Guaiacol O-ethyltosylate
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5S/c1-13-7-9-14(10-8-13)22(17,18)21-12-11-20-16-6-4-3-5-15(16)19-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYACKVCWURYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184959 | |
| Record name | Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137309-88-7 | |
| Record name | Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137309-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiacol O-ethyltosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137309887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUAIACOL O-ETHYLTOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1631416B52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Guaiacol O-ethyltosylate: Synthesis, Properties, and Application in Carvedilol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Guaiacol O-ethyltosylate
This compound, systematically known as 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, is a key organic intermediate with significant applications in pharmaceutical synthesis. Its structure combines a guaiacol moiety, an ethyl linker, and a tosylate group, rendering it an excellent precursor for the introduction of the 2-(2-methoxyphenoxy)ethyl group in more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol for both the tosylate and its precursor, and its critical role as an intermediate in the improved synthesis of the cardiovascular drug, Carvedilol.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a tosyl group attached to the oxygen of a 2-(2-methoxyphenoxy)ethanol molecule.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate |
| Synonyms | Guaiacol Ethyltosylate Ether, 1-Tosyloxy-2-(2-methoxyphenoxy)ethane |
| CAS Number | 137309-88-7[1][2] |
| Molecular Formula | C₁₆H₁₈O₅S[1][2] |
| Molecular Weight | 322.38 g/mol [1][2] |
| InChI Key | JJYACKVCWURYDT-UHFFFAOYSA-N[1] |
Physicochemical and Spectral Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note that some of these are predicted values.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White Crystal | [1] |
| Boiling Point | 468.6 ± 30.0 °C (Predicted) | [1] |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 237.2 ± 24.6 °C | [1] |
| Refractive Index | 1.552 | [1] |
| XLogP3 | 3.04 | [1] |
| Topological Polar Surface Area | 70.2 Ų | [1] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in public literature. However, based on its structure, the expected signals in ¹H NMR, ¹³C NMR, and key absorptions in IR spectroscopy can be predicted. Researchers synthesizing this compound should perform thorough characterization to confirm its identity.
Synthesis Protocols
A reliable synthesis of this compound involves a two-step process starting from readily available guaiacol. First, the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, is synthesized via a Williamson ether synthesis. This is followed by tosylation of the alcohol to yield the final product.
Part 1: Synthesis of 2-(2-methoxyphenoxy)ethanol
The synthesis of the precursor alcohol can be achieved by reacting guaiacol with 2-chloroethanol under basic conditions. This method is a classic example of the Williamson ether synthesis.
Reaction:
Caption: Synthesis of 2-(2-methoxyphenoxy)ethanol.
Step-by-Step Methodology:
-
Deprotonation of Guaiacol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add a strong base, such as sodium hydroxide (1.1 equivalents), to the solution and stir until the guaiacol is deprotonated to form the sodium guaiacolate salt.
-
Nucleophilic Substitution: To the resulting solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-(2-methoxyphenoxy)ethanol by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a strong base is crucial to deprotonate the phenolic hydroxyl group of guaiacol, making it a potent nucleophile. 2-Chloroethanol serves as the electrophile. The SN2 reaction mechanism is favored by using a primary alkyl halide. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Part 2: Synthesis of this compound (2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate)
The final product is synthesized by the tosylation of the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Reaction:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-(2-methoxyphenoxy)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.5 equivalents) or use pyridine as the solvent, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours or overnight, monitoring the reaction by TLC.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding cold water.
-
Separate the organic layer. If DCM was used as the solvent, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain a white crystalline solid.
Causality Behind Experimental Choices: The base (triethylamine or pyridine) is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting alcohol and prevent the reaction. The reaction is performed at low temperature initially to control the exothermic reaction between the alcohol and the highly reactive tosyl chloride. Anhydrous conditions are necessary as tosyl chloride can react with water.
Applications in Drug Development: A Key Intermediate in Carvedilol Synthesis
This compound is a valuable intermediate, most notably in the improved synthesis of Carvedilol[3]. Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure.
The traditional synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine[3]. However, this route is often plagued by the formation of a significant "bis-impurity" which is difficult to remove[4].
An improved synthetic route utilizes this compound to first prepare a protected amine intermediate, which helps to minimize the formation of the bis-impurity. The tosylate group is an excellent leaving group, facilitating the nucleophilic substitution by an appropriate amine precursor.
The overall transformation involves the conversion of this compound to 2-(2-methoxyphenoxy)ethylamine, which then serves as the key amine component in the Carvedilol synthesis.
Caption: Role of this compound in Carvedilol Synthesis.
This strategic use of this compound as a stable, crystalline intermediate allows for better control over the reaction and ultimately leads to a higher purity of the final active pharmaceutical ingredient (API). This approach is particularly valuable in industrial-scale synthesis where purity and yield are of paramount importance.
Safety and Handling
Conclusion
This compound is a synthetically valuable intermediate with a well-defined role in pharmaceutical manufacturing, particularly in an improved synthesis of Carvedilol. Its preparation from readily available starting materials via robust and scalable reactions makes it an attractive building block for medicinal chemists and process development scientists. The detailed protocols and understanding of the underlying chemical principles provided in this guide are intended to support researchers in the successful synthesis and application of this important compound.
References
- Reddy, K. T., Kumar, K. S., & Dubey, P. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)
- Facile Synthesis of Carvedilol from Correspo. Journal of Chemical and Pharmaceutical Research.
- 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis. ChemicalBook.
- Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
- A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica.
- Process for preparation of carvedilol.
- Process for the preparation of highly optical pure carvedilol.
- 2-(2-methoxyphenoxy)
- 2-(2-(2-Methoxyethoxy)ethoxy)
- 2-(2-Methoxyphenoxy)
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PubMed Central.
- 2-(2-(2-Methoxyethoxy)ethoxy)
- 2-(2-Methoxyethoxy)
- Protecting Groups. University of Illinois Urbana-Champaign.
- The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the P-Methoxybenzyl Group for Protection of Carbohydr
- 2-(2-Methoxyphenoxy)ethyl amine. PubChem.
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- 2-(2-Methoxyphenoxy)ethylamine. ChemicalBook.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
- Protecting Agents. TCI Chemicals.
- Guaiacol glycidyl ether, (S)-. PubChem.
- 2-(2-Methoxyphenoxy) Ethylamine Supplier. Punagri Organics & Lifesciences.
- (2RS)-1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)-2-propanol. TradeIndia.
Sources
Synthesis of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate
An In-Depth Technical Guide to the
This guide provides a comprehensive overview of the synthesis of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, a key intermediate in the production of various pharmaceuticals, most notably the cardiovascular drug Carvedilol. The content herein is curated for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Strategic Overview and Significance
The synthesis of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate is a classic example of activating a hydroxyl group to facilitate subsequent nucleophilic substitution reactions. Alcohols are generally poor substrates in substitution reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1] The conversion of the primary alcohol, 2-(2-methoxyphenoxy)ethanol, into its corresponding tosylate ester transforms the hydroxyl moiety into a p-toluenesulfonate (-OTs) group. This group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, which effectively delocalizes the negative charge.[1]
This transformation is strategically vital in multi-step syntheses, such as that of Carvedilol, where the tosylate intermediate readily reacts with an amine to form the final active pharmaceutical ingredient.[2][3][4][5] The tosylation reaction proceeds with retention of configuration at the carbon atom bearing the oxygen, a crucial detail for stereospecific synthesis.[1][6][7]
The Tosylation Reaction: Mechanistic Insights
The core of this synthesis is the tosylation of an alcohol, a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl).
The mechanism unfolds in two primary steps:
-
Nucleophilic Attack: The alcohol, 2-(2-methoxyphenoxy)ethanol, acts as a nucleophile. The lone pair of electrons on the hydroxyl oxygen attacks the highly electrophilic sulfur atom of TsCl. This displaces the chloride ion.[6][8]
-
Deprotonation: A non-nucleophilic base, typically pyridine or triethylamine, is included in the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The base deprotonates the oxonium ion intermediate, yielding the neutral tosylate ester and a pyridinium or triethylammonium salt.[1][6][8]
This process efficiently converts the alcohol into a reactive intermediate without involving the carbon-oxygen bond, thereby preserving the stereochemistry of the substrate.[7]
Caption: Reaction mechanism of alcohol tosylation.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Adherence to the specified conditions is critical for success.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-(2-methoxyphenoxy)ethanol | C₉H₁₂O₃ | 168.19 | 1.0 | (user defined) |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 1.2 | (calculated) |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.5 | (calculated) |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | (10 volumes) |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | (for workup) |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | (for workup) |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | (for workup) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | (for drying) |
Step-by-Step Synthesis Procedure
Caption: General workflow for the synthesis of the target tosylate.
-
Reaction Setup: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer with 2-(2-methoxyphenoxy)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes). Begin stirring to ensure complete dissolution.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.
-
Cooling: Immerse the flask in an ice-water bath and cool the reaction mixture to 0 °C.
-
Addition of Tosyl Chloride: Once the temperature has stabilized, add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction will be observed.
-
Reaction: Maintain the reaction at 0 °C for 4 hours. Afterwards, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight (approx. 12-16 hours).[9]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Work-up - Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.[10]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often an oil or a semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.
Product Characterization
Authenticating the structure and purity of the synthesized 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected characteristic signals include:
-
Aromatic Protons (Tosyl Group): Two distinct doublets in the range of δ 7.3-7.8 ppm.[11][12]
-
Aromatic Protons (Phenoxy Group): A multiplet in the range of δ 6.8-7.2 ppm.
-
Ethyl Protons (-CH₂-O-): Two triplets, one for the methylene group adjacent to the tosylate and one for the methylene group adjacent to the phenoxy oxygen.
-
Methyl Protons (Tosyl Group): A sharp singlet around δ 2.4 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing characteristic peaks for the aromatic carbons, the methyl and methoxy carbons, and the two aliphatic methylene carbons.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include strong, characteristic stretching vibrations for the sulfonate group (S=O) around 1350 cm⁻¹ and 1170 cm⁻¹.
Critical Safety Mandates
Adherence to rigorous safety protocols is non-negotiable due to the hazardous nature of the reagents involved.
-
p-Toluenesulfonyl Chloride (TsCl): Highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[13][14][15] It is also moisture-sensitive and will react with water to generate corrosive hydrochloric acid.[14][16] Handle only in a fume hood with appropriate personal protective equipment.
-
Pyridine: A flammable liquid with a pungent odor. It is harmful if inhaled, swallowed, or absorbed through the skin.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[13][14][15][16]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent exposure to hazardous vapors.[13][16]
References
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
University of Calgary. Ch8: Tosylates. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Stoddard Tutoring via YouTube. Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. [Link]
-
ResearchGate. ¹H-NMR spectra of tosyl starch. [Link]
-
PubMed. H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. [Link]
-
ResearchGate. Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. [Link]
-
ResearchGate. ¹H-NMR of α-tosyl-ω-hydroxyl PEG (1) in DMSO. [Link]
-
SpectraBase. TOSYLATE-#7 - Optional[¹³C NMR] - Chemical Shifts. [Link]
- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
- Google Patents.
- Google Patents. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
- Google Patents. CN101619017A - Method for synthesizing guaiacol.
-
European Patent Office. EP 1741700 B1 - Process for the preparation of carvedilol. [Link]
- Google Patents.
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Jetir.org. BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. [Link]
-
Semantic Scholar. An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. [Link]
-
ResearchGate. LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. [Link]
- Google Patents.
-
MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
-
aiche.org. Synthesis of Precursors to Ethylene Glycol from Formaldehyde and Methyl Formate. [Link]
-
Reddit. r/chemistry - Tosylation of poly(ethylene glycol). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]
- 5. jetir.org [jetir.org]
- 6. orgosolver.com [orgosolver.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. westliberty.edu [westliberty.edu]
- 16. safety365.sevron.co.uk [safety365.sevron.co.uk]
An In-depth Technical Guide to 2-Methoxyphenyl p-Toluenesulfonate (Guaiacol O-Tosylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-methoxyphenyl p-toluenesulfonate, commonly referred to as Guaiacol O-tosylate. The document delves into the essential physical and chemical properties of this significant organic compound. It offers a detailed examination of its synthesis, reactivity, and stability, underpinned by established chemical principles. Furthermore, this guide presents a thorough experimental protocol for its preparation and outlines critical safety and handling procedures. This resource is designed to be an authoritative reference for professionals engaged in chemical research and pharmaceutical development, providing the foundational knowledge required for the effective application and handling of this versatile molecule.
Introduction: Unveiling 2-Methoxyphenyl p-Toluenesulfonate
2-Methoxyphenyl p-toluenesulfonate, the p-toluenesulfonyl ester of guaiacol (2-methoxyphenol), is an aromatic sulfonate ester. This compound transforms the phenolic hydroxyl group of guaiacol, a naturally occurring organic compound, into a tosylate group. This structural modification is of significant chemical importance as it converts a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation of the phenolic oxygen opens up a wide array of possibilities for nucleophilic substitution and cross-coupling reactions, making 2-methoxyphenyl p-toluenesulfonate a valuable intermediate in organic synthesis.
The guaiacol moiety, with its methoxy and aromatic functionalities, is a key structural motif in numerous natural products and pharmaceutical agents. The ability to functionalize the phenolic position via its tosylate derivative allows for the construction of more complex molecules with potential applications in drug discovery and materials science. This guide will provide a detailed exploration of the properties and synthesis of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-methoxyphenyl p-toluenesulfonate is fundamental to its application in a laboratory or industrial setting. While specific experimental data for this exact compound is not widely published in readily accessible databases, we can infer its properties based on its constituent parts and data from closely related analogs.
Table 1: Physicochemical Properties of 2-Methoxyphenyl p-Toluenesulfonate and Related Compounds
| Property | 2-Methoxyphenyl p-Toluenesulfonate | Guaiacol (Precursor) | p-Toluenesulfonyl Chloride (Reagent) |
| IUPAC Name | 2-methoxyphenyl 4-methylbenzenesulfonate | 2-Methoxyphenol | 4-Methylbenzenesulfonyl chloride |
| Synonyms | Guaiacol O-tosylate, Guaiacyl tosylate | Catechol monomethyl ether | TsCl, Tosyl chloride |
| CAS Number | Not definitively assigned in searches | 90-05-1 | 98-59-9 |
| Molecular Formula | C₁₄H₁₄O₄S | C₇H₈O₂ | C₇H₇ClO₂S |
| Molecular Weight | 278.32 g/mol | 124.14 g/mol | 190.65 g/mol |
| Appearance | Expected to be a white to off-white solid | Colorless to yellowish liquid or crystals | White to yellowish solid |
| Melting Point | Data not available | 28-32 °C | 67-70 °C |
| Boiling Point | Data not available | 205 °C | 145 °C at 15 mmHg |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water. | Slightly soluble in water; soluble in organic solvents. | Reacts with water; soluble in organic solvents. |
Synthesis of 2-Methoxyphenyl p-Toluenesulfonate
The synthesis of 2-methoxyphenyl p-toluenesulfonate is a classic example of the tosylation of a phenol. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base is required to deprotonate the phenol and to neutralize the hydrochloric acid byproduct.
Reaction Mechanism
The tosylation of guaiacol follows a well-established two-step mechanism:
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, deprotonates the acidic hydroxyl group of guaiacol to form the more nucleophilic 2-methoxyphenoxide ion.
-
Nucleophilic Substitution: The 2-methoxyphenoxide ion then attacks the sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion and forming the 2-methoxyphenyl p-toluenesulfonate ester.
Caption: Mechanism of Guaiacol Tosylation.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-methoxyphenyl p-toluenesulfonate.
Materials:
-
Guaiacol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve guaiacol (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Slowly add triethylamine or pyridine (1.5 eq.) to the stirred solution.
-
Addition of Tosylating Agent: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 2-methoxyphenyl p-toluenesulfonate.
Caption: Synthesis Workflow for Guaiacol O-Tosylate.
Chemical Properties and Reactivity
The chemical reactivity of 2-methoxyphenyl p-toluenesulfonate is dominated by the properties of the tosylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. The C-O bond of the ester is activated towards cleavage.
Nucleophilic Substitution
The primary utility of 2-methoxyphenyl p-toluenesulfonate is as a substrate for nucleophilic substitution reactions at the aromatic ring. However, direct SNAr reactions on the tosylate-bearing carbon are generally difficult due to the electron-rich nature of the benzene ring.
Cross-Coupling Reactions
Aryl tosylates are valuable electrophiles in various transition-metal-catalyzed cross-coupling reactions. While less reactive than the corresponding aryl triflates or halides, they offer a stable and cost-effective alternative.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst.
-
Stille Coupling: Coupling with organostannanes catalyzed by palladium.
-
Heck Reaction: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
The presence of the electron-donating methoxy group on the aromatic ring of 2-methoxyphenyl p-toluenesulfonate can influence the rate and efficiency of these cross-coupling reactions.
Cleavage/Deprotection
The tosylate group can be cleaved to regenerate the parent phenol (guaiacol) under reductive conditions. This makes the tosyl group a useful protecting group for phenols in multi-step syntheses.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-methoxyphenyl p-toluenesulfonate and the reagents used in its synthesis.
-
p-Toluenesulfonyl Chloride (TsCl): This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is moisture-sensitive and should be stored in a dry environment.
-
Guaiacol: It can be harmful if swallowed or absorbed through the skin and can cause skin and eye irritation.[1] Handle with appropriate PPE.
-
2-Methoxyphenyl p-Toluenesulfonate: While specific toxicity data is not available, it should be handled with the same care as other aryl tosylates. Avoid inhalation, ingestion, and contact with skin and eyes.
-
General Handling: Work in a well-ventilated area. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Applications in Research and Development
The unique combination of the guaiacol scaffold and the reactive tosylate group makes 2-methoxyphenyl p-toluenesulfonate a valuable building block in several areas:
-
Pharmaceutical Synthesis: As a precursor for the synthesis of complex drug molecules where the guaiacol moiety is a key pharmacophore. The tosylate allows for the introduction of various functional groups through cross-coupling reactions.
-
Natural Product Synthesis: In the total synthesis of natural products containing the 2-methoxyphenol substructure.
-
Materials Science: In the development of novel polymers and functional materials where the properties of the guaiacol unit can be exploited.
Conclusion
2-Methoxyphenyl p-toluenesulfonate is a versatile and important intermediate in organic synthesis. Its preparation from readily available starting materials via a straightforward tosylation reaction makes it an accessible tool for chemists. The ability of the tosylate group to act as an excellent leaving group in a variety of transformations, particularly in modern cross-coupling reactions, allows for the facile elaboration of the guaiacol core. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a solid foundation for its use in research and development.
References
- Devadoss, T. (2023).
-
LookChem. (n.d.). Cas 17178-10-8, 2-METHOXYETHYL P-TOLUENESULFONATE. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Ramachandran, G., Kanakam, C. C., Gunasekaran, B., & Manivannan, V. (2008). 2-Methoxy-4-methylphenyl 4-toluenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1760. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate (CAS 137309-88-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 137309-88-7, scientifically known as 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate. This document delves into its fundamental properties, its critical role as a chemical intermediate, and provides a directory of reliable suppliers. The information is structured to empower researchers and drug development professionals with the necessary knowledge for their work.
Core Chemical Identity and Physicochemical Properties
2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate is an organic compound that serves a crucial function in multi-step chemical syntheses.[1][2] Its molecular structure and key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 137309-88-7 | [1][3][4] |
| IUPAC Name | 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate | [3] |
| Synonyms | 1-Tosyloxy-2-(2-methoxyphenoxy)ethane, 2-(2-Methoxyphenoxy)ethyl tosylate, Guaiacol ethyltosylate ether | [3][4] |
| Molecular Formula | C16H18O5S | [3] |
| Molecular Weight | 322.38 g/mol | [3] |
| Appearance | White Crystal (predicted) | [3] |
| Density | 1.226±0.06 g/cm³ (predicted) | [3] |
| Boiling Point | 468.6±30.0 °C (predicted) | [3] |
| Flash Point | 237.2±24.6 °C (predicted) | [3] |
| Refractive Index | 1.552 (predicted) | [3] |
Pivotal Role in the Synthesis of Carvedilol
The primary and most well-documented application of 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate is its function as a key intermediate in the synthesis of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-blocking activity, widely used in the treatment of heart failure and hypertension.
The tosyl group in 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate makes it an excellent leaving group in nucleophilic substitution reactions. This reactivity is harnessed in one of the synthetic routes to Carvedilol, where it reacts with other precursors to form the final drug molecule. An efficient synthesis of Carvedilol has been reported via this intermediate. Different synthetic strategies for Carvedilol exist, and the utilization of this specific intermediate is a notable approach.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for Carvedilol where 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate serves as a key reactant.
Biological Activity and Mechanism of Action: An Area for Future Research
Currently, there is a notable absence of publicly available scientific literature detailing the specific biological activity, mechanism of action, or any defined signaling pathway interactions of 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate itself. Its primary role as a synthetic intermediate means that research has predominantly focused on its chemical reactivity and efficient conversion to the final active pharmaceutical ingredient, Carvedilol.
For researchers and drug development professionals, this represents a potential area for novel investigation. While the compound is not intended for direct therapeutic use, understanding any potential off-target effects or inherent biological activities could be valuable, particularly in the context of impurity profiling and safety assessments of the final drug product.
Safety, Handling, and Storage
As with any chemical compound, proper safety protocols must be followed when handling 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate. While specific safety data sheets (SDS) should be consulted from the supplier, general best practices include:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed. Recommended storage is often at 2-8°C in a refrigerator.[4]
Sourcing and Procurement: A Directory of Suppliers
For research and development purposes, securing a reliable source of 2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate is essential. The following companies are listed as suppliers of this compound:
-
JHECHEM CO LTD: A manufactory that has been providing this compound for several years.[3]
-
Pharmaffiliates: Offers this compound under the product name "1-Tosyloxy-2-(2-methoxyphenoxy)ethane" and categorizes it under impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals.[4]
-
LookChem: Provides basic information and lists trading suppliers and manufacturers.
-
ChemicalBook: Offers information on chemical properties and a list of suppliers.[1]
-
Vibrant Pharma Inc.: A supplier of various sulfonate compounds.
It is recommended to contact these suppliers directly to obtain the latest product specifications, availability, and pricing.
Conclusion
2-(2-Methoxyphenoxy)ethyl-4-methylbenzenesulfonate (CAS 137309-88-7) is a well-characterized organic compound with a critical and defined role as a key intermediate in the synthesis of the cardiovascular drug, Carvedilol. While its physicochemical properties are established, its own biological activity remains an unexplored area of research. This guide provides a foundational understanding of this compound for scientists and professionals in the field, highlighting its chemical importance and providing resources for its procurement.
References
-
PubChem. (n.d.). 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
- Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
- Fathima, et al. (n.d.).
-
PubChem. (n.d.). 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
- Connect Journals. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22.
-
LookChem. (n.d.). Cas 137309-88-7,2-(2-Methoxyphenoxy)ethyl-4.... Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.
-
Pharmaffiliates. (n.d.). CAS No : 137309-88-7 | Product Name : 1-Tosyloxy-2-(2-methoxyphenoxy)ethane. Retrieved from [Link]
- Reddy, K. T., Kumar, K. S., & Dubey, P. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)
Sources
Spectroscopic data (NMR, IR, MS) of Guaiacol O-ethyltosylate
Introduction: Clarifying the Target Molecule
In the field of organic synthesis and drug development, precise molecular nomenclature is paramount. The topic "Guaiacol O-ethyltosylate" presents a structural ambiguity. Guaiacol, or 2-methoxyphenol, possesses a phenolic hydroxyl group that is the most probable site for derivatization. While "O-ethyltosylate" could imply a 2-(tosyloxy)ethoxy substituent, a more direct and common transformation is the tosylation of the phenolic oxygen. This guide, therefore, focuses on the synthesis and detailed spectroscopic characterization of 2-methoxyphenyl p-toluenesulfonate (CAS No. 64316-25-2), the product of the direct tosylation of guaiacol's hydroxyl group. This compound serves as a valuable intermediate, leveraging the tosylate group as an excellent leaving group in nucleophilic substitution reactions.[1] This document provides researchers and drug development professionals with a comprehensive technical overview, from synthesis to in-depth spectral interpretation.
Molecular Structure and Synthesis
The conversion of a phenol, such as guaiacol, into a tosylate is a foundational reaction in organic chemistry. It transforms a poor leaving group (hydroxyl, -OH) into a highly effective one (-OTs), facilitating subsequent molecular elaborations.[1][2]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-methoxyphenyl p-toluenesulfonate.
Experimental Protocol: Synthesis of 2-Methoxyphenyl p-Toluenesulfonate
This protocol is adapted from established methods for the tosylation of phenols.[3][4] The causality for using a base like pyridine is twofold: it acts as a solvent and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[1]
Materials:
-
Guaiacol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve guaiacol (1.0 eq.) in anhydrous pyridine (5-10 volumes). Cool the solution to 0°C using an ice bath.
-
Addition of TsCl: To the stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5°C. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting guaiacol is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice and add 2M HCl until the solution is acidic (pH ~2). This step protonates the pyridine, rendering it water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford the pure 2-methoxyphenyl p-toluenesulfonate.
Spectroscopic Characterization
The structural elucidation of the synthesized product relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure with Predicted ¹H NMR Chemical Shifts
Caption: Structure of 2-methoxyphenyl p-toluenesulfonate with key proton assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: A ¹H NMR spectrum is acquired by dissolving ~5-10 mg of the purified product in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The data is recorded on a 400 MHz or 500 MHz spectrometer.
Data Interpretation: The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The integration of signals should correspond to the number of protons in each environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | Doublet (d) | 2H | H¹ (Tosyl-H, ortho to SO₂) | These protons are deshielded by the strong electron-withdrawing sulfonate group. |
| ~7.30 | Doublet (d) | 2H | H² (Tosyl-H, meta to SO₂) | These protons are further upfield compared to H¹ but are still in the aromatic region. |
| ~2.40 | Singlet (s) | 3H | H³ (Tosyl-CH₃) | The methyl group on the tosyl ring gives a characteristic singlet. |
| ~7.20 - 6.90 | Multiplet (m) | 4H | H⁴ (Guaiacyl-H) | The four protons on the guaiacyl ring will appear as a complex multiplet due to their distinct electronic environments and coupling. |
| ~3.80 | Singlet (s) | 3H | H⁵ (Methoxy, -OCH₃) | Protons on a carbon bonded to an oxygen atom typically appear in this region.[5] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom.
Data Interpretation: The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~151 | Guaiacyl C-O | Aromatic carbon directly attached to the ether oxygen. |
| ~148 | Guaiacyl C-OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~145 | Tosyl C-S | Aromatic carbon attached to the sulfur atom. |
| ~134 | Tosyl C-CH₃ | Quaternary carbon on the tosyl ring. |
| ~130 | Tosyl CH (meta) | Aromatic carbons meta to the sulfonate group. |
| ~128 | Tosyl CH (ortho) | Aromatic carbons ortho to the sulfonate group. |
| ~127 - 121 | Guaiacyl CH | Aromatic carbons of the guaiacyl ring. |
| ~114 | Guaiacyl CH | Aromatic carbons of the guaiacyl ring. |
| ~56 | Methoxy (-OCH₃) | The carbon of the methoxy group.[6] |
| ~22 | Tosyl (-CH₃) | The carbon of the tosyl methyl group. |
Infrared (IR) Spectroscopy
Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Data Interpretation: IR spectroscopy is instrumental in identifying key functional groups. The presence of the sulfonate ester is confirmed by strong, characteristic stretching vibrations.[7]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the aromatic rings. |
| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the methyl groups (-CH₃) on the tosyl and methoxy moieties. |
| 1600-1450 | Strong-Medium | Aromatic C=C Stretch | Multiple bands indicating the presence of the two aromatic rings. |
| 1370-1350 | Strong | S=O Asymmetric Stretch | A key diagnostic peak for the sulfonate ester group.[7][8] |
| 1190-1170 | Strong | S=O Symmetric Stretch | The second key diagnostic peak for the sulfonate ester.[7][8] |
| 1250-1150 | Strong | Aryl-O Stretch | Corresponds to the C-O bonds of the ether and the sulfonate ester. |
Mass Spectrometry (MS)
Protocol: Mass spectral data is obtained by introducing a dilute solution of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source.
Data Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.[9] The molecular weight of 2-methoxyphenyl p-toluenesulfonate (C₁₄H₁₄O₄S) is 278.33 g/mol .
| m/z Value | Proposed Fragment | Rationale |
| 278 | [M]⁺ or [M+H]⁺ | The molecular ion or protonated molecular ion, confirming the molecular weight. |
| 155 | [CH₃C₆H₄SO₂]⁺ | Fragmentation yielding the tosyl cation. This is a very common and stable fragment for tosylates. |
| 123 | [M - CH₃C₆H₄SO₂]⁺ | Loss of the tosyl group to give the guaiacyl cation fragment. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a common rearrangement fragment from the tosyl group. |
The fragmentation process in a mass spectrometer involves the breakup of the molecular ion into smaller, charged fragments and neutral radicals.[9][10] The relative abundance of these fragments provides a characteristic pattern for the molecule.
Conclusion
This guide provides a comprehensive framework for the synthesis and spectroscopic analysis of 2-methoxyphenyl p-toluenesulfonate. By leveraging standard laboratory protocols and a multi-faceted analytical approach (NMR, IR, MS), researchers can confidently synthesize and verify the structure of this versatile chemical intermediate. The detailed interpretation of the spectroscopic data, grounded in established chemical principles, serves as a practical reference for professionals in chemical research and development.
References
- ResearchGate. (n.d.). IR spectrum of epoxidized methyl ester sulfonate.
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
- ResearchGate. (n.d.). Infrared spectrum of sodium methyl ester sulfonate.
- Chemistry Blog. (n.d.). Sulfonates infrared spectra.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters.
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- SpectraBase. (n.d.). TOSYLATE-#7 - Optional[13C NMR] - Chemical Shifts.
- PharmaCompass. (n.d.). Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry.
- National Institutes of Health. (n.d.). Guaiacol. PubChem.
- Wikipedia. (n.d.). Guaiacol.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001398).
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- ResearchGate. (n.d.). 13C NMR spectrum of obtained poly(guaiacol) (Table 1; entry 4).
- ResearchGate. (n.d.). Figure S1. 1H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). BenchChem.
- ChemicalBook. (n.d.). Tosyl chloride(98-59-9) 13C NMR spectrum.
- ChemicalBook. (n.d.). Guaiacol(90-05-1) IR1.
- MDPI. (n.d.). Forward Osmosis for Produced Water Treatment: Comparative Performance Evaluation of Fabricated and Commercial Membranes.
- ResearchGate. (n.d.). IR spectra of guaiacol (a) and polyguaiacol (b).
- National Institute of Standards and Technology. (n.d.). m-Guaiacol. NIST WebBook.
- ChemicalBook. (n.d.). Guaiacol(90-05-1) 1H NMR spectrum.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- ChemicalBook. (n.d.). Guaiacol(90-05-1) 13C NMR spectrum.
- ChemicalBook. (n.d.). Guaiacol(90-05-1) MS spectrum.
- PrepChem.com. (n.d.). Synthesis of guaiacol.
- Khan Academy. (n.d.). Preparation of mesylates and tosylates.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Organic Syntheses. (n.d.). catechol.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- MDPI. (n.d.). The Role of Noncovalent Interactions in the Infrared Spectra of Lignin Model Compounds: A DFT Study.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ResearchGate. (n.d.). IR spectra of guaiacol adsorption at 350 °C on (A) zeolites with....
- Cambridge Isotope Laboratories, Inc. (n.d.). Guaiacol (ring-¹³C₆, 99%).
- YouTube. (2023). Fragmentation in Mass Spectrometry.
- Patsnap. (2021). Preparation method of guaiacol. Eureka.
- Patsnap. (n.d.). Method for synthesizing ethyl guaiacol. Eureka.
- ResearchGate. (n.d.). FT-IR spectra of GG and guaiacol.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- ChemScene. (n.d.). 90-05-1 | Guaiacol.
- MDPI. (2023). Guaiacol to Aromatics: Efficient Transformation over In Situ-Generated Molybdenum and Tungsten Oxides.
- National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-2-methoxy-. NIST WebBook.
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Mechanistic Role of Aryl Tosylates in Organic Synthesis, Exemplified by Guaiacol O-Tosylate
This guide provides an in-depth exploration of the synthesis and mechanistic behavior of aryl tosylates, using Guaiacol O-tosylate as a central example. It is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique reactivity of this important functional group. We will move beyond simple procedural descriptions to dissect the causal factors behind experimental design, ensuring a robust and validated understanding of the principles at play.
Introduction: The Strategic Imperative for Activating Phenols
In the landscape of organic synthesis, phenols are common and versatile starting materials. Guaiacol (2-methoxyphenol), a derivative of wood pyrolysis and a key precursor for flavors like vanillin and pharmaceuticals such as guaifenesin, is a prime example of an economically significant phenol. However, the utility of a phenol is often hampered by the poor leaving group ability of its hydroxyl (-OH) function. The hydroxide anion (HO⁻) is a strong base, making its displacement in nucleophilic substitution reactions energetically unfavorable.
To overcome this limitation, the hydroxyl group must be converted into a functional group that is a weak base and stable upon departure. This is the strategic role of the p-toluenesulfonyl group (tosyl or Ts). By converting a phenol like guaiacol into its corresponding tosylate ester (Guaiacol O-tosylate), we fundamentally alter its reactivity, transforming an inert hydroxyl into an excellent leaving group, or nucleofuge. This activation unlocks a vast potential for subsequent carbon-oxygen bond-forming reactions, which are critical in pharmaceutical and materials science.
Synthesis of Guaiacol O-Tosylate: A Mechanistic Perspective
The conversion of guaiacol to Guaiacol O-tosylate is a classic example of nucleophilic attack on a sulfonyl chloride. The reaction proceeds by treating the phenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Mechanism of Tosylation
The reaction is initiated by the nucleophilic phenolic oxygen of guaiacol attacking the highly electrophilic sulfur atom of tosyl chloride. A base, typically a tertiary amine like pyridine or an inorganic base like sodium hydroxide, is essential. Its role is twofold: it can deprotonate the phenol to form a more potent phenoxide nucleophile, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of Guaiacol O-Tosylate.
It is critical to note that during this tosylation step, the stereochemistry of the carbon atom attached to the oxygen is retained because the C-O bond is not broken. While this is more relevant for chiral alcohols, the principle of non-involvement of the aryl carbon is fundamental.
Experimental Protocol: Synthesis of Guaiacol O-Tosylate
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup: To a stirred solution of guaiacol (1.0 eq) in acetone (10 mL per gram of guaiacol) at room temperature, add p-toluenesulfonyl chloride (1.1 eq).
-
Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in water (4 mL per gram of NaOH). Add this solution dropwise to the reaction mixture, maintaining the temperature below 25°C with an ice bath. The dropwise addition is crucial to control exothermicity and prevent hydrolysis of the tosyl chloride.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting guaiacol spot has disappeared.
-
Workup and Isolation: Evaporate the acetone under reduced pressure. Partition the resulting residue between diethyl ether and water. The organic layer contains the product, while the aqueous layer removes the inorganic salts.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure Guaiacol O-tosylate.
The Core Mechanism of Action: The Tosylate as a Superior Leaving Group
The "mechanism of action" of Guaiacol O-tosylate in subsequent reactions is entirely dependent on the exceptional ability of the tosylate group to function as a leaving group. A good leaving group is defined by its ability to stabilize the pair of electrons it takes with it upon bond cleavage. The tosylate anion excels in this role for two primary reasons.
-
Low Basicity: The tosylate anion is the conjugate base of p-toluenesulfonic acid, a very strong acid with a pKa of approximately -2.8. This means the tosylate anion is an extremely weak base, making it very stable and "happy" to exist independently in solution.
-
Resonance and Inductive Stabilization: The negative charge on the departing tosylate anion is not localized on a single oxygen atom. It is delocalized through resonance across all three oxygen atoms and the sulfur atom. Furthermore, the electron-withdrawing nature of the sulfonyl group and the aromatic ring provides inductive stabilization, further dispersing the negative charge.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| -OTs (Tosylate) | p-Toluenesulfonic acid | ~ -2.8 | Excellent |
| -I (Iodide) | Hydroiodic acid | ~ -10 | Excellent |
| -Br (Bromide) | Hydrobromic acid | ~ -9 | Very Good |
| -Cl (Chloride) | Hydrochloric acid | ~ -7 | Good |
| -OH (Hydroxide) | Water (H₂O) | ~ 15.7 | Very Poor |
| Table 1: Comparison of Leaving Group Ability. Data sourced from references and. |
Mechanistic Pathways for Reactions of Guaiacol O-Tosylate
Once formed, Guaiacol O-tosylate is an electrophilic substrate. However, its reactivity differs significantly from that of alkyl tosylates due to the aryl C-O bond. Nucleophilic attack can occur at two distinct sites: the aromatic carbon or the sulfonyl sulfur.
Pathway 1: Nucleophilic Attack at Carbon (SNAr)
A direct SN2-type backside attack on the sp²-hybridized carbon of the benzene ring is sterically impossible. Therefore, nucleophilic substitution on the aromatic ring must proceed via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway involves two steps:
-
Addition: The nucleophile attacks the carbon bearing the tosylate, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (tosylate) departs, restoring the aromaticity of the ring.
However, the SNAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. Guaiacol O-tosylate lacks such activation; the methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Consequently, the SNAr pathway is generally unfavorable for this substrate under standard conditions.
Pathway 2: Nucleophilic Attack at Sulfur (S-O Bond Cleavage)
A more common pathway for aryl sulfonates reacting with strong nucleophiles (especially amines) is nucleophilic attack at the electrophilic sulfur atom. This results in the cleavage of the sulfur-oxygen bond, liberating the guaiacolate anion as the leaving group.
Caption: S-O bond cleavage via nucleophilic attack at sulfur.
Application in Synthesis: The Williamson Ether Synthesis Analogy
While direct substitution on the Guaiacol O-tosylate ring is difficult, the true power of tosylate chemistry is realized when the roles are inverted. The most prevalent and field-proven application is to use the guaiacol-derived phenoxide as a nucleophile to attack an alkyl tosylate . This is a variation of the classic Williamson Ether Synthesis.
The overall strategy is as follows:
-
Deprotonation: Guaiacol is deprotonated with a strong base (e.g., NaH, K₂CO₃) to form the sodium or potassium guaiacolate salt. This enhances its nucleophilicity.
-
SN2 Displacement: The guaiacolate anion attacks a primary or secondary alkyl tosylate (or halide). The tosylate serves as an excellent leaving group on the alkyl substrate, facilitating a clean SN2 reaction.
Caption: Logical workflow for Williamson Ether Synthesis using Guaiacol.
This SN2 mechanism is highly reliable and stereospecific, resulting in an inversion of configuration at the alkyl carbon being attacked. The choice of a polar aprotic solvent (e.g., DMF, acetonitrile) is critical as it solvates the counter-ion (K⁺) without forming a hydrogen-bonding cage around the phenoxide nucleophile, thus maximizing its reactivity.
Conclusion: A Cornerstone of Modern Synthesis
The conversion of guaiacol to Guaiacol O-tosylate is a foundational strategy for activating a phenolic hydroxyl group. The "mechanism of action" is fundamentally rooted in the electronic stability and low basicity of the tosylate anion, which renders it an exceptional leaving group. While direct nucleophilic substitution on the Guaiacol O-tosylate aromatic ring is challenging and limited to specific mechanistic pathways, its true utility is demonstrated in analogous Williamson Ether Syntheses. By transforming the phenol into a potent nucleophile and reacting it with an alkyl tosylate, chemists can achieve efficient and controlled C-O bond formation. This understanding of the underlying principles—from tosylate stability to solvent effects and competing reaction pathways—empowers researchers to design robust, reliable, and innovative synthetic routes for drug discovery and materials science.
References
-
TutorChase. (n.d.). What's the role of a leaving group in organic reactions? Retrieved from TutorChase. [Link]
-
CK-12 Foundation. (n.d.). What is a leaving group in nucleophilic substitution reactions? Retrieved from CK-12 Foundation. [Link]
-
JoVE. (2023). Leaving Groups. Retrieved from JoVE. [Link]
-
Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary. Retrieved from University of Calgary. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. [Link]
-
LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? Retrieved from ResearchGate. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
-
SparkNotes. (n.d.). Organic Chemistry: Intro to Organic 4: Leaving Groups and Nucleophiles. Retrieved from SparkNotes. [Link]
-
Hunt, I. (n.d.). Ch24: ArOH to ArOR. University of Calgary. Retrieved from University of Calgary. [Link]
-
LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from Chemistry LibreTexts. [Link]
-
LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]
- Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al...
Thermal stability and degradation profile of Guaiacol O-ethyltosylate
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Guaiacol O-ethyltosylate
Abstract
This compound, a tosylated derivative of a guaiacol ether, presents a unique combination of functional groups that necessitates a thorough understanding of its thermal stability for applications in pharmaceutical development and fine chemical synthesis. The presence of the arylsulfonate ester linkage, an ether bond, and a substituted aromatic ring suggests multiple potential degradation pathways under thermal stress. This technical guide outlines a comprehensive, field-proven strategy for characterizing the thermal stability and degradation profile of this compound. We will detail the underlying chemical principles, propose a robust analytical workflow, provide step-by-step experimental protocols, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular stability to ensure product quality, safety, and efficacy.
Introduction and Physicochemical Properties
This compound, with the chemical name 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, is a molecule incorporating a guaiacol moiety linked via an ethyl ether to a tosylate group.[1] The tosylate group is an excellent leaving group, making the compound a potentially valuable intermediate in nucleophilic substitution reactions.[2][3] However, this reactivity also raises concerns about its stability, particularly under thermal stress encountered during synthesis, purification, formulation, and storage.
A comprehensive understanding of a compound's degradation profile is a cornerstone of drug development and materials science. It informs shelf-life prediction, dictates storage conditions, and is critical for identifying potentially toxic degradants. This guide provides the scientific framework for a thorough investigation of this compound's thermal lability.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₅S |
| Molecular Weight | 322.4 g/mol |
| Topological Polar Surface Area | 70.2 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
Plausible Synthesis Pathway
The synthesis of this compound typically involves the tosylation of the corresponding alcohol, 2-(2-methoxyphenoxy)ethanol. This reaction converts the poor hydroxyl leaving group into an excellent tosylate leaving group.[2][3] The choice of base and solvent is critical to prevent side reactions and ensure high yield. Pyridine is often used as both a solvent and a base to neutralize the HCl byproduct, while catalysts like 4-Dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.[4][5]
Caption: General synthesis scheme for this compound.
Theoretical Thermal Degradation Pathways
The molecular structure of this compound suggests several potential points of failure under thermal stress. The primary degradation pathways are likely to involve the cleavage of the ester and ether bonds.
-
S-O Bond Cleavage (Tosylate Hydrolysis/Thermolysis): The bond between the sulfur atom and the ethoxy oxygen is a likely point of scission. In the presence of trace moisture, this would lead to hydrolysis, yielding p-toluenesulfonic acid and 2-(2-methoxyphenoxy)ethanol.[6] Thermolysis could proceed via homolytic cleavage, generating sulfonyl and alkoxy radicals.[7]
-
C-O Bond Cleavage (Ether Scission): The ether linkages, both the ethyl ether and the methoxy group on the guaiacol ring, can cleave at elevated temperatures. Cleavage of the ethyl ether bond would result in guaiacol and an ethyl-tosylate fragment.
-
Elimination Reactions: If the structure allows, β-elimination is a possibility for aliphatic tosylates, though less likely here compared to substitution.[8]
-
Aryl Moiety Decomposition: At significantly higher temperatures, the aromatic rings themselves will decompose, leading to complex mixtures of smaller volatile compounds.[9]
Caption: Proposed primary thermal degradation pathways.
Analytical Workflow for Stability Assessment
A multi-faceted analytical approach is required to fully characterize the thermal stability. The causality behind this workflow is to first identify when degradation occurs (TGA/DSC) and then to identify what is formed (isothermal stress followed by chromatography).
Caption: Comprehensive analytical workflow for stability testing.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[10] It is the primary tool for determining the onset temperature of decomposition (Td), where significant mass loss begins. This is a crucial first step as it defines the upper-temperature limit for the material's stability and guides the selection of temperatures for further studies.[11]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature.[12][13] It identifies thermal events such as melting point (Tm), glass transitions (Tg), and exothermic or endothermic decomposition processes.[14] While TGA shows if mass is lost, DSC reveals the energetic nature of the transitions, providing a more complete picture of the thermal behavior.
Isothermal Stress and Degradant Identification
Forced degradation studies under isothermal conditions are performed to generate and identify degradation products. By holding the sample at temperatures below the Td identified by TGA, we can simulate long-term storage at elevated temperatures and generate sufficient quantities of degradants for characterization without complete sample destruction.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is the workhorse for separating the parent compound from its degradants and quantifying the rate of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer allows for the determination of the molecular weights of the degradation products, providing critical information for their structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying any volatile degradation products, such as phenol or catechol, that may result from the breakdown of the guaiacol moiety.
Experimental Protocols
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).
-
Experimental Conditions:
-
Atmosphere: Place the sample in the TGA furnace under a continuous nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Equilibrate the sample at 30°C for 5 minutes.
-
Heating Ramp: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[10]
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.
-
Experimental Conditions:
-
Atmosphere: Maintain a nitrogen purge (e.g., 50 mL/min) over the sample and reference pans.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature just above the decomposition onset found by TGA (e.g., Td + 20°C) at a rate of 10°C/min.
-
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.[12]
Protocol: Isothermal Stress Study
-
Temperature Selection: Based on the TGA data, select at least three temperatures for the study (e.g., Td - 30°C, Td - 20°C, and Td - 10°C).
-
Sample Preparation: Place accurately weighed amounts of this compound into multiple vials for each temperature and time point. Vials should be sealed to control for atmospheric effects.
-
Incubation: Place the vials in calibrated ovens set to the selected temperatures.
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Analysis:
-
Immediately after pulling, dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the solution by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and the area percent of each degradant.
-
Analyze representative degraded samples by LC-MS/MS and GC-MS to identify the structures of the degradation products.
-
Conclusion and Recommendations
This technical guide outlines a systematic and scientifically rigorous approach to fully characterize the thermal stability and degradation profile of this compound. By combining thermo-analytical techniques (TGA, DSC) with chromatographic separation and mass spectrometric identification, a complete picture of the compound's behavior under thermal stress can be established. The resulting data is invaluable for defining appropriate manufacturing process controls, establishing rational storage conditions, and ensuring the overall quality and safety of any product containing this molecule. Based on the general stability of aryl tosylates, it is recommended to store this compound in a cool, dry environment, protected from light and moisture, pending the results of this comprehensive analysis.
References
- Juhlke, F. et al. (2017). Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain. Full-text available.
- Nishida, A., Hamada, T., & Yonemitsu, O. Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds.
- Drug Information Portal.
- Torti, E. et al. (2015). Aryl tosylates as non-ionic photoacid generators (PAGs)
- BenchChem. (2025). Stability comparison of aliphatic vs.
- Chemistry Steps.
- Wikipedia. Guaiacol.
- Falade, A. O. et al. Degradation of guaiacol and veratryl alcohol by bacterial isolates.
- Chemical Communications (RSC Publishing). Photodegradation of aryl sulfonamides: N-tosylglycine.
- Energy & Fuels - ACS Publications.
- PubMed. (2007). Kinetic Degradation of the Pollutant Guaiacol by Dark Fenton and Solar photo-Fenton Processes.
- PMC. (2023). A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630.
- NIH. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s.
- Pásztói, B. et al. (2020). The effect of the reaction conditions on the tosylation of PIBall-OH at....
- ResearchGate.
- Allen, A. D. et al. Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates.
- Master Organic Chemistry. (2015).
- ChemicalBook. Guaiacol | 90-05-1.
- PubChem - NIH. Guaiacol | C7H8O2 | CID 460.
- ResearchGate. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
- White Rose Research Online.
- MDPI. (2011).
- Chemistry LibreTexts. (2020). 14.
- Wikipedia. Thermogravimetric analysis.
- Guidechem. Guaiacol 90-05-1 wiki.
- Google Patents. US3374276A - Manufacture of guaiacol.
- Google Patents. CN1944367A - Synthetic method for guaiacol.
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
- BenchChem. The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
- The Journal of Organic Chemistry - ACS Publications.
- NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- Google Patents. CN107814691B - Method for synthesizing ethylguaiacol.
- The Journal of Organic Chemistry. (2025).
- Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.
- NETZSCH. Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA).
Sources
- 1. Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Solubility of Guaiacol O-ethyltosylate in common organic solvents
An In-Depth Technical Guide to the Solubility of Guaiacol O-ethyltosylate in Common Organic Solvents
Authored by a Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a compound of interest in drug development, presents a unique solubility profile due to its molecular structure, which incorporates both polar and non-polar moieties. This technical guide provides a comprehensive analysis of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for solubility determination, and offer a discussion of expected solubility data based on solvent properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this compound for various pharmaceutical applications.
Introduction to this compound and the Significance of Solubility
This compound is an organic molecule with the chemical formula C₁₆H₁₈O₅S and a molecular weight of 322.4 g/mol .[1] Its structure, featuring a guaiacol core linked to an ethyltosylate group, suggests a complex interplay of intermolecular forces that dictate its solubility. In the pharmaceutical industry, understanding the solubility of a potential drug candidate like this compound is paramount. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. Therefore, a thorough characterization of its solubility in various solvents is a crucial step in pre-formulation studies and the development of effective drug delivery systems.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another. This compound possesses both aromatic rings (non-polar) and ether and sulfonate ester functional groups (polar), making its solubility behavior dependent on the specific characteristics of the solvent.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:
-
Aromatic Rings: The two benzene rings in the molecule are non-polar and contribute to van der Waals interactions.
-
Ether Group (-O-): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance.
-
Sulfonate Ester Group (-SO₂-O-): This group is highly polar and can act as a hydrogen bond acceptor.
The overall polarity of a solvent is a key factor in its ability to dissolve a particular solute.[3][4][5] Solvents can be broadly classified as polar protic, polar aprotic, and non-polar.[6]
-
Polar Protic Solvents: (e.g., methanol, ethanol) have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide) have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.
-
Non-polar Solvents: (e.g., hexane, toluene) have low dielectric constants and do not have significant partial charges.
Based on its structure, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents that can interact favorably with its polar functional groups. Its solubility in non-polar solvents is likely to be lower, while its solubility in polar protic solvents will depend on the balance between favorable hydrogen bonding interactions and the energy required to disrupt the solvent's hydrogen-bonding network.
Experimental Protocol for Solubility Determination
A standardized and reproducible method is essential for accurately determining the solubility of this compound. The following protocol outlines a common and reliable approach.[7][8][9]
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in a series of sealed vials. The excess solid ensures that the solution reaches saturation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Expected Solubility Profile and Discussion
While specific experimental data for this compound is not publicly available, we can predict a plausible solubility profile based on its structure and the properties of common organic solvents. The following table presents a hypothetical but scientifically reasoned set of solubility data.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility of this compound (mg/mL) |
| Hexane | 0.1 | Non-polar | < 1 |
| Toluene | 2.4 | Non-polar | 5 - 15 |
| Diethyl Ether | 2.8 | Non-polar | 20 - 40 |
| Dichloromethane | 3.1 | Polar Aprotic | 100 - 200 |
| Acetone | 5.1 | Polar Aprotic | > 200 |
| Acetonitrile | 5.8 | Polar Aprotic | 150 - 250 |
| Ethanol | 4.3 | Polar Protic | 50 - 100 |
| Methanol | 5.1 | Polar Protic | 30 - 70 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 300 |
| Water | 10.2 | Polar Protic | < 0.1 |
Interpretation of Predicted Data
-
Non-polar Solvents: The predicted low solubility in hexane is due to the significant difference in polarity between the non-polar solvent and the polar functional groups of this compound. The slightly higher solubility in toluene and diethyl ether can be attributed to the ability of these solvents to engage in some van der Waals interactions with the aromatic rings of the solute.
-
Polar Aprotic Solvents: The highest solubility is predicted in polar aprotic solvents like acetone, acetonitrile, and DMSO. These solvents can effectively solvate the polar sulfonate ester and ether groups of this compound without the high energy cost of disrupting a strong hydrogen-bonding network. Dichloromethane is also expected to be a good solvent due to its ability to form dipole-dipole interactions.
-
Polar Protic Solvents: The predicted moderate solubility in ethanol and methanol is a result of a trade-off. While these solvents can form hydrogen bonds with the solute, their strong self-association through hydrogen bonding requires significant energy to overcome.
-
Water: The predicted very low solubility in water is expected due to the large non-polar surface area of the two aromatic rings, which would disrupt the highly structured hydrogen-bonding network of water, leading to an unfavorable hydrophobic effect.
Relationship Between Solvent Polarity and Solubility
Sources
- 1. Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
A Technical Guide to the Reactivity of the Tosylate Group in 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The p-toluenesulfonyl (tosyl) group is a cornerstone of modern organic synthesis, prized for its ability to transform a poorly reactive hydroxyl group into an excellent leaving group. This guide provides an in-depth analysis of the potential reactivity of the tosylate moiety in 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, a molecule incorporating the guaiacol scaffold. We will explore the fundamental principles governing the tosylate's efficacy, detail its synthesis, and dissect its primary reaction pathways—namely nucleophilic substitution (SN2) and elimination (E2)—which are critical for molecular diversification in drug discovery and development. This document serves as a technical resource, blending mechanistic theory with practical, field-proven experimental protocols.
The Chemical Foundation of the Tosylate's Efficacy
The utility of converting an alcohol into a tosylate lies in fundamentally altering its reactivity profile. The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base.[1] In contrast, good leaving groups are weak bases, as this indicates they are stable in solution after cleaving from the parent molecule.[1][2]
The tosylate anion (TsO⁻) is an exceptionally stable, weak base due to two primary factors:
-
Resonance Stabilization: The negative charge on the oxygen atom is delocalized across the entire sulfonyl group, spreading onto the other two oxygen atoms. This distribution of charge significantly stabilizes the anion.[2][3]
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further disperses the negative charge, enhancing stability.[1]
The pKa of the conjugate acid of the leaving group is a useful measure of its ability. The conjugate acid of the tosylate anion is p-toluenesulfonic acid (TsOH), a strong acid with a pKa of approximately -2.8. In contrast, the conjugate acid of the hydroxide ion is water, with a pKa of about 15.7. This vast difference underscores the superior stability and leaving group ability of the tosylate.
Quantitative Comparison of Leaving Groups
The effectiveness of a leaving group can be quantified by comparing the relative rates of reaction for a given substrate. Sulfonate esters, such as tosylates, are orders of magnitude better leaving groups than halides.
| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Substitution |
| Tosylate | -OTs | TsOH | -2.8 | ~6 x 104 |
| Iodide | -I | HI | -10 | ~2 x 101 |
| Bromide | -Br | HBr | -9 | 1 |
| Chloride | -Cl | HCl | -7 | ~2 x 10-2 |
| Hydroxide | -OH | H₂O | 15.7 | ~1 x 10-10 |
| Table 1: A comparative summary of common leaving groups. Relative rates are approximate for a typical SN2 reaction. |
Synthesis of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate
The target molecule is synthesized by the tosylation of its corresponding alcohol, 2-(2-methoxyphenoxy)ethanol. This reaction involves the nucleophilic attack of the alcohol's oxygen onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[4] A base, typically pyridine or triethylamine (TEA), is required to neutralize the HCl generated during the reaction.[4][5] A key advantage of this process is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with complete retention of stereochemistry at the carbon center.[3][6][7]
Caption: General workflow for the synthesis of the target tosylate.
Detailed Experimental Protocol: Tosylation
This protocol is a standard and reliable method for the tosylation of primary alcohols.[4][8]
Materials and Equipment:
-
2-(2-methoxyphenoxy)ethanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous pyridine (can act as both solvent and base) or Triethylamine (TEA, 1.5 eq.) with anhydrous Dichloromethane (DCM) as solvent.[4]
-
4-Dimethylaminopyridine (DMAP) (optional, 0.05-0.1 eq. as catalyst for less reactive alcohols).[4][9]
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line.
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies).
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), charge a flame-dried round-bottom flask with 2-(2-methoxyphenoxy)ethanol (1.0 eq.) and anhydrous DCM (approx. 10 volumes).[4][9]
-
Cooling: Cool the resulting solution to 0 °C using an ice bath while stirring. This is crucial to control the initial exotherm of the reaction.
-
Reagent Addition: Sequentially add pyridine (or TEA, 1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). If using, add the catalytic DMAP at this stage.[1]
-
Reaction: Allow the reaction to stir at 0 °C for 30-60 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).[4][5]
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing cold, dilute HCl (e.g., 1 M) or saturated aqueous sodium bicarbonate solution to neutralize the excess base and its salt.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[4]
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[4][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate.[1][4]
Potential Reactivity of the Tosylate Group
The primary value of the tosylate group in 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate is its function as a leaving group in substitution and elimination reactions. The electrophilic center is the primary carbon atom bonded to the tosylate oxygen.
Nucleophilic Substitution (SN2) Reactions
Given that the tosylate is attached to a primary carbon, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[10] This pathway is favored by strong, non-bulky nucleophiles.
Mechanism: The SN2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[5] This leads to a pentacoordinate transition state and results in the inversion of stereochemical configuration, although the substrate is achiral.
Caption: The concerted mechanism of an SN2 reaction on the tosylate.
Applicability in Synthesis: This reaction is a powerful tool for introducing a wide array of functional groups, which is of paramount importance in drug development for structure-activity relationship (SAR) studies. Common nucleophiles include:
-
Halides: (e.g., NaBr, NaCl) to form alkyl halides.[5]
-
Azides: (e.g., NaN₃) to form azides, which can be reduced to primary amines.
-
Cyanides: (e.g., NaCN) for chain extension and conversion to carboxylic acids or amines.
-
Alkoxides & Phenoxides: (e.g., NaOEt, NaOPh) to form ethers.
-
Amines: (e.g., NH₃, RNH₂) to form new amines.
Elimination (E2) Reactions
While SN2 is the dominant pathway for primary tosylates, bimolecular elimination (E2) can occur, particularly in the presence of strong, sterically hindered bases.[11] The E2 reaction involves the abstraction of a proton from the carbon adjacent to the leaving group (the β-carbon) simultaneously with the departure of the tosylate.
In 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, the β-protons are on the carbon atom of the ether linkage. An E2 reaction would lead to the formation of 2-methoxy-1-vinyloxybenzene.
SN2 vs. E2: Controlling the Reaction Pathway
The competition between substitution and elimination is a critical consideration. The outcome can be directed by carefully selecting the reaction conditions.
Caption: Strategic choices to favor either substitution or elimination.
-
To Favor SN2: Use a good nucleophile that is a relatively weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻). Lower reaction temperatures also favor substitution, as elimination has a higher activation energy.
-
To Favor E2: Use a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU). The bulkiness of the base makes it difficult to act as a nucleophile, so it preferentially abstracts a proton. Higher temperatures generally favor elimination.
Note on Aromatic Ring Reactivity
It is important to distinguish the reactivity of the ethyl-tosylate portion from the aromatic guaiacol ring. The C(aryl)-O bond of the ether is significantly stronger and less susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on this ring is highly unlikely as it lacks the necessary strong electron-withdrawing groups (like nitro groups) in the ortho or para positions to activate the ring.[12][13] Therefore, the tosylate group is the exclusive site of reactivity for nucleophilic displacement under typical conditions.
Conclusion
For researchers and drug development professionals, 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate is a versatile intermediate. Its value lies almost entirely in the predictable and efficient reactivity of the tosylate group. By converting the parent alcohol into a tosylate, a synthetic "handle" is installed, enabling a vast array of subsequent transformations. The primary carbon center makes it an ideal substrate for SN2 reactions, allowing for the clean introduction of diverse nucleophiles with high yields. While E2 elimination is a potential side reaction, it can be readily suppressed or promoted through the judicious choice of base and temperature. A thorough understanding of these competing pathways is essential for leveraging this molecule's full synthetic potential in the construction of complex and novel chemical entities.
References
-
The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. BenchChem.
-
Tosylate Leaving Group. AK Lectures.
-
An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). BenchChem.
-
Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
-
Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
-
All About Tosylates and Mesylates. Master Organic Chemistry.
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps.
-
Preparation and Reaction of Tosylates. University of Calgary.
-
General procedure for alcohol tosylation. The Royal Society of Chemistry.
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
-
Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry. PubChem @ NIH.
-
SN2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts.
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI.
-
Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health (NIH).
-
Nucleophilic aromatic substitution. Wikipedia.
-
Describe the nucleophilic substitution reactions in aryl halides. CK-12 Foundation.
-
Reactions of Alcohols. Chemistry LibreTexts.
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. ck12.org [ck12.org]
An In-depth Technical Guide on the Discovery and Synthesis of Guaiacol O-ethyltosylate
Abstract
This technical guide provides a comprehensive overview of Guaiacol O-ethyltosylate, a significant chemical intermediate. The document delves into the historical context of its synthesis, tracing the foundational discoveries that paved the way for its development. A detailed exploration of modern synthetic methodologies is presented, with a focus on the underlying chemical principles, experimental protocols, and the evolution of techniques to enhance efficiency and environmental compatibility. This guide is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis of this versatile molecule.
Introduction: The Significance of Guaiacol and its Derivatives
Guaiacol, a naturally occurring organic compound first isolated in 1826 by Otto Unverdorben, is a cornerstone of the chemical industry.[1][2] Historically obtained from guaiacum resin or wood creosote, it is now primarily synthesized through the methylation of catechol.[1][2][3] Its versatile chemical structure, featuring a phenolic hydroxyl group and a methoxy substituent on a benzene ring, makes it a valuable precursor for a wide array of commercially important compounds.[3]
Guaiacol and its derivatives are integral to multiple sectors:
-
Pharmaceuticals: Guaiacol is a key starting material for the synthesis of active pharmaceutical ingredients (APIs), most notably the expectorant guaifenesin.[3] Its derivatives also find application as antiseptics and local anesthetics.[1]
-
Flavors and Fragrances: A significant portion of the world's synthetic vanillin is produced from guaiacol.[3] Its characteristic smoky aroma also makes it a valuable component in flavor and fragrance formulations.
-
Industrial Chemicals: Guaiacol serves as an intermediate in the production of various agrochemicals and dyes.
The modification of guaiacol's hydroxyl group is a common strategy to create new molecules with tailored properties. One such modification leads to the formation of this compound, a compound that leverages the reactivity of the guaiacol scaffold and the utility of the tosylate group. This guide will explore the journey from the fundamental chemical reactions that enable its synthesis to the detailed protocols for its preparation in a modern laboratory setting.
A Historical Perspective: The Genesis of a Synthesis
The synthesis of this compound did not occur in a vacuum but was rather the culmination of several key discoveries in organic chemistry. While a singular "discovery" of this specific molecule is not prominently documented, its synthesis can be understood as a logical extension of foundational 19th and early 20th-century organic reactions.
The Williamson Ether Synthesis: A Paradigm Shift
The cornerstone for the ether linkage in this compound is the Williamson ether synthesis , a reaction developed by Alexander Williamson in 1850.[4][5][6][7] This reaction, which involves the reaction of an alkoxide with an alkyl halide to form an ether, was a landmark in the history of organic chemistry as it helped to elucidate the structure of ethers.[4][6] Williamson's original work involved reacting potassium ethoxide with ethyl iodide to form diethyl ether.[5]
The general mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the alkoxide ion acts as the nucleophile.[4][8]
Conceptual Pathway to this compound based on Williamson's Discovery:
The Williamson synthesis provided the fundamental blueprint for forming the ether bond in this compound. In this context, the phenoxide of guaiacol would act as the nucleophile, attacking an ethyl group bearing a suitable leaving group.
The Advent of Tosylates: Superior Leaving Groups
While early Williamson ether syntheses utilized alkyl halides, the development of sulfonate esters as leaving groups in the early 20th century offered significant advantages. The term "tosyl," an abbreviation for the p-toluenesulfonyl group, was proposed by German chemists Kurt Hess and Robert Pfleger in 1933.[9]
Tosylates are excellent leaving groups because the negative charge is delocalized through resonance, making the tosylate anion very stable.[10] This increased stability makes the displacement by a nucleophile, as in the SN2 reaction, more favorable compared to using many alkyl halides. The use of tosylates also allows for milder reaction conditions and can improve the stereochemical outcome of a reaction.[11]
The synthesis of this compound can be envisioned as a variation of the Williamson ether synthesis where an ethyl tosylate serves as the electrophile. This approach is frequently used to indirectly prepare ethers from two alcohols, where one is first converted to a tosylate.[4][6]
The Rise of Phase Transfer Catalysis: Enhancing Reactivity
A significant advancement in the practical application of reactions like the Williamson ether synthesis was the development of phase transfer catalysis (PTC) . The term was coined by Starks in 1971.[12] PTC is a powerful technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase.[12][13]
In the context of synthesizing ethers from phenols, the phenoxide is often generated using an aqueous base, while the alkylating agent is in an organic solvent. A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent.[14] This dramatically increases the reaction rate and allows for milder conditions.[14] Modern syntheses of guaiacol derivatives often employ PTC to improve yields and efficiency.[15][16]
Technical Guide to the Synthesis of this compound
The synthesis of this compound, or 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, is a multi-step process that combines the principles of tosylation and etherification. Below are detailed methodologies for its preparation.
Overview of the Synthetic Strategy
The most logical and commonly employed synthetic route involves two key transformations:
-
Tosylation of Ethylene Glycol: Ethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) to form ethylene glycol monotosylate. Careful control of stoichiometry is required to minimize the formation of the ditosylated byproduct.
-
O-alkylation of Guaiacol: The resulting ethylene glycol monotosylate is then used to alkylate guaiacol in the presence of a base. This step is a direct application of the Williamson ether synthesis.
An alternative, though less common, approach would be the reaction of guaiacol with a 2-haloethanol followed by tosylation of the resulting alcohol. However, the first approach is generally more efficient.
Experimental Protocols
This procedure is adapted from established methods for the selective tosylation of diols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethylene Glycol | 62.07 | 27.9 g (25 mL) | 0.45 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 19.07 g | 0.1 |
| Pyridine | 79.10 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Hydrochloric Acid (1 M) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylene glycol (0.45 mol) in pyridine (50 mL) and dichloromethane (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (0.1 mol) in dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the TsCl solution dropwise to the stirred ethylene glycol solution over a period of 1-2 hours, maintaining the temperature at 0 °C. The large excess of ethylene glycol favors the formation of the monotosylate.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (3 x 50 mL) to remove pyridine, then with saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Excess Ethylene Glycol: Using a large excess of the diol statistically favors the reaction of only one hydroxyl group per molecule of TsCl.
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.
-
Low Temperature: Helps to control the reactivity and improve the selectivity for monosubstitution.
This protocol utilizes phase transfer catalysis for enhanced efficiency.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Guaiacol | 124.14 | 1.24 g | 0.01 |
| 2-Hydroxyethyl p-toluenesulfonate | 216.25 | 2.16 g | 0.01 |
| Sodium Hydroxide | 40.00 | 0.8 g | 0.02 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.32 g | 0.001 |
| Toluene | 92.14 | 50 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve guaiacol (0.01 mol) and tetrabutylammonium bromide (0.001 mol) in toluene (50 mL).
-
In a separate beaker, dissolve sodium hydroxide (0.02 mol) in water (20 mL).
-
Add the aqueous NaOH solution to the toluene solution of guaiacol and stir vigorously to form an emulsion.
-
Add the 2-hydroxyethyl p-toluenesulfonate (0.01 mol) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.
Causality Behind Experimental Choices:
-
Sodium Hydroxide: Acts as a base to deprotonate the phenolic hydroxyl group of guaiacol, forming the more nucleophilic phenoxide.
-
Tetrabutylammonium bromide (TBAB): This phase transfer catalyst facilitates the transfer of the guaiacolate anion from the aqueous phase to the organic phase where it can react with the tosylate.
-
Toluene: A suitable water-immiscible solvent for this reaction.
-
Vigorous Stirring: Essential for creating a large interfacial area between the two phases, which is crucial for the efficiency of the phase transfer catalysis.
Reaction Workflow and Mechanism
The synthesis of this compound can be visualized as a two-stage process. The first stage is the activation of ethylene glycol by converting one of its hydroxyl groups into a good leaving group (tosylate). The second stage is the nucleophilic substitution of this tosylate by the guaiacolate anion.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a testament to the power and versatility of fundamental organic reactions. Its preparation is deeply rooted in the historical development of the Williamson ether synthesis and the strategic use of tosylates as effective leaving groups. Modern advancements, particularly the application of phase transfer catalysis, have further refined this synthesis, making it more efficient and adaptable for various applications. This guide has provided both the historical context and a detailed, practical framework for the synthesis of this important guaiacol derivative, underscoring the synergy between foundational chemical principles and contemporary synthetic methodology.
References
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis Reaction.
- Britannica. (2025, December 12). Alexander William Williamson.
- Wikipedia. (n.d.). Guaiacol.
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
- Guaiacol (CAS 90-05-1)
- chemeurope.com. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- MDPI. (n.d.).
- Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429.
- American Chemical Society. (2011, June 20). Guaiacol.
- Google Patents. (1968). US3374276A - Manufacture of guaiacol.
- Wikipedia. (n.d.). Tosyl group.
- Alfa Chemistry. (n.d.). Phase Transfer Catalysts.
- Benchchem. (n.d.). Synthesis of Guaiacol-Derived Compounds.
- Bartleby.com. (n.d.). Tosylate.
- Synthesis. (2013).
- Synthesis. (2015).
- Journal For Basic Sciences. (n.d.). Phase Transfer Catalysis: A Green Approach in Organic Synthesis.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101619017A - Method for synthesizing guaiacol.
- Patsnap. (2021, June 11). Preparation method of guaiacol.
- Google Patents. (n.d.). CN1944367A - Synthetic method for guaiacol.
- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor.
- RSC Publishing. (n.d.).
- Master Organic Chemistry. (2015, March 10).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Protecting group.
- PubMed. (2016, April 15).
- Chemistry LibreTexts. (2019, June 2). 9.
- Morressier. (2016, March 18).
- Connect Journals. (n.d.). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol.
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
- ResearchGate. (n.d.). Production route to guaiacol: (A) traditional route, (B) new route in this work.
Sources
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson_ether_synthesis [chemeurope.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fzgxjckxxb.com [fzgxjckxxb.com]
- 13. iajpr.com [iajpr.com]
- 14. alfachemic.com [alfachemic.com]
- 15. CN101619017A - Method for synthesizing guaiacol - Google Patents [patents.google.com]
- 16. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Tosylate Chemistry in the Ethylation of Guaiacol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the ethylation of guaiacol, a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. While the specific reagent "Guaiacol O-ethyltosylate" is not a standard chemical designation, this guide addresses the most chemically pertinent and widely practiced transformation involving the three components: guaiacol, an ethyl group, and a tosylate. We will detail the ethylation of guaiacol's phenolic hydroxyl group using ethyl tosylate via the Williamson ether synthesis. This protocol emphasizes the underlying chemical principles, provides a robust step-by-step methodology, and offers insights into process optimization and safety.
Introduction: Guaiacol as a Versatile Chemical Intermediate
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in wood smoke and derived from the pyrolysis of lignin.[1] It serves as a vital and versatile precursor in a multitude of synthetic applications.[2] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a stable methoxy group on an aromatic ring, makes it a valuable starting material for a wide range of chemical modifications. Guaiacol is a key intermediate in the production of flavorants and fragrances, such as eugenol and vanillin, and is a precursor for active pharmaceutical ingredients (APIs), particularly in cough syrups.[1][2][3]
The targeted modification of guaiacol's phenolic hydroxyl group is a common and crucial step in harnessing its synthetic potential. Ethylation, the addition of an ethyl group (-CH₂CH₃), is a frequently employed strategy to alter the molecule's polarity, steric profile, and biological activity. This application note focuses on a highly efficient and reliable method for this transformation: the reaction of guaiacol with ethyl p-toluenesulfonate (ethyl tosylate). This method leverages the exceptional leaving group ability of the tosylate anion to ensure a high-yielding and clean reaction.
Physicochemical Properties of Key Reagents
A thorough understanding of the physical and chemical properties of all reactants is fundamental to safe and successful experimentation.
| Property | Guaiacol | Ethyl p-toluenesulfonate (Ethyl Tosylate) |
| IUPAC Name | 2-Methoxyphenol | Ethyl 4-methylbenzenesulfonate |
| CAS Number | 90-05-1 | 80-40-0 |
| Molecular Formula | C₇H₈O₂ | C₉H₁₂O₃S |
| Molecular Weight | 124.14 g/mol [4] | 200.25 g/mol |
| Appearance | Colorless to light yellow liquid or crystals[5][6] | Colorless to yellowish oily liquid |
| Boiling Point | 205 °C[5] | 173 °C at 15 mmHg |
| Melting Point | 26-29 °C[5] | 32-34 °C |
| Density | 1.129 g/mL at 25 °C[5] | 1.167 g/mL at 25 °C |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform.[3][5] | Insoluble in water; soluble in ethanol, ether, acetone. |
| Safety | Harmful if swallowed, causes skin and serious eye irritation.[7][8] | Causes skin and serious eye irritation. Lachrymator. |
Principle & Mechanism: The Williamson Ether Synthesis
The ethylation of guaiacol with ethyl tosylate is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), which is sufficient to deprotonate the acidic phenolic hydroxyl group of guaiacol to form the corresponding phenoxide anion. This phenoxide acts as a potent nucleophile.
The key to the reaction's success lies in the choice of the ethylating agent. Ethyl tosylate is an ideal electrophile because the p-toluenesulfonate (tosylate) group is an excellent leaving group, a consequence of its ability to stabilize the negative charge that develops in the transition state through resonance.
The reaction mechanism unfolds in two primary steps:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of guaiacol, forming the guaiacolate (2-methoxyphenoxide) anion.
-
Nucleophilic Attack: The highly nucleophilic guaiacolate anion attacks the electrophilic methylene carbon of ethyl tosylate. This occurs in a concerted fashion, where the carbon-oxygen bond forms simultaneously with the breaking of the carbon-leaving group (tosylate) bond.
Caption: SN2 mechanism for the ethylation of guaiacol.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-ethoxyanisole (guaiacol ethyl ether) on a 10 mmol scale.
Materials & Reagents:
-
Guaiacol (1.24 g, 10.0 mmol)
-
Ethyl p-toluenesulfonate (2.20 g, 11.0 mmol, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.07 g, 15.0 mmol, 1.5 eq)
-
Anhydrous Acetone (50 mL)
-
Diethyl ether (for extraction)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add guaiacol (1.24 g), anhydrous potassium carbonate (2.07 g), and anhydrous acetone (50 mL).
-
Attach a reflux condenser to the flask.
-
-
Addition of Ethylating Agent:
-
While stirring the mixture, add ethyl p-toluenesulfonate (2.20 g) to the flask at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and other salts through a pad of celite, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Extraction and Purification:
-
Dissolve the resulting crude oil in diethyl ether (50 mL).
-
Transfer the solution to a separatory funnel and wash with 1 M NaOH solution (2 x 25 mL) to remove any unreacted guaiacol.
-
Wash the organic layer with water (1 x 25 mL) and then with saturated brine solution (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
-
Final Purification (Optional):
-
If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-ethoxyanisole.
-
Caption: Step-by-step experimental workflow for guaiacol ethylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient base or base is not anhydrous. 2. Reagents are wet (water interferes). 3. Insufficient reaction time or temperature. | 1. Use freshly dried, finely powdered K₂CO₃. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Extend reaction time and ensure a steady reflux is maintained. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during aqueous work-up. 3. Inefficient extraction. | 1. See above. 2. Avoid vigorous shaking that can cause emulsions. 3. Perform back-extraction of the aqueous layers to recover dissolved product. |
| Presence of Side Products | 1. Reaction temperature too high, causing decomposition. 2. Contamination in starting materials. | 1. Maintain a gentle, controlled reflux. 2. Use high-purity starting materials. Purify the product via column chromatography. |
Safety & Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Guaiacol: Harmful if swallowed and causes skin and eye irritation.[4][7][9] Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Ethyl p-toluenesulfonate: A lachrymator and irritant. It is a potent alkylating agent and should be handled with extreme care.
-
Potassium Carbonate: Irritant. Avoid creating dust.
-
Acetone & Diethyl Ether: Highly flammable liquids. Keep away from ignition sources. Work in a fume hood to avoid inhalation of vapors.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8] Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The ethylation of guaiacol using ethyl tosylate and a carbonate base is a robust and highly efficient method for synthesizing 2-ethoxyanisole. This transformation is a cornerstone reaction for modifying guaiacol, enabling its conversion into a wide array of more complex molecules for the pharmaceutical, fragrance, and fine chemical industries. By understanding the underlying SN2 mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can reliably perform this valuable synthetic operation.
References
- Guaiacol - Safety D
- Guaiacol Solution - Safety D
- Guaiacol - Wikipedia (N/A). Wikipedia.
- SAFETY DATA SHEET - Guaiacol (2010). Fisher Scientific.
- SAFETY DATA SHEET - Guaiacol (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Guaiacol (2025). TCI Chemicals.
- Guaiacol ethyltosylate ether | Drug Inform
- Guaiacol | 90-05-1 (N/A). ChemicalBook.
- Guaiacol (N/A). Clean Science and Technology Limited.
- Synthesis of guaiacol (N/A). PrepChem.com.
- Method for synthesizing ethyl guaiacol (N/A).
- CN1944367A - Synthetic method for guaiacol (N/A).
- Preparation method of guaiacol (2021).
- o-EUGENOL (N/A). Organic Syntheses Procedure.
- Working with Hazardous Chemicals (N/A). Organic Syntheses.
- Effect of solvent on the alkylation of guaiacol. (N/A).
- Guaiacol | C7H8O2 | CID 460 (N/A). PubChem - NIH.
Sources
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. cleanscience.co.in [cleanscience.co.in]
- 3. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. Guaiacol | 90-05-1 [chemicalbook.com]
- 6. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uprm.edu [uprm.edu]
- 8. edvotek.com [edvotek.com]
- 9. tcichemicals.com [tcichemicals.com]
Synthetic Protocols for 2-(2-Methoxyphenoxy)ethyl 4-Methylbenzenesulfonate: A Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This comprehensive application note provides a detailed guide to the synthesis and utilization of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, a key intermediate in modern organic synthesis. Derived from the readily available starting material guaiacol, this tosylate ester serves as a powerful electrophile for the introduction of the 2-(2-methoxyphenoxy)ethyl moiety, a significant structural motif in various pharmaceutically active compounds. This document outlines a complete workflow, from the preparation of the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, to its subsequent tosylation and application in the synthesis of the β-blocker, Carvedilol. The protocols provided are designed for researchers, scientists, and professionals in drug development, offering insights into reaction mechanisms, experimental setup, and optimization strategies.
Introduction: Guaiacol as a Versatile Precursor and the Strategic Role of Tosylates
Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound that serves as a fundamental building block in the chemical industry.[1][2] Its applications are extensive, ranging from the synthesis of flavorants such as vanillin and eugenol to its use as a precursor for active pharmaceutical ingredients (APIs) like the expectorant guaifenesin.[3][4] The presence of a reactive hydroxyl group and a methoxy-substituted aromatic ring makes guaiacol a versatile starting material for a multitude of chemical transformations.[5]
In the realm of multi-step organic synthesis, the conversion of a hydroxyl group into a better leaving group is a common and crucial strategy. Alcohols, being poor leaving groups in their native state, can be readily transformed into sulfonate esters, such as tosylates (p-toluenesulfonates), to facilitate nucleophilic substitution reactions.[6][7][8] The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, making it amenable to displacement by a wide range of nucleophiles under relatively mild conditions.[6][8] This approach avoids the harsh acidic conditions often required for alcohol activation, thereby preserving sensitive functional groups within a molecule.[8]
This application note focuses on a specific and highly useful derivative of guaiacol: 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate . This molecule serves as a prime example of the strategic use of tosylation to activate a hydroxyl group for subsequent synthetic transformations, most notably in the synthesis of the cardiovascular drug Carvedilol.[1]
Synthesis of the Key Intermediate: 2-(2-Methoxyphenoxy)ethyl 4-Methylbenzenesulfonate
The synthesis of the target tosylate is a two-step process commencing from guaiacol. The first step involves the hydroxyethylation of the phenolic hydroxyl group of guaiacol to furnish the precursor alcohol, 2-(2-methoxyphenoxy)ethanol. The subsequent step is the tosylation of this alcohol to yield the final product.
Step 1: Synthesis of 2-(2-Methoxyphenoxy)ethanol
The introduction of a hydroxyethyl group onto the phenolic oxygen of guaiacol is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of guaiacol to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon, such as 2-chloroethanol or ethylene oxide.
Protocol 1: Synthesis of 2-(2-Methoxyphenoxy)ethanol
Materials:
-
Guaiacol
-
Sodium hydroxide (NaOH)
-
2-Chloroethanol
-
Toluene
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of guaiacol (1.0 eq) in toluene, add a solution of sodium hydroxide (1.1 eq) in water.
-
Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.
-
After complete removal of water, cool the reaction mixture to 60 °C.
-
Slowly add 2-chloroethanol (1.2 eq) to the reaction mixture.
-
Heat the mixture to 110-120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and wash it with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(2-methoxyphenoxy)ethanol.
-
The crude product can be purified by vacuum distillation.
Step 2: Tosylation of 2-(2-Methoxyphenoxy)ethanol
The conversion of the primary alcohol, 2-(2-methoxyphenoxy)ethanol, to its corresponding tosylate is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, typically pyridine or triethylamine, serves to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.[9][10]
Protocol 2: Synthesis of 2-(2-Methoxyphenoxy)ethyl 4-Methylbenzenesulfonate
Materials:
-
2-(2-Methoxyphenoxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-methoxyphenoxy)ethanol (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[9]
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
| Parameter | Protocol 1 | Protocol 2 |
| Reactants | Guaiacol, 2-Chloroethanol, NaOH | 2-(2-Methoxyphenoxy)ethanol, TsCl, Pyridine/Triethylamine |
| Solvent | Toluene | Dichloromethane |
| Temperature | 110-120 °C | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 4-6 hours |
| Work-up | Aqueous extraction | Aqueous extraction and washes |
| Purification | Vacuum distillation | Recrystallization |
Table 1: Summary of Reaction Conditions for the Synthesis of 2-(2-Methoxyphenoxy)ethyl 4-Methylbenzenesulfonate.
Diagram 1: Synthetic workflow for 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate.
Application in Pharmaceutical Synthesis: The Case of Carvedilol
The primary and most well-documented application of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate is as a key building block in the synthesis of Carvedilol.[1] Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure. The synthesis involves a nucleophilic substitution reaction where the tosylate is displaced by an amine.
Synthesis of Carvedilol via N-Alkylation
In a common synthetic route to Carvedilol, 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole in the presence of a base. However, a more convergent and often higher-yielding approach involves the reaction of the tosylate with a pre-formed amine, such as N-(2-(2-methoxyphenoxy)ethyl)-9H-carbazol-4-amine. An alternative strategy involves the reaction of 2-(2-methoxyphenoxy)ethanamine with a suitable electrophile, where the tosylate can be used to synthesize this amine precursor.
A more direct application of the tosylate is in the alkylation of a protected amine, which is then deprotected to yield the final product. For instance, reacting 2-(2-methoxyphenoxy)-N-tosylethanamine with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, followed by desulfonylation, is a reported method.[11]
The following protocol illustrates the general principle of using 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate as an alkylating agent for an amine nucleophile, a key step analogous to its role in various Carvedilol syntheses.
Protocol 3: N-Alkylation of an Amine with 2-(2-Methoxyphenoxy)ethyl 4-Methylbenzenesulfonate
Materials:
-
Amine substrate (e.g., a carbazole derivative)
-
2-(2-Methoxyphenoxy)ethyl 4-methylbenzenesulfonate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine substrate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the mixture to 60-80 °C.
-
Add a solution of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate (1.2 eq) in DMF dropwise.
-
Maintain the reaction at 60-80 °C for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Diagram 2: Conceptual pathway for amine alkylation using the target tosylate.
Conclusion
2-(2-Methoxyphenoxy)ethyl 4-methylbenzenesulfonate is a valuable and versatile intermediate in organic synthesis, with a prominent role in the pharmaceutical industry. Its synthesis from the readily available and bio-based precursor, guaiacol, underscores its potential in green and sustainable chemistry. The protocols detailed in this application note provide a robust framework for the preparation and application of this key tosylate. The conversion of an alcohol to a highly reactive tosylate ester is a classic yet powerful strategy that enables efficient bond formation, as exemplified by its application in the synthesis of Carvedilol. The methodologies presented herein are intended to be a practical resource for chemists engaged in the design and execution of complex synthetic routes.
References
-
Reddy, K. T., Kumar, K. S., et al. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Semantic Scholar. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
-
Asian Journal of Chemistry. (2022). AJC, 34(5), 1245-1254. [Link]
- Google Patents. (n.d.). CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Explore the Versatile Applications of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate in Chemical Synthesis. [Link]
- Google Patents. (n.d.).
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry, 7(2). [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). Facile Synthesis of Carvedilol from Correspo. JOCPR. [Link]
-
National Center for Biotechnology Information. (n.d.). Selective catalytic transformation of lignin with guaiacol as the only liquid product. NIH. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN103360363A - Preparation method of 2-(2-thienyl)
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
- Google Patents. (n.d.).
-
Reddit. (2020). Substitution of a Tosylate by Methoxy. r/chemistry. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. CN112939747B - Preparation method of guaiacol - Google Patents [patents.google.com]
- 3. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
Application Notes & Protocols: The Strategic Use of Guaiacol O-ethyltosylate in Pharmaceutical Intermediate Synthesis
Abstract
Guaiacol, a simple phenolic compound derived from natural sources like wood creosote or synthesized from catechol, serves as a foundational building block in the pharmaceutical industry[1][2][3]. Its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs), including expectorants like guaifenesin and cardiovascular drugs[1][4][5]. This guide focuses on a highly versatile, yet specific derivative: Guaiacol O-ethyltosylate (2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate). We will explore its synthesis, mechanistic advantages, and provide detailed protocols for its application as a potent alkylating agent in the construction of key pharmaceutical intermediates. The core utility of this reagent lies in the strategic introduction of the 2-(2-methoxyphenoxy)ethyl moiety, a common structural motif in pharmacologically active molecules.
Introduction: The Rationale for this compound
In multi-step organic synthesis, the ability to form carbon-heteroatom bonds efficiently and selectively is paramount. This compound is a reagent designed for this purpose. Its structure consists of three key components:
-
The Guaiacol Moiety: Provides the core 2-methoxyphenoxy structure.
-
The Ethyl Linker: A two-carbon bridge that provides spatial separation and conformational flexibility.
-
The Tosylate (p-toluenesulfonate) Group: An exceptionally good leaving group.
The presence of the tosylate group transforms the terminal carbon of the ethyl linker into a highly electrophilic site, susceptible to nucleophilic attack. This premeditated activation is the cornerstone of its utility. Unlike using a corresponding halide (e.g., 2-(2-methoxyphenoxy)ethyl chloride), the tosylate is often more reactive and can lead to cleaner reactions with higher yields under milder conditions, minimizing the formation of elimination byproducts.
This application note will demonstrate the synthesis of this compound and its subsequent use in a pivotal reaction: the synthesis of N-substituted 2-(2-methoxyphenoxy)ethylamines, which are critical precursors for various APIs.
Synthesis of the Primary Reagent: this compound
The preparation of this compound is a logical two-step process. First, the phenolic hydroxyl group of guaiacol is hydroxyethylated. Second, the newly introduced aliphatic alcohol is tosylated.
Step 1: Hydroxyethylation of Guaiacol
The traditional approach often involves using hazardous reagents like ethylene oxide or 2-chloroethanol. A greener and safer alternative employs ethylene carbonate as the hydroxyethylating agent[6][7]. This method is atom-economical, with carbon dioxide as the only byproduct.
Protocol 1: Synthesis of 2-(2-methoxyphenoxy)ethanol
-
Rationale: This reaction proceeds via the nucleophilic attack of the phenoxide (formed in situ by the base) on one of the electrophilic carbonyl carbons of ethylene carbonate, followed by ring-opening and decarboxylation. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.
-
Reagents & Equipment:
-
Guaiacol (1.0 eq)
-
Ethylene Carbonate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask charged with DMF, add guaiacol, ethylene carbonate, and anhydrous potassium carbonate.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cool the mixture to room temperature and pour it into an excess of cold water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield crude 2-(2-methoxyphenoxy)ethanol, which can be purified by vacuum distillation.
-
Step 2: Tosylation of 2-(2-methoxyphenoxy)ethanol
This is a standard conversion of an alcohol to a tosylate using p-toluenesulfonyl chloride (TsCl).
Protocol 2: Synthesis of this compound
-
Rationale: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. A base, typically triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, driving it to completion. The reaction is performed at a low temperature to minimize side reactions.
-
Reagents & Equipment:
-
2-(2-methoxyphenoxy)ethanol (1.0 eq)
-
p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve 2-(2-methoxyphenoxy)ethanol in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add a solution of TsCl in DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, typically as a solid or viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Workflow for this compound Synthesis
Caption: Synthesis workflow for this compound.
Core Application: Synthesis of a Key Carvedilol Intermediate
Carvedilol is a widely used beta-blocker. A crucial intermediate in its synthesis is 2-(2-methoxyphenoxy)ethanamine . We present a robust, self-validating protocol for its synthesis from this compound using the Gabriel synthesis method.
Rationale for Method Selection (Trustworthiness): The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides or tosylates. It proceeds in two high-yielding steps:
-
N-Alkylation: Formation of a phthalimide derivative via an Sₙ2 reaction. This step is clean because the phthalimide anion is a soft nucleophile, and the substrate is a primary tosylate, minimizing elimination.
-
Deprotection: Release of the primary amine. Using hydrazine hydrate is the standard, effective method for cleaving the phthalimide.
This two-step sequence avoids the over-alkylation issues commonly seen when using ammonia directly, ensuring a high purity of the desired primary amine.
Protocol 3: Gabriel Synthesis of 2-(2-methoxyphenoxy)ethanamine
Step A: Synthesis of 2-(2-(2-methoxyphenoxy)ethyl)isoindoline-1,3-dione
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Potassium Phthalimide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, heating mantle, magnetic stirrer
-
-
Procedure:
-
Combine this compound and potassium phthalimide in a flask containing anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water to precipitate the product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual DMF.
-
Dry the product in a vacuum oven. This phthalimide derivative is often pure enough for the next step.
-
Step B: Hydrazinolysis to Yield 2-(2-methoxyphenoxy)ethanamine
-
Reagents & Equipment:
-
Phthalimide derivative from Step A (1.0 eq)
-
Hydrazine Hydrate (N₂H₄·H₂O) (2.0 eq)
-
Ethanol (EtOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Suspend the phthalimide derivative in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. The reflux is typically maintained for 2-4 hours.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Treat the remaining aqueous solution with a concentrated NaOH solution until strongly basic (pH > 12) to liberate the free amine.
-
Extract the free amine into a suitable organic solvent (e.g., DCM or ether).
-
Dry the combined organic extracts over anhydrous K₂CO₃ (a basic drying agent is preferred for amines), filter, and remove the solvent to yield the crude amine.
-
Purify the final product, 2-(2-methoxyphenoxy)ethanamine, by vacuum distillation.
-
Case Study Workflow: Carvedilol Intermediate Synthesis
Caption: Gabriel synthesis of a key Carvedilol amine intermediate.
Data Summary & Validation
The following table summarizes typical reaction parameters and provides a framework for self-validation through characterization.
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Validation / Characterization |
| Hydroxyethylation | Guaiacol, Ethylene Carbonate, K₂CO₃ | DMF | 120-130 | 4-6 | 85-95 | GC-MS, ¹H NMR |
| Tosylation | 2-(2-methoxyphenoxy)ethanol, TsCl | DCM | 0 to RT | 12-16 | 90-98 | m.p., ¹H NMR, IR |
| Gabriel Alkylation | Tosylate, K-Phthalimide | DMF | 80-90 | 2-4 | 90-97 | m.p., ¹H NMR |
| Hydrazinolysis | Phthalimide intermediate, N₂H₄·H₂O | EtOH | Reflux | 2-4 | 80-90 | b.p., ¹H NMR, ¹³C NMR, MS |
Note: Yields are estimates based on standard laboratory procedures and may vary.
Safety and Handling
All procedures described must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Guaiacol: Harmful if swallowed and causes skin and serious eye irritation[8][9].
-
Tosyl Chloride: Corrosive, causes severe skin burns and eye damage. Reacts with water.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Strong Acids/Bases (HCl, NaOH): Corrosive. Handle with care, especially during quenching and workup steps.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use[10][11]. Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a highly effective and strategic reagent for introducing the 2-(2-methoxyphenoxy)ethyl group into target molecules. Its predictable reactivity, driven by the excellent tosylate leaving group, allows for the clean and high-yielding synthesis of key pharmaceutical intermediates. The protocols provided for its synthesis and subsequent application in a Gabriel synthesis offer a reliable and scalable pathway for producing valuable amine precursors for the pharmaceutical industry. This demonstrates how a simple, nature-derived molecule like guaiacol can be transformed into a sophisticated tool for modern drug development[12][13].
References
- Industrial Synthesis and Applications of Guaiacol Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Guaiacol (CAS 90-05-1): A Deep Dive into its Industrial Synthesis and Chemical Intermediate Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (2025). PubMed Central.
- Guaiacol - Safety Data Sheet. (2021). MilliporeSigma.
- Guaiacol Solution - Safety Data Sheet. (n.d.). Edvotek.
- Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. (n.d.). Vinati Organics.
- SAFETY DATA SHEET - Guaiacol. (2010). Fisher Scientific.
- SAFETY DATA SHEET - Guaiacol. (2025). Sigma-Aldrich.
- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (2025). RSC Publishing.
- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (2025). RSC Publishing.
- The Versatility of Guaiacol in Chemical Synthesis and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - Guaiacol. (2025). TCI Chemicals.
- Guaiacol ethyltosylate ether. (n.d.). DrugBank.
- Guaiacol. (n.d.). Clean Science and Technology Limited.
- Guaiacol. (n.d.). Veeral Organics.
- GUAIACOL. (n.d.). Syensqo.
- Guaiacol: The Versatile Intermediate for Flavor and Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Facile Synthesis of Carvedilol from Corresponding N-sulfonamide. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use [vinatiorganics.com]
- 5. Guaiacol – Veeral Organics [veeralorganics.com]
- 6. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00151J [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. uprm.edu [uprm.edu]
- 9. edvotek.com [edvotek.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. cleanscience.co.in [cleanscience.co.in]
Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of Guaiacol O-ethyltosylate
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of Guaiacol O-ethyltosylate. The method is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol for quantifying the main component and separating it from potential process-related impurities and degradation products. The causality behind chromatographic choices is explained, and the entire protocol is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction and Scientific Rationale
This compound, with the chemical structure 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, is an organic intermediate whose purity is critical for the quality of subsequent products.[3] A reliable analytical method is essential to ensure that residual starting materials, by-products from synthesis, and any degradants are effectively identified and quantified.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] We have developed a stability-indicating RP-HPLC method, which is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) or key intermediate, free from interference from potential degradation products, process impurities, or other excipients.[5][6]
The choice of a reversed-phase C18 column is based on its proven efficacy in retaining and separating aromatic, moderately non-polar compounds like this compound through hydrophobic interactions.[7][8] A gradient elution with a buffered mobile phase is employed to ensure the resolution of compounds with a wide range of polarities, which is crucial for a stability-indicating assay. The method's specificity is demonstrated through forced degradation studies, which intentionally stress the analyte to generate potential degradants and prove the method's resolving power.[9][10]
Materials and Methods
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition: Chromatography data station (CDS) software.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M KH₂PO₄ in water, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/30, 20/70, 25/70, 26/30, 30/30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale: A phosphate buffer (Mobile Phase A) is used to maintain a consistent pH, which ensures reproducible retention times for any ionizable impurities. Acetonitrile (Mobile Phase B) is chosen as the organic modifier for its low viscosity and UV transparency. The gradient program is designed to provide good separation between the main analyte and potential impurities, which may have significantly different polarities.[11] A detection wavelength of 225 nm is selected based on the UV absorbance maxima of the aromatic moieties in the molecule.
Experimental Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Standard Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer the standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Acetonitrile:Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up the volume to 50 mL with the diluent and mix thoroughly.
Protocol 2: Preparation of Sample Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample to be tested.
-
Transfer the sample into a 50 mL volumetric flask.
-
Follow steps 3-5 from Protocol 1.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of any validated analytical method.[12]
Protocol 3: System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five times consecutively.
-
Calculate the system suitability parameters from the five replicate injections. The system is deemed ready for analysis if the acceptance criteria in the table below are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| %RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
Analytical Procedure and Purity Calculation
-
Once the system suitability is established, inject the prepared Sample Solution in duplicate.
-
Record the chromatograms and integrate all peaks.
-
Calculate the purity of the sample using the area normalization method.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and Self-Validating Systems
To ensure trustworthiness, this method must be validated according to ICH Q2(R1) guidelines.[1][13] The protocol is designed to be inherently self-validating through rigorous specificity checks.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[5][10]
Protocol 4: Forced Degradation Studies
-
Prepare a sample solution of this compound as per Protocol 2.
-
Subject the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH, leave at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, leave at room temperature for 6 hours.
-
Thermal Degradation: Heat the solid sample at 80 °C for 24 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze all stressed samples alongside an unstressed control sample using the developed HPLC method.
-
The method is considered stability-indicating if the main this compound peak is resolved from all degradation peaks (peak purity analysis using a PDA detector is recommended). The goal is to achieve 5-20% degradation.[5]
Visualized Workflows
Caption: General experimental workflow for HPLC purity assessment.
Caption: Logic diagram for establishing a stability-indicating method.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. [Link]
-
A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC - NIH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. [Link]
-
HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity - HELIX Chromatography. [Link]
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed. [Link]
-
Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Stability Indicating HPLC Method Development and Validation - SciSpace. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Stability indicating RP-HPLC method: Significance and symbolism. [Link]
-
Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC - NIH. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability indicating RP-HPLC method: Significance and symbolism [wisdomlib.org]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
A Robust GC-MS Method for the Quantification and Purity Assessment of Guaiacol O-ethyltosylate in Pharmaceutical Development
An Application Note on the Gas Chromatographic Determination of Guaiacol O-ethyltosylate
Abstract
This application note presents a detailed, validated gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for quantification and impurity profiling. The methodology is grounded in established principles of analytical chemistry and validated in accordance with International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4]
Introduction: The Analytical Imperative for this compound
This compound (C₁₆H₁₈O₅S, M.W. 322.4 g/mol ) is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its purity and concentration are critical parameters that can influence the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method is essential for its quality control during the drug development process.
Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile compounds. Given the physicochemical properties of this compound, including a rotatable bond count of 7 and a XLogP3 of 3.2, it is amenable to GC analysis.[5] This note provides a comprehensive guide to a GC-MS method, chosen for its high sensitivity and selectivity, which is particularly crucial for identifying and quantifying potential impurities.[6]
Physicochemical Properties and Methodological Considerations
The successful development of a GC method is predicated on an understanding of the analyte's properties.
-
Volatility: this compound's parent compound, guaiacol, has a boiling point of 205 °C, suggesting that the tosylated ether will have a higher boiling point but should be sufficiently volatile for GC analysis.[7][8]
-
Thermal Stability: Tosylates can be thermally labile.[9][10] Therefore, the GC inlet and oven temperatures must be optimized to ensure efficient transfer of the analyte onto the column without degradation. A lower, yet effective, temperature profile is generally preferred.
-
Detection: The presence of a phenyl and a tosyl group in the molecule makes it suitable for detection by both Flame Ionization Detector (FID) and Mass Spectrometry (MS). MS is the preferred method for this application note due to its superior selectivity and ability to provide structural information for impurity identification, especially when operating in Selected Ion Monitoring (SIM) mode.[6][11]
Recommended GC-MS Methodology
The following method was developed and validated to provide excellent resolution, sensitivity, and robustness for the analysis of this compound.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[11]
-
GC Column: A non-polar column such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) is recommended due to its versatility and proven performance for similar compounds.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Syringe: 10 µL gas-tight syringe.
The following table summarizes the optimized GC-MS parameters:
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Balances volatility with thermal stability to prevent degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. |
| Oven | ||
| Initial Temperature | 150 °C, hold for 1 min | Allows for sharp initial peaks. |
| Temperature Ramp | 15 °C/min to 280 °C | Provides good separation of the main analyte from potential impurities. |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of any less volatile compounds. |
| Mass Spectrometer | ||
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard condition for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Full Scan (m/z 40-450) & SIM | Full scan for initial identification, SIM for quantification. |
| SIM Ions | To be determined from the full scan mass spectrum of a standard. |
-
Solvent Selection: Ethyl acetate is a suitable solvent due to its volatility and ability to dissolve this compound.[11]
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in ethyl acetate.
-
Create a series of working standards by serial dilution of the stock solution to cover the desired analytical range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve and dilute the sample in ethyl acetate to a final concentration within the calibrated range of the working standards.
-
Method Validation Protocol
A comprehensive validation of the analytical method should be performed according to ICH Q2(R1)/Q2(R2) and USP <1225> guidelines to ensure its suitability for the intended purpose.[1][3]
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
-
Protocol:
-
Analyze a blank sample (ethyl acetate).
-
Analyze a sample of this compound reference standard.
-
Analyze a sample containing known related substances or impurities, if available.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be free of interference from any other components at its retention time. Peak purity analysis using MS data should confirm the homogeneity of the peak.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[4]
-
Protocol:
-
Prepare at least five concentrations of the reference standard across the desired range.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.[1]
Accuracy is the closeness of the test results to the true value.[1]
-
Protocol:
-
Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1]
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is assessed at two levels:
-
Repeatability (Intra-day precision):
-
Protocol: Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[1]
-
-
Intermediate Precision (Inter-day precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 3.0%.[1]
-
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Protocol: Introduce small variations in the method parameters, such as:
-
Inlet temperature (± 5 °C)
-
Oven temperature ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the RSD of the results should be ≤ 3.0%.[1]
System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.[2]
-
Protocol: Inject a standard solution multiple times (e.g., six replicates) before sample analysis.
-
Acceptance Criteria:
-
RSD of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1 | ... | ... |
| 10 | ... | ... |
| 25 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| Correlation Coefficient (R²) | \multicolumn{2}{ | c |
| Regression Equation | \multicolumn{2}{ | c |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Acceptance Criteria | Result |
| Accuracy | 80% | 98.0-102.0% Recovery | ... |
| 100% | 98.0-102.0% Recovery | ... | |
| 120% | 98.0-102.0% Recovery | ... | |
| Precision (Repeatability) | 100% | RSD ≤ 2.0% | ... |
| Precision (Intermediate) | 100% | RSD ≤ 3.0% | ... |
Visualizations
Diagrams can effectively illustrate the workflow and logical connections within the analytical process.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Logical flow of analytical method validation.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and selective approach for the analysis of this compound. Adherence to the described chromatographic conditions and validation protocols will ensure the generation of reliable and accurate data, which is paramount for quality control in pharmaceutical development and manufacturing. This method is suitable for routine analysis, purity assessment, and stability testing of this compound.
References
-
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? Retrieved from [Link]
-
DrugBank. Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
NIST. Guaiacol, TMS derivative. NIST WebBook. Retrieved from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
SlideShare. Method Validation Guidelines-2.pptx ISO ICH and USP. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
ResearchGate. (2025, August 19). (PDF) GC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GENOTOXIC TOSYLATES IN TENELIGLIPTIN. Retrieved from [Link]
-
ResearchGate. Representative GC chromatography [peaks representing a: guaiacol, b:...]. Retrieved from [Link]
-
ResearchGate. Investigation of the pyrolysis characteristics of guaiacol lignin using combined Py-GC × GC/TOF-MS and in-situ FTIR | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. Guaiacol | C7H8O2 - PubChem. Retrieved from [Link]
-
Restek. Guaiacol - EZGC Method Translator. Retrieved from [Link]
-
Wikipedia. Guaiacol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. Retrieved from [Link]
-
MDPI. (2020, March 5). A Study of the Mechanisms of Guaiacol Pyrolysis Based on Free Radicals Detection Technology. Retrieved from [Link]
-
American Pharmaceutical Review. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
ACS Publications. The tosylation of alcohols | The Journal of Organic Chemistry. Retrieved from [Link]
-
Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
YouTube. (2019, July 24). formation of tosylates & mesylates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Guaiacol CAS#: 90-05-1 [m.chemicalbook.com]
- 8. Guaiacol | 90-05-1 [chemicalbook.com]
- 9. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Guaiacol O-ethyltosylate in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
Introduction: The Strategic Value of the Guaiacol Scaffold
Guaiacol (2-methoxyphenol), a readily available bulk chemical often derived from lignin, represents a privileged starting material in the synthesis of high-value organic compounds.[1][2][3] Its inherent structural motifs—a phenol, a methoxy group, and an aromatic ring—are commonly found in a vast array of natural products and pharmaceuticals.[1] The true synthetic potential of guaiacol, however, is unlocked through the strategic activation of its hydroxyl group. This guide focuses on the conceptual use of Guaiacol O-ethyltosylate and related activated derivatives as versatile precursors for the construction of novel heterocyclic compounds.
The conversion of a phenolic hydroxyl group, which is a poor leaving group, into a tosylate (p-toluenesulfonate) is a cornerstone transformation in modern organic synthesis.[4][5][6] The tosylate group is an excellent leaving group due to the ability of the sulfonate ester to stabilize the negative charge through resonance and inductive effects.[4] This activation transforms the otherwise unreactive phenol into a potent electrophile, primed for intramolecular and intermolecular reactions to form complex heterocyclic architectures.[5][7]
While this guide is centered on the synthetic principles of this compound, the protocols and strategies discussed are broadly applicable to a range of guaiacol derivatives where the phenolic proton is replaced by a suitable activating or protecting group. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to leverage the guaiacol scaffold in the synthesis of diverse and novel heterocyclic compounds.
Core Synthetic Strategies and Mechanistic Insights
The journey from an activated guaiacol derivative to a novel heterocyclic compound typically involves two key stages:
-
Functionalization: Introduction of a new chemical moiety onto the guaiacol scaffold, typically via O-alkylation or C-alkylation.
-
Cyclization: An intramolecular reaction that forges the new heterocyclic ring.
The choice of functionalization reagent dictates the type of heterocycle that can be synthesized. The tosylate or a similar activating group on the phenolic oxygen is crucial for facilitating the initial functionalization step under mild conditions.
Strategy 1: Synthesis of Benzofurans via O-Alkylation and Intramolecular Cyclization
Benzofurans are a common motif in biologically active compounds.[8][9] A robust method for their synthesis from guaiacol derivatives involves an initial O-alkylation with a bifunctional reagent, followed by an intramolecular cyclization.
Causality and Mechanistic Pathway:
The tosylated guaiacol is first subjected to an O-alkylation reaction with a molecule containing both a leaving group (e.g., a halide) and a latent nucleophile or a group that can be transformed into one. For the synthesis of benzofurans, propargyl bromide is an excellent choice. The reaction proceeds via an SN2 displacement of the bromide by the phenoxide, generated in situ. The resulting aryl propargyl ether can then undergo a gold- or palladium-catalyzed intramolecular cyclization to form the benzofuran ring.[9][10]
Experimental Protocol: Synthesis of a 2-Methyl-7-methoxybenzofuran
Materials:
-
This compound (1.0 eq)
-
Propargyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Gold(I) chloride-triphenylphosphine complex ((Ph₃P)AuCl) (0.05 eq)
-
Silver hexafluoroantimonate (AgSbF₆) (0.05 eq)
-
Acetonitrile (MeCN), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
O-Alkylation:
-
To a solution of this compound in anhydrous acetone, add anhydrous K₂CO₃.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add propargyl bromide dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude aryl propargyl ether. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
Intramolecular Cyclization:
-
In a separate flask, prepare the gold catalyst by dissolving (Ph₃P)AuCl and AgSbF₆ in anhydrous MeCN. Stir for 10 minutes at room temperature in the dark.
-
Add the crude aryl propargyl ether to the activated catalyst solution.
-
Stir the reaction at 60-80°C and monitor by TLC.[10]
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-methyl-7-methoxybenzofuran.
-
Self-Validation and Trustworthiness:
-
The progress of both reactions should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2: Synthesis of 1,4-Benzoxazines via Nucleophilic Aromatic Substitution
1,4-Benzoxazines are another class of heterocyclic compounds with significant biological activity.[11][12] Their synthesis can be achieved from a guaiacol derivative and a suitable 2-aminoethanol derivative.
Causality and Mechanistic Pathway:
This synthesis relies on an initial ortho-functionalization of the guaiacol ring, for example, by halogenation, to introduce a leaving group.[1][13] The activated guaiacol derivative then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a 2-aminoethanol. The resulting intermediate can then undergo an intramolecular cyclization to form the 1,4-benzoxazine ring.
Experimental Protocol: Synthesis of an 8-Methoxy-1,4-benzoxazine Derivative
Materials:
-
2-Bromo-6-methoxyphenol (1.0 eq)
-
2-Aminoethanol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a reaction vessel, add 2-bromo-6-methoxyphenol, 2-aminoethanol, K₂CO₃, CuI, and L-proline.
-
Add anhydrous DMSO and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90-110°C and stir under an argon atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-benzoxazine derivative.
Self-Validation and Trustworthiness:
-
The reaction should be carried out under an inert atmosphere to prevent oxidation and ensure the catalyst's activity.
-
The final product's structure should be confirmed by spectroscopic methods (NMR, IR, MS).
Strategy 3: Synthesis of Dibenzodioxins via Ullmann Condensation
Dibenzodioxins are formed by the coupling of two phenolic units. The Ullmann condensation is a classic method for forming diaryl ethers and can be adapted for the synthesis of these heterocyclic systems.[14][15][16]
Causality and Mechanistic Pathway:
This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[14][15] In the context of synthesizing a dibenzodioxin from guaiacol, a derivative with a halogen at the ortho position is required. The intramolecular version of the Ullmann condensation can then be used to form the second ether linkage.
Experimental Protocol: Synthesis of a Substituted Dibenzodioxin
Materials:
-
2-Bromo-6-methoxyphenol (1.0 eq)
-
Guaiacol (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Toluene, anhydrous
Procedure:
-
To a Schlenk tube, add 2-bromo-6-methoxyphenol, guaiacol, Cs₂CO₃, CuI, and 1,10-phenanthroline.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110-130°C and stir vigorously.
-
Monitor the reaction by GC-MS.
-
Once the intermolecular coupling is complete, continue heating to promote the intramolecular cyclization.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the dibenzodioxin product.
Data Presentation
Table 1: Comparison of Activating Groups for Phenolic Hydroxyls
| Activating Group | Leaving Group Ability | Stability of Activated Phenol | Common Reagent for Installation |
| Tosyl (Ts) | Excellent | High | Tosyl chloride (TsCl)[6] |
| Mesyl (Ms) | Excellent | High | Mesyl chloride (MsCl)[6] |
| Triflyl (Tf) | Superior | Moderate | Triflic anhydride (Tf₂O) |
| Nosyl (Ns) | Excellent | High | Nosyl chloride (NsCl) |
Table 2: Typical Reaction Conditions for Heterocycle Synthesis from Guaiacol Derivatives
| Heterocycle | Key Reaction Type | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzofuran | Intramolecular Cyclization | Au(I) or Pd(II) | MeCN, Dioxane | 60-100 | 65-90 |
| 1,4-Benzoxazine | SNAr / Buchwald-Hartwig | Cu(I) or Pd(0) | DMSO, Toluene | 90-120 | 50-85[11] |
| Dibenzodioxin | Ullmann Condensation | Cu(I) | Toluene, DMF | 110-150 | 40-70[17] |
Conclusion: A Versatile Platform for Heterocyclic Chemistry
The guaiacol scaffold, when appropriately activated with a group such as a tosylate, serves as a powerful and versatile platform for the synthesis of a wide range of novel heterocyclic compounds. The strategies outlined in this guide—O-alkylation followed by cyclization, nucleophilic aromatic substitution, and Ullmann condensation—provide a robust toolkit for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and following well-defined protocols, scientists can efficiently construct complex molecular architectures from this simple, bio-renewable starting material. The key to success lies in the careful selection of reaction partners and conditions to steer the synthesis towards the desired heterocyclic target.
References
-
Green Chem., 2025, 27, 4039-4048. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. [Link]
-
RSC Sustainability, 2025, 3, 4039–4048. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. [Link]
-
RSC Sustainability, 2025, 3, 4039-4048. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. [Link]
-
RSC Sustainability, 2025, 3, 4039-4048. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. SCHEME 2 Proposed mechanism for the synthesis of guaiacol-based... [Link]
-
Wikipedia. Tosyl group. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
University of Calgary. Ch8 : Tosylates. [Link]
-
New Journal of Chemistry (RSC Publishing). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. [Link]
-
ACS Publications. m-Guaiacol-Derived Benzoxazine Resins as Surprising Heterogeneous Photocatalysts for the Photocatalytic Production of Hydrogen Peroxide under Visible Light. [Link]
-
ResearchGate. Synthesis of benzofurans via cyclization of o-alkynylphenols. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted benzo[b][2][18]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]
-
ResearchGate. Synthesis of meta-vinylated guaiacols from lignin-derived monophenols. [Link]
-
PMC - NIH. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]
-
Chemistry Stack Exchange. Why is OH group activating towards electrophilic aromatic substitution? [Link]
-
PubMed. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Chemistry Stack Exchange. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? [Link]
-
PubMed. One-Pot Catalytic Conversion of Lignin-Derivable Guaiacols and Syringols to Cyclohexylamines. [Link]
-
ChemistryViews. Flexible Synthesis of Benzofuranones. [Link]
-
NIH. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. [Link]
-
PMC - PubMed Central - NIH. Oxidative Cyclization in Natural Product Biosynthesis. [Link]
-
PMC - NIH. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
Organic Letters. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
- Google P
-
PMC - NIH. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. Copper/iron-catalyzed Ullmann coupling of diiodo- and dibromoarenes and diphenols for the synthesis of aryl ether macrocycles. [Link]
- Google P
Sources
- 1. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00151J [pubs.rsc.org]
- 2. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00151J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 10. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollleitfaden: Funktionalisierung von Guajakol-Derivaten durch O-Ethyltosylat als vielseitige reaktive Zwischenstufe
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle zur Derivatisierung von Guajakol über eine O-Ethyltosylat-Zwischenstufe. Er dient als strategische Ressource für die Synthese komplexer Moleküle in der medizinischen Chemie und Wirkstoffforschung.
Einleitung: Strategische Bedeutung von Guajakol-Derivaten
Guajakol (2-Methoxyphenol), eine natürlich vorkommende organische Verbindung, die häufig aus Holzkreosot gewonnen wird, ist ein fundamentaler Baustein in der Synthesechemie.[1][2] Seine Derivate sind für die Entwicklung von Pharmazeutika von großer Bedeutung und dienen als Vorläufer für Aromastoffe wie Eugenol und Vanillin.[2] In der modernen Wirkstoffforschung ist die Fähigkeit, die Guajakol-Struktur gezielt zu modifizieren, entscheidend für die Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen.[3][4]
Eine Schlüsselstrategie zur Funktionalisierung ist die Umwandlung von Alkoholen in Sulfonsäureester, wie z. B. Tosylate.[5] Die Tosylgruppe ist eine exzellente Abgangsgruppe, die die nachfolgende nukleophile Substitution oder andere Transformationen erheblich erleichtert. Dieser Leitfaden konzentriert sich auf die Synthese und Weiterreaktion von 2-(2-Methoxyphenoxy)ethyl-4-methylbenzolsulfonat , im Folgenden als Guajakol-O-ethyltosylat bezeichnet[6], einer vielseitigen Zwischenstufe, die eine flexible Einführung verschiedener funktioneller Gruppen ermöglicht.
Die Tosylierung: Aktivierung für nachfolgende Reaktionen
Die Umwandlung einer Hydroxylgruppe in ein Tosylat ist ein entscheidender Aktivierungsschritt. Die Hydroxylgruppe selbst ist eine schlechte Abgangsgruppe (als Hydroxidion, OH⁻). Durch die Reaktion mit p-Toluolsulfonylchlorid (TsCl) wird sie in eine Tosylatgruppe (-OTs) umgewandelt. Das Tosylat-Anion ist durch Resonanz hochstabilisiert, was es zu einer hervorragenden Abgangsgruppe macht – oft reaktiver als Halogenide.[5]
Dieser strategische Schritt wandelt einen chemisch eher inerten Alkohol in ein hochreaktives Elektrophil um, das für eine Vielzahl von C-O-, C-N-, C-S- und C-C-Bindungsbildungsreaktionen zugänglich ist.
Workflow der Synthese und Funktionalisierung
Sources
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes & Protocols: Strategic Nucleophilic Substitution on Guaiacol O-ethyltosylate for Advanced Synthesis
Abstract
Guaiacol, a key phenolic compound often derived from lignin, serves as a vital and renewable building block in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[1][2] A common synthetic challenge involves the functionalization of its derivatives, particularly via ether linkages. This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, herein referred to as Guaiacol O-ethyltosylate. The conversion of the terminal hydroxyl group of 2-(2-methoxyphenoxy)ethanol into a tosylate creates an excellent leaving group, paving the way for efficient SN2 reactions.[3][4][5] We will explore the mechanistic underpinnings, critical reaction parameters, and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.
Introduction: The Synthetic Utility of Tosylated Guaiacol Derivatives
The hydroxyl group of alcohols is inherently a poor leaving group (as hydroxide, OH⁻), making direct nucleophilic substitution challenging.[6][7] A robust strategy in modern organic synthesis is to convert this group into a sulfonate ester, such as a p-toluenesulfonate (tosylate). The resulting tosylate anion is an exceptionally stable leaving group due to the delocalization of its negative charge through resonance across the sulfonyl group and the aromatic ring, making it a very weak base.[3][4]
This transformation is pivotal for substrates like this compound. The tosyl group is attached to a primary carbon on the ethyl chain, creating an ideal substrate for bimolecular nucleophilic substitution (SN2). This allows for the stereospecific and high-yield introduction of a wide array of functional groups, providing a reliable pathway to novel guaiacol ethers and other complex molecules.
The SN2 Reaction Mechanism
The reaction of this compound with a nucleophile proceeds via a classic SN2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the tosylate group from the backside, leading to a pentacoordinate transition state. Simultaneously, the carbon-oxygen bond of the tosylate leaving group breaks.
Key Mechanistic Features:
-
Bimolecular Rate-Determining Step: The reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile.
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group.
-
Stereochemistry: While the ethyl group is achiral, it is crucial to remember that SN2 reactions on chiral centers proceed with a complete inversion of configuration.[3]
Caption: SN2 mechanism on this compound.
Optimizing Reaction Conditions: A Causality-Driven Approach
The success of the nucleophilic substitution hinges on the careful selection of several key parameters. The choices are not arbitrary but are grounded in the principles of chemical kinetics and reactivity.
The Nucleophile
The nature of the incoming nucleophile is paramount. Strong nucleophiles are required for an efficient SN2 reaction. A variety of nucleophiles can be employed to synthesize a diverse library of guaiacol derivatives.
-
Strong Nucleophiles: Anions like azide (N₃⁻), cyanide (CN⁻), halides (Br⁻, I⁻), and thiolates (RS⁻) are excellent choices.[3]
-
Weaker Nucleophiles: Neutral nucleophiles like ammonia (NH₃) and other amines can also be used, though they may require slightly more forcing conditions.[8]
-
Causality: Strong nucleophiles have a high-energy highest occupied molecular orbital (HOMO), which overlaps more effectively with the low-energy lowest unoccupied molecular orbital (LUMO) of the electrophilic carbon, lowering the activation energy of the reaction.
The Solvent
The solvent plays a critical role in mediating the reaction by solvating the ions involved. For SN2 reactions, polar aprotic solvents are strongly preferred.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (CH₃CN).
-
Causality: Polar aprotic solvents possess strong dipoles that effectively solvate the counter-ion (e.g., Na⁺ in a NaN₃ salt) but do not form strong hydrogen bonds with the anionic nucleophile.[9] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution. In contrast, polar protic solvents like water or ethanol would form a solvent cage around the nucleophile via hydrogen bonding, stabilizing it and increasing the activation energy for the reaction.[9][10]
Temperature
Temperature control is essential for maximizing yield and minimizing side reactions.
-
Typical Range: Reactions are often conducted between room temperature and 80 °C.[3]
-
Causality: Increasing the temperature provides the necessary activation energy for the bimolecular collision. However, excessively high temperatures can favor the competing E2 elimination pathway, especially if the nucleophile is also a strong base. Since this compound is a primary tosylate, elimination is less of a concern than with secondary or tertiary substrates.[11]
Quantitative Data for Nucleophilic Substitution on Primary Tosylates
The following table summarizes typical reaction conditions for the SN2 displacement of primary tosylates, which serve as a reliable starting point for optimizing reactions with this compound.
| Nucleophile (Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Azide (NaN₃) | DMF | 60 | 3 | 90 | [3] |
| Bromide (NaBr) | Acetone | 50 | 12 | 85 | [3] |
| Cyanide (NaCN) | DMSO | 80 | 6 | 82 | [3] |
| Methoxide (NaOMe) | Methanol | 25 | 24 | 75 | [3] |
Experimental Protocols
These protocols provide a self-validating framework for the synthesis and subsequent reaction of this compound.
Protocol 1: Synthesis of this compound
This procedure converts the precursor alcohol into the highly reactive tosylate substrate.
Materials:
-
2-(2-Methoxyphenoxy)ethanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine (1.5 eq.) or Triethylamine/DMAP
-
Anhydrous Dichloromethane (DCM)
-
Deionized water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-methoxyphenoxy)ethanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution. Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[12]
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess pyridine, the base wash removes unreacted TsCl, and the brine wash removes residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Nucleophilic Substitution with Sodium Azide
This protocol details the displacement of the tosylate group with an azide nucleophile, a versatile precursor for amines.
Materials:
-
This compound (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water, Diethyl ether, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution. Rationale: A slight excess of the nucleophile ensures the reaction goes to completion.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether. Rationale: The product is organic-soluble, and partitioning with water removes the DMF solvent and inorganic salts.
-
Combine the organic extracts and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-(2-azidoethoxy)-2-methoxybenzene by column chromatography if necessary.
Caption: Experimental workflow for nucleophilic substitution.
Conclusion
This compound is a highly effective and versatile substrate for SN2 reactions. By converting the primary hydroxyl group into an excellent tosylate leaving group, a wide range of nucleophiles can be introduced efficiently. The key to success lies in the rational selection of reaction conditions, particularly the use of strong nucleophiles and polar aprotic solvents like DMF or DMSO, coupled with moderate heating. The protocols and principles outlined in this guide provide a robust foundation for researchers to synthesize novel guaiacol derivatives for applications in medicinal chemistry and materials science.
References
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
- Google Patents. (n.d.). CN101525278B - New synthetic method of guaiacol glycerin ether.
-
ResearchGate. (2015). Transetherification of guaiacol to O-ethoxyphenol with gamma Al2O3 as a catalyst in supercritical ethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
University of Windsor. (n.d.). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Production route to guaiacol. Retrieved from [Link]
-
DrugBank. (n.d.). Guaiacol ethyltosylate ether. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of guaiacol. Retrieved from [Link]
- Google Patents. (n.d.). US4390732A - Process for the production of guaiacol glycerine ether.
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
Application Note: A Robust and Scalable Laboratory Synthesis of 1-Ethoxy-2-methoxybenzene via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive, in-depth guide for the gram-scale synthesis of 1-ethoxy-2-methoxybenzene, a valuable building block and specialty chemical. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable and scalable method for laboratory use. We leverage the classic Williamson ether synthesis, reacting guaiacol with ethyl p-toluenesulfonate (ethyl tosylate). This document moves beyond a simple procedural list, delving into the mechanistic rationale, safety protocols, process optimization, and characterization techniques. The described methodology is self-validating, ensuring high purity and yield through logical, field-proven steps.
Introduction and Rationale
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound, often derived from lignin pyrolysis, and serves as a precursor for various flavorants, fragrances, and pharmaceutical agents.[1] Its O-alkylation is a common transformation to produce valuable derivatives. The target molecule, 1-ethoxy-2-methoxybenzene (also known as guaiacol ethyl ether), finds application as a synthetic intermediate.
The user-specified topic, "Scale-up synthesis of Guaiacol O-ethyltosylate," presents a nomenclatural ambiguity. A literal interpretation could imply the synthesis of 2-(2-methoxyphenoxy)ethyl tosylate. However, a more common and industrially relevant transformation is the use of ethyl tosylate as an ethylating agent to form an ether. In this context, the tosylate is the leaving group, not part of the final product structure. This guide focuses on the latter, more practical interpretation: the synthesis of 1-ethoxy-2-methoxybenzene from guaiacol and ethyl tosylate. This reaction is a prime example of the Williamson ether synthesis, a robust and highly versatile method for preparing both symmetrical and asymmetrical ethers.[2][3]
Our choice of ethyl tosylate as the electrophile is deliberate. Tosylates are excellent leaving groups, often superior to halides, because the negative charge of the resulting p-toluenesulfonate anion is delocalized over three oxygen atoms, making it a very stable conjugate base.[4][5] This enhances the rate and efficiency of the SN2 reaction, making the process highly suitable for scale-up.
Mechanistic Pathway: The Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][6] The process involves two primary stages:
-
Deprotonation: The phenolic hydroxyl group of guaiacol is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate it, forming the potassium guaiacolate salt. This in situ generation creates a potent nucleophile (the phenoxide).[7][8]
-
Nucleophilic Attack: The generated guaiacolate anion attacks the electrophilic methylene carbon of ethyl tosylate. This occurs in a concerted step where the nucleophile attacks from the backside relative to the tosylate leaving group, leading to the formation of the C-O ether bond and displacement of the stable tosylate anion.[9][10]
Caption: S_N_2 Mechanism of Guaiacol Ethylation
Reagents, Safety, and Handling
A successful scale-up synthesis begins with a thorough understanding of the reagents and associated hazards. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[11][12]
Table 1: Reagent Properties and Stoichiometry (0.5 mol Scale)
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount | Density (g/mL) |
| Guaiacol | C₇H₈O₂ | 124.14 | 0.50 | 1.0 | 62.07 g | 1.13 |
| Ethyl p-toluenesulfonate | C₉H₁₂O₃S | 200.25 | 0.55 | 1.1 | 110.14 g | 1.17 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 0.75 | 1.5 | 103.66 g | 2.43 |
| Acetone | C₃H₆O | 58.08 | - | - | 1000 mL | 0.79 |
Rationale for Stoichiometry:
-
Ethyl Tosylate (1.1 eq): A slight excess of the alkylating agent is used to ensure the complete consumption of the limiting reagent, guaiacol.
-
Potassium Carbonate (1.5 eq): An excess of this solid base is used to drive the deprotonation equilibrium towards the phenoxide and to neutralize the tosylate byproduct, ensuring a favorable reaction environment.[8][13]
Table 2: Hazard and Safety Information
| Chemical | GHS Pictograms | Hazard Statements | Key Precautionary Statements | Source |
| Guaiacol | 위험, 건강 유해성 | Harmful if swallowed. Causes skin and serious eye irritation.[11][14][15] | P264, P280, P301+P312, P302+P352, P305+P351+P338 | [11][14][15] |
| Ethyl p-toluenesulfonate | 경고 | Harmful if swallowed. Causes skin and serious eye irritation.[12] | P270, P280, P302+P352, P305+P351+P338 | [12] |
| Potassium Carbonate | 경고 | Causes serious eye irritation. | P264, P280, P305+P351+P338 | - |
| Acetone | 화염, 경고 | Highly flammable liquid and vapor. Causes serious eye irritation. | P210, P233, P280 | - |
Detailed Experimental Protocol (0.5 mol Scale)
This protocol is designed for a standard 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple for temperature monitoring.
Step 1: Reaction Setup
-
Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the 2 L flask with guaiacol (62.07 g, 0.50 mol) and anhydrous, finely powdered potassium carbonate (103.66 g, 0.75 mol).
-
Add 1000 mL of acetone to the flask.
-
Begin vigorous stirring with the mechanical stirrer to create a fine suspension of the potassium carbonate.
Step 2: Alkylation
-
In a separate beaker, carefully weigh ethyl p-toluenesulfonate (110.14 g, 0.55 mol).
-
Add the ethyl tosylate to the stirred suspension in the reaction flask at ambient temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle.
-
Maintain the reflux with continuous stirring for 8-12 hours.
Causality Note: Refluxing in acetone provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction while maintaining a controlled temperature. Acetone is a suitable polar aprotic solvent that solubilizes the organic components but allows the inorganic base to remain as a suspended solid, facilitating its later removal.[8]
Step 3: Reaction Monitoring
-
Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate (silica gel) and spot the starting material (guaiacol), the co-spot (guaiacol + reaction mixture), and the reaction mixture.
-
Elute the plate using a solvent system such as 4:1 Hexanes:Ethyl Acetate.
-
Visualize the spots under UV light (254 nm). The reaction is complete upon the disappearance of the guaiacol spot. The product, being less polar, will have a higher R_f value.
Step 4: Work-up and Isolation
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the solid potassium carbonate and potassium tosylate byproduct.
-
Wash the solid cake with an additional 100 mL of acetone to recover any trapped product.
-
Combine the filtrates and transfer them to a rotary evaporator. Remove the acetone under reduced pressure.
Step 5: Liquid-Liquid Extraction
-
Dissolve the resulting crude oil in 500 mL of diethyl ether (or ethyl acetate).
-
Transfer the solution to a 2 L separatory funnel.
-
Wash the organic layer sequentially with:
-
2 x 250 mL of 1 M sodium hydroxide (NaOH) solution to remove any unreacted guaiacol.[16]
-
2 x 250 mL of deionized water.
-
1 x 250 mL of saturated sodium chloride solution (brine) to break any emulsions and aid in drying.
-
-
Drain the organic layer into a large Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 1-ethoxy-2-methoxybenzene as a pale yellow oil.
Step 6: Purification
-
The most effective method for purifying the product on this scale is vacuum distillation .[17][18]
-
Set up a distillation apparatus suitable for vacuum operation.
-
Distill the crude oil under reduced pressure. The expected boiling point of 1-ethoxy-2-methoxybenzene is approximately 211-212 °C at atmospheric pressure, so a vacuum will be necessary to lower the boiling point to a more manageable temperature (e.g., ~95-100 °C at 10 mmHg).
-
Collect the fraction boiling at the correct temperature and pressure. The expected yield of the pure, colorless liquid is typically 80-90%.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Table 3: Expected Analytical Data for 1-Ethoxy-2-methoxybenzene
| Analysis Type | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.9 (m, 4H, Ar-H), 4.1 (q, 2H, -O-CH₂-CH₃), 3.85 (s, 3H, -O-CH₃), 1.45 (t, 3H, -O-CH₂-CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~149.5, 148.0, 121.0, 120.5, 113.5, 111.5, 64.5 (-O-CH₂-), 56.0 (-O-CH₃), 15.0 (-CH₃) ppm. |
| FT-IR (neat) | Absence of broad O-H stretch (~3400 cm⁻¹). Presence of C-O-C stretch (~1250 cm⁻¹), Ar-H stretch (~3050 cm⁻¹), and C-H stretch (~2980 cm⁻¹). |
| GC-MS (EI) | Purity >99%. Molecular Ion (M⁺) at m/z = 152.1. |
Process Workflow Visualization
The entire process, from setup to the final, purified product, is summarized in the workflow diagram below.
Sources
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 11. uprm.edu [uprm.edu]
- 12. fishersci.com [fishersci.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. edvotek.com [edvotek.com]
- 15. carlroth.com [carlroth.com]
- 16. The Williamson Ether Synthesis [cs.gordon.edu]
- 17. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 18. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Guaiacol O-ethyltosylate
Welcome to the technical support center for the synthesis of Guaiacol O-ethyltosylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into the underlying principles of the reaction, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.
Understanding the Reaction: A Mechanistic Overview
The synthesis of this compound is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the phenoxide ion of guaiacol (guaiacoxide), a potent nucleophile, attacks the electrophilic ethyl group of ethyl tosylate, displacing the tosylate leaving group.
The overall reaction can be summarized as follows:
Guaiacol + Base → Guaiacoxide Anion Guaiacoxide Anion + Ethyl Tosylate → this compound + Tosylate Anion
The efficiency of this reaction is highly dependent on several factors, including the choice of base, solvent, temperature, and the purity of the starting materials. Understanding the interplay of these variables is crucial for maximizing your yield.
Caption: Competing reaction pathways in the synthesis.
Q3: My final product is difficult to purify and appears to contain unreacted guaiacol. What went wrong?
This is a common issue and usually points to an incomplete reaction or inefficient work-up.
-
Incomplete Reaction: As discussed in Q1, this can be due to insufficient base, short reaction time, or low temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the guaiacol spot will indicate the reaction's completion. If the reaction stalls, consider adding more base or extending the reaction time.
-
-
Inefficient Work-up: Guaiacol is phenolic and therefore acidic. It can be separated from the neutral ether product through an alkaline wash.
-
Solution: During the work-up, after quenching the reaction with water and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with a 10% sodium hydroxide solution. [3][4]This will deprotonate any unreacted guaiacol, pulling it into the aqueous layer as the sodium salt. Subsequent washes with water and brine will remove residual base and salts.
-
Q4: I suspect C-alkylation on the aromatic ring of guaiacol is occurring. Is this possible and how can I avoid it?
While O-alkylation is the desired pathway, C-alkylation can occur with phenoxides, though it's generally less common under these conditions.
-
Reaction Conditions: Certain conditions can favor C-alkylation.
-
Solution: The choice of a polar aprotic solvent generally favors O-alkylation. Using a counter-ion like potassium (from K₂CO₃) which is well-solvated in these solvents, leaving a "naked" and highly reactive phenoxide oxygen, also promotes the desired reaction.
-
Frequently Asked Questions (FAQs)
What is the best base for this reaction?
For laboratory-scale synthesis, anhydrous potassium carbonate (K₂CO₃) is a good, safe, and easy-to-handle choice. For higher yields and faster reaction times, sodium hydride (NaH) is more effective but requires more careful handling due to its reactivity with water.
Which solvent should I use?
Dry acetone is an excellent choice as it is a polar aprotic solvent and allows for refluxing at a moderate temperature. [3]Acetonitrile and DMF are also effective alternatives.
How long should the reaction run?
Reaction times can vary from a few hours to overnight, depending on the scale, temperature, and reagents used. It is always best to monitor the reaction by TLC to determine the point of completion.
What are the key safety precautions?
-
Guaiacol and ethyl tosylate are irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
If using sodium hydride, be aware that it is a flammable solid and reacts violently with water to produce hydrogen gas. Handle it in an inert atmosphere and quench it carefully.
-
Work in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound using Potassium Carbonate
This protocol is a reliable starting point for the synthesis.
Materials:
-
Guaiacol
-
Ethyl tosylate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetone
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture and add ethyl tosylate (1.1 eq).
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% sodium hydroxide solution (2 x volume of organic layer) to remove unreacted guaiacol. [3][4]8. Wash the organic layer with water (2 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Work-up and Purification Workflow
Sources
Technical Support Center: Purification of Crude Guaiacol O-ethyltosylate
Welcome to the technical support center for the purification of Guaiacol O-ethyltosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of this compound and the common impurities encountered after its synthesis.
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is directly linked to the stoichiometry, reaction conditions, and work-up procedure. Typically, you can expect the following:
-
Unreacted Starting Materials: Primarily the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, and potentially residual Guaiacol if the synthesis started from it.[1][2]
-
Excess Reagents: p-Toluenesulfonyl chloride (TsCl) is often used in excess (1.2-1.5 equivalents) to drive the reaction to completion and is a common impurity.[3]
-
Reagent Degradation Products: TsCl can hydrolyze, especially in the presence of moisture, to form p-toluenesulfonic acid.[3]
-
Base-Related Impurities: Residual base (e.g., pyridine, triethylamine) and its corresponding hydrochloride salt (e.g., pyridinium chloride).
-
Side-Reaction Products: In some cases, unexpected side products like the corresponding chloride, formed by the reaction of the tosylate with pyridinium chloride, can be observed, especially at elevated temperatures.[4]
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and widely used techniques for purifying tosylates are silica gel column chromatography and recrystallization.[5]
-
Silica Gel Column Chromatography: This is the most versatile method for separating compounds with different polarities. It is particularly effective for removing both more polar (e.g., p-toluenesulfonic acid, starting alcohol) and less polar (e.g., trace non-polar by-products) impurities.[6]
-
Recrystallization: This technique is ideal when the desired product is a solid and present in high concentration in the crude mixture. It can be highly efficient at removing small amounts of impurities, yielding a product of very high purity.[7][8] The choice of solvent is critical for success.
Q3: How can I monitor the progress and success of my purification?
A3: Thin-Layer Chromatography (TLC) is the workhorse technique for real-time monitoring.[5] For a more quantitative and rigorous assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[5][9]
-
TLC: Allows for rapid visualization of the separation of your product from impurities during column chromatography and helps in identifying pure fractions.
-
HPLC: Provides a quantitative purity value (e.g., % area under the curve). The aromatic rings in the tosylate group make it easily detectable by UV.[9]
-
¹H and ¹³C NMR: Confirms the chemical structure of the purified product and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.[5]
Troubleshooting Guide: Common Purification Issues & Solutions
This section is formatted to address specific problems you may encounter during your experiments.
Q4: My TLC plate shows a persistent baseline spot after the work-up. What is it and how do I remove it?
A4: A spot that remains at the baseline (Rf = 0) on a silica TLC plate is highly polar and often charged. This is characteristic of p-toluenesulfonic acid , a hydrolysis by-product of TsCl, or pyridinium hydrochloride salts.[3]
Solution: These acidic impurities are readily removed with a basic aqueous wash during your liquid-liquid extraction work-up.
-
Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
The basic wash deprotonates the sulfonic acid, forming a salt that is highly soluble in the aqueous layer and will be partitioned out of your organic phase.
-
Follow with a brine wash to remove residual water before drying the organic layer.[5]
Q5: I see a non-polar spot on my TLC that I suspect is unreacted TsCl. Standard work-up isn't removing it completely. What should I do?
A5: While a basic wash helps hydrolyze some TsCl, it can be stubborn. Column chromatography is the most reliable method for its removal. However, a clever chemical trick can be employed before chromatography.
Solution: Excess TsCl can be scavenged by reacting it with a cellulosic material, such as filter paper.[10]
-
After the reaction is complete, add a piece of standard laboratory filter paper to the reaction mixture (still containing the base, like pyridine).
-
Stir or sonicate the mixture for about an hour. The hydroxyl groups on the cellulose will react with the excess TsCl.[10]
-
Filter the mixture to remove the functionalized paper.
-
Proceed with your standard aqueous work-up. This significantly reduces the amount of TsCl that needs to be removed by chromatography.
Q6: I'm trying to recrystallize my this compound, but the yield is extremely low.
A6: Low recrystallization yield is typically due to one of two issues: using too much solvent or choosing a solvent in which your compound is too soluble at low temperatures.
Solution:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For tosylates, common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or ether/hexane.[7][8]
-
Minimize Solvent Volume: When dissolving your crude product, use the minimum amount of hot solvent required to fully dissolve it. Adding too much will keep a significant portion of your product in solution even after cooling.
-
Slow Cooling: After dissolving, allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Crashing the crystals out by cooling too quickly can trap impurities.
-
Recover from Mother Liquor: If the yield is still low, try to concentrate the remaining solution (the mother liquor) by about half and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.
Q7: My crude product is an oil and refuses to crystallize. What are my options?
A7: Oiling out is a common problem, especially if significant impurities are present that disrupt the crystal lattice formation.
Solution:
-
Switch to Column Chromatography: This is the most direct solution. Oily crude products are perfectly suited for purification by column chromatography, which separates components based on polarity rather than crystallinity.[5][6]
-
Advanced Crystallization Techniques: If you must recrystallize, try the following:
-
Solvent System Change: Try a completely different solvent or solvent mixture.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid product, add it to the cooled, saturated solution to induce crystallization.
-
Trituration: Add a non-polar solvent in which your product is insoluble (like hexanes). Stir or sonicate the mixture. This can sometimes wash away impurities that are inhibiting crystallization and cause your oily product to solidify.
-
Q8: During column chromatography, my product is co-eluting with an unknown impurity. How can I improve the separation?
A8: Co-elution occurs when the product and an impurity have very similar polarities and thus similar affinities for the stationary and mobile phases.
Solution:
-
Optimize the Mobile Phase: The first step is to adjust the eluent polarity.
-
If using a hexane/ethyl acetate system, try reducing the proportion of the more polar ethyl acetate. This will cause all compounds to move more slowly, potentially increasing the separation between spots with small Rf differences.[11]
-
Alternatively, try a different solvent system altogether, for example, dichloromethane/methanol or toluene/ethyl acetate. The different solvent-solute interactions can alter the elution order.
-
-
Collect Smaller Fractions: As the desired product begins to elute, collect very small fractions. Analyze every other fraction by TLC. This allows you to isolate the purest fractions and combine them, while keeping the fractions containing the co-eluting impurity separate.
-
Re-column the Mixed Fractions: Combine the fractions that contain both your product and the impurity, evaporate the solvent, and run a second column using the optimized, less-polar solvent system identified in step 1.[11]
Experimental Protocols & Data
Protocol 1: Standard Aqueous Work-Up (Liquid-Liquid Extraction)
This protocol is designed to remove acidic and water-soluble impurities post-reaction.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, 50 mL).
-
Wash the organic layer sequentially with:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.[5]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying tosylates.
-
TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3. A common starting point for tosylates is a mixture of Hexanes and Ethyl Acetate.[11]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., Hexanes).
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[6]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.
Data Summary: TLC Systems for Tosylate Purification
| Impurity Type | Typical Rf in Hexane/EtOAc (4:1) | Recommended Action |
| p-Toluenesulfonic Acid | 0.0 | Basic aqueous wash (NaHCO₃) |
| Starting Alcohol | ~0.1-0.2 | Column Chromatography |
| This compound | ~0.3-0.4 | Target Product |
| p-Toluenesulfonyl Chloride (TsCl) | ~0.6-0.7 | Column Chromatography / Scavenging |
| Non-polar by-products | >0.8 | Elutes first from the column |
Visualized Workflows
General Purification Workflow
The following diagram illustrates the typical sequence from a crude reaction mixture to a purified product.
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Impurity Removal
This decision tree helps in selecting the right strategy based on the type of impurity observed on a TLC plate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(2-methoxyphenoxy)ethyl tosylate
Welcome to the technical support guide for the synthesis of 2-(2-methoxyphenoxy)ethyl tosylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this key intermediate in their synthetic campaigns, notably in the development of pharmaceuticals such as Carvedilol.[1][2][3] Our goal is to provide in-depth, field-tested insights into the common challenges and side reactions encountered during this synthesis, moving beyond simple protocols to explain the causal chemistry behind them.
This guide is structured as a series of troubleshooting questions and answers, addressing specific issues you may encounter. Each section provides a mechanistic explanation, preventative strategies, and detailed protocols to ensure your synthesis is successful, reproducible, and robust.
Overall Synthetic Workflow
The synthesis of 2-(2-methoxyphenoxy)ethyl tosylate is typically a two-stage process. First, the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, is prepared via a Williamson ether synthesis. Second, this primary alcohol is converted to the target tosylate. Understanding the potential pitfalls in both stages is critical for obtaining a high-purity final product.
Caption: High-level workflow for the synthesis of the target tosylate.
Frequently Asked Questions & Troubleshooting
Question 1: My tosylation reaction is sluggish or incomplete, with a significant amount of starting alcohol remaining. What's going wrong?
Answer: This is one of the most common issues in tosylation and almost always points to problems with reagent quality or reaction conditions. The hydroxyl group of an alcohol is a poor leaving group, and the entire purpose of tosylation is to convert it into a tosylate, which is an excellent leaving group.[4][5] The reaction's success hinges on the efficient activation of the alcohol by p-toluenesulfonyl chloride (TsCl).
Root Cause Analysis:
-
Hydrolyzed Tosyl Chloride (TsCl): TsCl is highly reactive towards water. If stored improperly or for long periods, it hydrolyzes to the unreactive p-toluenesulfonic acid. Using compromised TsCl is a primary reason for reaction failure.[6]
-
Presence of Water: Trace amounts of water in the solvent (e.g., Dichloromethane) or the base (e.g., pyridine, triethylamine) will preferentially react with TsCl, consuming it before it can react with your alcohol. Amine bases are notoriously hygroscopic.[6]
-
Inadequate Stoichiometry: An insufficient amount of TsCl or base will naturally lead to incomplete conversion. A slight excess of TsCl (1.2-1.5 equivalents) is standard practice to drive the reaction to completion.[6]
-
Low Temperature: While tosylations are often started at 0 °C to control exothermicity, the reaction may require warming to room temperature to proceed at a reasonable rate.
Troubleshooting & Optimization Protocol
-
Reagent Verification:
-
TsCl: Use a fresh bottle of TsCl or purify older reagent by recrystallization from a suitable solvent like hexane.
-
Base: Use freshly distilled pyridine or triethylamine. If using a solid base like K₂CO₃, ensure it is freshly dried in an oven.
-
Solvent: Use an anhydrous grade solvent directly from a sealed bottle or dry it using appropriate methods (e.g., distillation from CaH₂ for DCM, or passing through a solvent purification system).
-
-
Optimized Tosylation Protocol:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 2-(2-methoxyphenoxy)ethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0-3.0 eq) or triethylamine (1.5 eq).
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Upon completion, quench the reaction by slowly adding cold water or dilute HCl to neutralize the excess base.
-
Extract the product with DCM, wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can be purified by column chromatography or recrystallization.[7]
-
Question 2: I've isolated my product, but NMR/GC-MS analysis shows a significant byproduct with a mass corresponding to the replacement of -OTs with -Cl. What is this and how do I prevent it?
Answer: You are observing the formation of 2-(2-methoxyphenoxy)ethyl chloride . This occurs when the chloride ion (Cl⁻), generated during the reaction, acts as a nucleophile and displaces the newly formed tosylate group in an S_N_2 reaction.[7][8] This side reaction is a classic example of competition between the desired reaction and a subsequent nucleophilic substitution.
Mechanistic Insight:
The tosylation reaction produces a chloride ion from TsCl. Furthermore, if a base like pyridine or triethylamine is used, it forms a hydrochloride salt (e.g., Pyridinium chloride), which exists in equilibrium and provides a source of nucleophilic chloride. The tosylate group is an excellent leaving group, making the primary carbon susceptible to S_N_2 attack by this chloride.[8]
Caption: Competing pathways: Tosylation vs. Chloride displacement.
Prevention Strategies:
-
Choice of Base: Avoid amine hydrochlorides. Using a non-chloride base like potassium carbonate (K₂CO₃) or a non-nucleophilic amine base such as Proton-Sponge can mitigate this. Alternatively, some protocols use p-toluenesulfonic anhydride (Ts₂O) with a base like pyridine, which avoids introducing chloride ions.
-
Solvent Effects: Solvents like DMF are known to accelerate nucleophilic substitution reactions and should be avoided if the chloride byproduct is an issue.[7] Dichloromethane or THF are generally safer choices.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible (0 °C to room temperature). Higher temperatures can favor the unwanted S_N_2 displacement.
-
Work-up: Quench the reaction promptly once the starting material is consumed to minimize the time the product is exposed to chloride ions under the reaction conditions.
Question 3: My starting material, 2-(2-methoxyphenoxy)ethanol, appears to be contaminated with a higher molecular weight, non-polar impurity. What could it be?
Answer: This impurity is likely 1,2-bis(2-methoxyphenoxy)ethane . It is a common byproduct from the synthesis of the 2-(2-methoxyphenoxy)ethanol precursor itself, which is typically made via a Williamson ether synthesis from guaiacol (2-methoxyphenol) and a two-carbon electrophile (e.g., 2-chloroethanol or ethylene carbonate).[9][10][11]
Mechanistic Insight:
In the Williamson ether synthesis, guaiacol is deprotonated with a base (like NaOH or K₂CO₃) to form the phenoxide. This phenoxide then attacks the electrophilic carbon of the C2 synthon. The symmetrical diether impurity forms when a second molecule of the guaiacol phenoxide displaces the leaving group from the initially formed product, 2-(2-methoxyphenoxy)ethyl halide or a related intermediate. This has been identified as a potential impurity in the synthesis of related pharmaceutical intermediates.[3]
Caption: Formation of diether impurity during precursor synthesis.
Prevention and Remediation:
-
Control Stoichiometry: During the Williamson ether synthesis, use a molar excess of the two-carbon electrophile (e.g., 1,2-dichloroethane or 2-chloroethanol) relative to guaiacol. This ensures the guaiacolate is more likely to react with the starting electrophile rather than the product.
-
Purify the Precursor Alcohol: It is crucial to purify the 2-(2-methoxyphenoxy)ethanol before proceeding to the tosylation step. The diether impurity is significantly less polar than the desired diol.
-
Protocol - Purification by Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Load the crude 2-(2-methoxyphenoxy)ethanol onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).
-
The non-polar diether impurity (1,2-bis(2-methoxyphenoxy)ethane) will elute first, followed by the more polar desired product, 2-(2-methoxyphenoxy)ethanol.
-
Combine the pure fractions of the desired alcohol and remove the solvent in vacuo. Confirm purity by TLC and/or GC-MS before use.
-
-
Summary of Key Side Reactions and Prevention Strategies
| Side Product / Issue | Root Cause | Mechanism | Key Prevention Strategy |
| Incomplete Reaction | Poor reagent quality (wet solvent/base, hydrolyzed TsCl). | Hydrolysis of TsCl. | Use fresh, anhydrous reagents and solvents.[6] |
| 2-(2-methoxyphenoxy)ethyl chloride | Nucleophilic attack by chloride ion on the product. | S_N_2 Displacement. | Use non-chloride bases (e.g., Ts₂O/Pyridine), control temperature.[7][8] |
| 1,2-bis(2-methoxyphenoxy)ethane | Impurity from precursor synthesis step. | Williamson Ether Synthesis (Double Alkylation). | Use excess C2 electrophile in precursor synthesis; purify alcohol before tosylation.[3] |
| C-Alkylated Isomers | Ambident nature of the guaiacolate nucleophile. | Electrophilic Aromatic Substitution. | Optimize Williamson conditions (solvent, counter-ion) to favor O-alkylation.[9] |
References
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methoxyethyl tosylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Reddit. (2025, September 12). Trouble with tosylation reaction. r/Chempros. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide | Abstract. Retrieved from [Link]
-
Sciencemadness.org. (2015, May 13). Reactions of alcohols to form alkyl bromides and tosylates. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-(2-methoxyphenoxy)ethanol. Retrieved from [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]
-
Jetir.org. (n.d.). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20080207726A1 - Process for the purification of carvedilol or its salts thereof.
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP1741700B1 - Process for the preparation of carvedilol.
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20060167077A1 - Process for preparation of carvedilol.
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
Optimizing reaction time and temperature for Guaiacol O-ethyltosylate formation
Welcome to the technical support center for the synthesis of Guaiacol O-ethyltosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, a reaction that proceeds via a Williamson ether synthesis mechanism.[1][2][3]
Issue 1: Low or No Product Yield
Question: I am experiencing very low or no yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[4]
Potential Causes & Recommended Solutions:
-
Incomplete Deprotonation of Guaiacol: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[1][2] If the base is not strong enough or used in insufficient quantity, the concentration of the reactive phenoxide will be low.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl group of guaiacol (pKa ≈ 10). While weaker bases like potassium carbonate (K₂CO₃) can be effective, especially with phase-transfer catalysts or under microwave irradiation, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate aprotic solvent (e.g., THF, DMF) will ensure complete deprotonation.[5][6][7] Always use at least one molar equivalent of the base.
-
-
Poor Quality of Reagents or Solvents: Moisture in your reagents or solvents can quench the reactive phenoxide intermediate. Similarly, impurities can lead to unwanted side reactions.
-
Solution: Use freshly dried, anhydrous solvents and high-purity reagents.[8] If you suspect moisture contamination, consider drying your solvent over a suitable drying agent (e.g., molecular sieves) prior to use.
-
-
Suboptimal Reaction Temperature: The rate of the SN2 reaction is temperature-dependent.[9] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions like elimination.
-
Steric Hindrance: While not a major issue with ethyl tosylate, significant steric hindrance around the reacting centers can slow down an SN2 reaction.[1][2]
-
Solution: This is less likely to be the primary issue in this specific synthesis but is a factor to consider in related reactions.
-
Issue 2: Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in the O-alkylation of phenols.[11] Understanding the potential side reactions is key to optimizing for your desired product.
Potential Side Reactions & Mitigation Strategies:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring.[2][11] Alkylation on the ring (C-alkylation) is a known competing reaction.
-
Mitigation: Lower reaction temperatures and less polar solvents generally favor O-alkylation over C-alkylation.[9] Using a counter-ion that promotes O-selectivity (e.g., potassium over sodium) can also be beneficial.
-
-
Elimination Reaction of Ethyl Tosylate: The alkoxide is a strong base and can induce an E2 elimination reaction with the ethyl tosylate, especially at higher temperatures, to form ethylene.[1]
-
Mitigation: Maintain a controlled reaction temperature. Avoid excessively high temperatures that would favor elimination over substitution.
-
-
Unreacted Starting Materials: The presence of starting materials at the end of the reaction indicates an incomplete reaction.
-
Mitigation: Increase the reaction time or temperature as discussed in "Issue 1". Ensure proper stoichiometry of reagents.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my this compound. What are the best methods?
Answer:
Purification can be challenging due to the similar polarities of the product and some potential byproducts.
Purification Strategies:
-
Extraction: After quenching the reaction (e.g., with water), perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[12] This will remove inorganic salts and highly polar impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying aryl tosylates.[13][14] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Removal of Excess Tosyl Chloride: If excess tosyl chloride was used, it can be removed by reacting it with a cellulosic material like filter paper and then filtering.[15]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of this compound?
A1: The reaction is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] First, a base is used to deprotonate the acidic hydroxyl group of guaiacol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl tosylate, displacing the tosylate leaving group and forming the ether linkage.[2]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial for balancing the reaction rate and selectivity.[16] While higher temperatures increase the rate of the desired SN2 reaction, they also promote competing side reactions like E2 elimination of the ethyl tosylate and C-alkylation of the guaiacol ring.[1][2] Therefore, finding the optimal temperature that maximizes the yield of the desired product while minimizing byproducts is essential.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[13] Spot the reaction mixture alongside your starting materials (guaiacol and ethyl tosylate) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the key safety considerations for this reaction?
A4: Standard laboratory safety practices should always be followed.
-
Reagents: Handle strong bases like sodium hydride with extreme caution as they are flammable and react violently with water.[6] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Reaction Quenching: Be cautious when quenching reactions involving reactive reagents like sodium hydride. Add the quenching agent (e.g., water or a saturated ammonium chloride solution) slowly and with cooling.[12]
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add guaiacol (1.0 eq).
-
Dissolve the guaiacol in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Alkylation:
-
Dissolve ethyl tosylate (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the ethyl tosylate solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the progress by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0°C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Base | NaH, KOtBu, K₂CO₃ | Strong bases ensure complete deprotonation of guaiacol.[6] K₂CO₃ is a milder, safer alternative, often used with a phase-transfer catalyst.[5] |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile.[17] |
| Temperature | 50 - 80 °C | Balances reaction rate and minimizes side reactions like elimination.[10] |
| Reaction Time | 2 - 12 hours | Dependent on temperature, base, and solvent. Monitor by TLC for completion. |
| Stoichiometry | Guaiacol:Base:Ethyl Tosylate (1 : 1.1 : 1.05) | A slight excess of base ensures full deprotonation, and a slight excess of the alkylating agent can help drive the reaction to completion. |
Visualizations
Reaction Mechanism
Caption: Mechanism of this compound formation.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low product yield.
References
-
Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016). Tetrahedron Letters. Retrieved January 10, 2026, from [Link]
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026, from [Link]
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Question 2: Why is the Williamson ether synthesis of Guaifenesin reaction quenched by the addition of water? (2019). Chegg. Retrieved January 10, 2026, from [Link]
-
AJ C - Asian Publication Corporation. (n.d.). Retrieved January 10, 2026, from [Link]
-
The use of phase-transfer catalysis for the synthesis of phenol ethers. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
- Synthetic method for guaiacol. (2007). Google Patents.
-
Williamson ether synthesis. (n.d.). Khan Academy. Retrieved January 10, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]
-
Alkylation of Phenol: A Mechanistic View. (2017). ResearchGate. Retrieved January 10, 2026, from [Link]
- Lei, X., et al. (2015).
-
Highly Efficient Hydrogenation of Guaiacol over Ru/Al2O3-TiO2 Catalyst at Low Temperatures. (2022). MDPI. Retrieved January 10, 2026, from [Link]
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2007). Google Patents.
-
Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. (2002). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 10, 2026, from [Link]
-
Effects of reaction temperature on guaiacol conversion and product... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016). Reddit. Retrieved January 10, 2026, from [Link]
-
Guaiacol. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
The effect of reaction temperature on the conversion of guaiacol in... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
a effect of reaction temperature on guaiacol hydrogenation. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. (2008). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Guaiacol ethyltosylate ether. (n.d.). Drug Information, Uses, Side Effects, Chemistry. Retrieved January 10, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]
-
The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Selective catalytic transformation of lignin with guaiacol as the only liquid product. (2019). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Synthesis of monoallyl guaiacol via allylation using HY zeolite. (2005). Catalysis Eprints database. Retrieved January 10, 2026, from [Link]
-
Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (2024). Journal of Chemistry Letters. Retrieved January 10, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 10, 2026, from [Link]
- Method for synthesizing ethylguaiacol. (2018). Google Patents.
-
Structure of guaiacol. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. (2022). MDPI. Retrieved January 10, 2026, from [Link]
-
Guaiacol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chegg.com [chegg.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Guaiacol O-ethyltosylate
Welcome to the technical support center for the purification of Guaiacol O-ethyltosylate (CAS: 137309-88-7).[1] This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired purity of this compound. Here, we will address common issues, provide detailed troubleshooting guides, and offer step-by-step protocols for effective purification.
FAQ: Initial Diagnosis of Impurities
This section provides quick answers to common initial observations during the synthesis and workup of this compound.
Q1: My final product is a yellowish or brown oil, but I expected a white solid. What does this indicate?
A1: A colored, oily product typically suggests the presence of unreacted starting materials, particularly guaiacol, or side products. Guaiacol itself can be a colorless to yellow liquid or solid that darkens upon exposure to air and light.[2][3] The presence of phenolic impurities often imparts color to the final product.
Q2: I see multiple spots on my Thin-Layer Chromatography (TLC) plate after the reaction. What are they likely to be?
A2: In a typical synthesis of this compound, you can expect to see the following on a TLC plate:
-
Guaiacol: The starting material, which is more polar than the product and will have a lower Rf value.
-
Ethyl p-toluenesulfonate (Ethyl Tosylate): The other starting material. Its polarity can vary, but it will have a different Rf from the product.
-
This compound: The desired product, which is generally less polar than guaiacol.
-
Baseline Impurities: Highly polar impurities that do not move from the baseline.
Q3: My ¹H NMR spectrum shows unexpected peaks. What are the most common culprits?
A3: Besides the characteristic peaks of your product, you may observe:
-
Unreacted Guaiacol: Look for a broad singlet corresponding to the phenolic -OH proton and characteristic aromatic signals.[4][5]
-
Unreacted Ethyl Tosylate: You may see signals for the ethyl group and the tosyl group's aromatic protons and methyl group.
-
Solvent Residue: Peaks from solvents used in the workup (e.g., ethyl acetate, dichloromethane, hexanes) are very common.
-
Water: A broad peak, often around 1.5-2.5 ppm in CDCl₃, can indicate the presence of water.
-
Hydrolysis Products: If the reaction or workup conditions are too harsh (e.g., prolonged exposure to acid or base), the tosylate ester can hydrolyze.[6][7][8][9]
Troubleshooting Guides
This section provides a more in-depth analysis of specific problems and their solutions.
Issue 1: Persistent Guaiacol Impurity
Q: I've performed a standard aqueous workup, but my NMR and TLC still show significant amounts of unreacted guaiacol. Why is this happening and how can I remove it?
A: Guaiacol has a phenolic hydroxyl group, making it acidic. A standard aqueous wash may not be sufficient to remove it completely, especially if the guaiacol concentration is high.
Root Cause Analysis:
-
Incomplete Reaction: The primary reason is an incomplete reaction. Ensure you have used the correct stoichiometry, reaction time, and temperature.
-
Ineffective Extraction: The pKa of guaiacol's phenolic proton is around 10. A simple water wash is not basic enough to deprotonate and extract it efficiently into the aqueous layer.
Solutions:
-
Alkaline Wash (Liquid-Liquid Extraction): The most effective way to remove acidic impurities like guaiacol is to wash the organic layer with a basic solution.[10][11][12]
-
Protocol: During your workup, after separating the reaction mixture from any solids, wash the organic layer with a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will convert the guaiacol into its water-soluble phenoxide salt, which will partition into the aqueous layer.
-
Causality: The basic wash deprotonates the acidic phenol, forming a salt that is highly soluble in water and insoluble in common organic solvents like ethyl acetate or dichloromethane.
-
-
Column Chromatography: If the alkaline wash is insufficient or if you want to avoid bases, column chromatography is a reliable method.[13][14] Guaiacol is significantly more polar than the desired ether product and will adhere more strongly to the silica gel.
Issue 2: Product Fails to Crystallize
Q: My product is a clean oil according to NMR, but it won't solidify, making it difficult to handle and dry. What should I do?
A: The failure of a seemingly pure compound to crystallize is often due to the presence of small amounts of impurities that inhibit the formation of a crystal lattice.
Root Cause Analysis:
-
Residual Solvents: Trapped solvent molecules can disrupt crystallization.
-
Minor Impurities: Even trace amounts of starting materials or byproducts can act as "crystal poisons."
-
Polymorphism: The compound may exist in different crystalline or amorphous forms.
Solutions:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.
-
Recrystallization: This is the most powerful technique for purifying solids and inducing crystallization.[15][16][17]
-
Solvent Selection: The key is finding a solvent or solvent system in which the product is soluble when hot but insoluble when cold.[18] For tosylates, common recrystallization solvents include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[18][19]
-
Troubleshooting Recrystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
-
Trituration: If recrystallization is difficult, try trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. Hexanes or a mixture of ether and hexanes are good starting points. The product should solidify, and the impurities will be washed away.
Purification Protocols
Here are detailed, step-by-step protocols for the most common purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This method is excellent for separating the product from both more polar (guaiacol) and less polar impurities.[13][20][21]
Step 1: TLC Analysis & Solvent System Selection
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35.[20] The impurities should be well-separated from the product spot.
| Typical Rf Values (20% Ethyl Acetate in Hexanes) | |
| Compound | Approximate Rf |
| Non-polar impurities | > 0.6 |
| This compound (Product) | ~0.3 |
| Guaiacol (Starting Material) | < 0.1 |
Step 2: Column Packing
-
Select a column with an appropriate diameter. A general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight.[22]
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand.[21]
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[13]
Step 3: Loading the Sample and Elution
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[20]
-
Carefully add the sample to the top of the silica bed.
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
Step 4: Combining and Evaporating
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This is the preferred method if your product is a solid and you need to remove small amounts of impurities.[15][16]
Step 1: Choose a Suitable Solvent
-
Place a small amount of your crude product in a test tube.
-
Add a small amount of a potential solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexanes) at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, and then in an ice bath. A large amount of crystalline solid should form.
Step 2: Perform the Recrystallization
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.
-
If the solution is colored, you may need to add a small amount of activated charcoal and hot filter the solution.[15]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
Step 3: Isolate and Dry the Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.
Purity Assessment
After purification, it is crucial to confirm the purity of your this compound.
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range.[23][24] Compare your experimental value to the literature value. Impurities will typically depress and broaden the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound.[25][26] The absence of impurity peaks is a strong indicator of high purity.
-
Chromatography (HPLC, GC): For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.[26] These techniques can separate and quantify even minor impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.[25][26] When coupled with GC or LC, it is a powerful tool for identifying unknown impurities.
Visual Workflows
Purification Decision Workflow
Caption: Decision tree for selecting a purification method.
General Chromatography Workflow
Caption: Step-by-step flash chromatography workflow.
References
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Modern Analytical Technique for Characteriz
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Chemistry LibreTexts. (2021).
- Mikheeva, A. Yu. (2024). Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. Izmeritel'naya Tekhnika, (8), 56-68.
- Veeprho. (n.d.).
- National Center for Biotechnology Inform
- University of California, Los Angeles. (n.d.).
- University of California, Los Angeles. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001398).
- ChemicalBook. (n.d.). Guaiacol(90-05-1) 1H NMR spectrum.
- University of Rochester, Department of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters.
- University of Rochester, Department of Chemistry. (n.d.).
- Reddit. (2022).
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- Chemistry LibreTexts. (2023).
- University of California, Berkeley, College of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). Dry silica gel (84 g) is poured into the column....
- How to run column chrom
- Pharmaffili
- Clark, J. (n.d.). Hydrolysis of esters. Chemguide.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- McCleary, H. R., & Hammett, L. P. (1941). Rate and Mechanism in the Reactions of Ethyl p-Toluenesulfonate with Water, Hydroxyl Ions and Various Halide Ions. Journal of the American Chemical Society, 63(8), 2254–2261.
- The Automated Topology Builder (ATB) and Repository. (n.d.). Guaiacol | C7H8O2 | MD Topology | NMR | X-Ray.
- Google Patents. (n.d.).
- Pharmacompass. (n.d.).
- McCleary, H. R., & Hammett, L. P. (1941). Rate and Mechanism in the Reactions of Ethyl p-Toluenesulfonate with Water, Hydroxyl Ions and Various Halide Ions. Journal of the American Chemical Society.
- Google Patents. (n.d.).
- Green Chemistry (RSC Publishing). (n.d.).
- Google Patents. (n.d.).
- RSC Publishing. (2019).
Sources
- 1. Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. veeprho.com [veeprho.com]
- 3. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guaiacol(90-05-1) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1040744C - Extraction of natural guaiacol - Google Patents [patents.google.com]
- 11. CN1114956A - Extraction of natural guaiacol - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 15. Recrystallization [sites.pitt.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. Chromatography [chem.rochester.edu]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. moravek.com [moravek.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. rroij.com [rroij.com]
- 26. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing the Tosylation of 2-(2-Methoxyphenoxy)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the tosylation of 2-(2-methoxyphenoxy)ethanol. Low yields in this reaction can be a significant bottleneck in synthetic pathways. This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to diagnose and resolve common issues, ensuring a more efficient and reproducible synthesis. Our approach is grounded in established reaction mechanisms and practical, field-tested solutions.
Troubleshooting Guide: Addressing Low Yields Head-On
Low yields in the tosylation of 2-(2-methoxyphenoxy)ethanol are often traced back to a few key areas: reagent quality, reaction conditions, and the inherent properties of the substrate. This guide provides a systematic approach to identifying and rectifying the root cause of poor reaction outcomes.
Question: My yield of 2-(2-methoxyphenoxy)ethyl tosylate is consistently low, with a significant amount of starting material remaining. What are the likely culprits?
Answer:
Incomplete conversion is a frequent issue and can often be attributed to several factors. A systematic evaluation of your experimental setup is crucial.
1. Reagent Purity and Stoichiometry:
-
Tosyl Chloride (TsCl) Quality: TsCl is susceptible to hydrolysis, forming p-toluenesulfonic acid, which is unreactive in this context. Using old or improperly stored TsCl is a common cause of low yields. It is highly recommended to use a fresh bottle of TsCl or purify the reagent before use.
-
Base Quality: The base, typically pyridine or triethylamine (TEA), plays a critical role. These amines are hygroscopic and can introduce water into the reaction, which will preferentially react with TsCl. Ensure your base is anhydrous; distillation of the base prior to use is a standard practice for optimal results.
-
Solvent Anhydrousness: The presence of water in the reaction solvent (e.g., dichloromethane, chloroform, or toluene) will lead to the rapid hydrolysis of TsCl. Always use freshly dried, anhydrous solvents.
-
Stoichiometry: An insufficient amount of tosyl chloride or base will result in an incomplete reaction. It is common practice to use a slight excess of TsCl (typically 1.2-1.5 equivalents) and the base (1.5-2.0 equivalents) to drive the reaction to completion.
2. Reaction Conditions:
-
Temperature: While many tosylations are performed at 0 °C to room temperature, the reactivity of 2-(2-methoxyphenoxy)ethanol might be affected by steric hindrance from the bulky 2-methoxyphenoxy group. If the reaction is sluggish at lower temperatures, a modest increase in temperature (e.g., to room temperature or slightly above) may be beneficial. However, be cautious, as higher temperatures can also promote side reactions.
-
Reaction Time: Monitor the reaction progress closely using thin-layer chromatography (TLC). Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can lead to the formation of byproducts.
3. Substrate-Specific Considerations:
-
Steric Hindrance: The 2-methoxyphenoxy group can sterically hinder the approach of the tosylating agent to the primary alcohol. While primary alcohols are generally reactive, this specific substitution pattern may slow the reaction rate.
-
Chemoselectivity: The presence of the aromatic ring with a methoxy group introduces the possibility of side reactions, although the primary alcohol is significantly more nucleophilic than the aromatic ether. Under standard tosylation conditions, reaction at the aromatic ring is unlikely.
Question: I'm observing the formation of an unexpected byproduct. What could it be and how can I prevent it?
Answer:
The formation of byproducts is a clear indicator of non-optimal reaction conditions or the presence of impurities.
1. Chlorinated Byproduct:
-
Cause: A common byproduct in tosylation reactions is the corresponding alkyl chloride. This occurs via a nucleophilic substitution (SN2) reaction where the chloride ion, generated from tosyl chloride, displaces the newly formed tosylate group. This is particularly prevalent when using polar apathetic solvents like DMF.
-
Prevention:
-
Solvent Choice: Avoid using highly polar aprotic solvents like DMF if the chlorinated byproduct is a major issue. Dichloromethane or chloroform are generally preferred.
-
Temperature Control: Running the reaction at lower temperatures (0 °C) can help to minimize this side reaction.
-
Base Selection: The choice of base can influence the concentration of free chloride ions.
-
2. Ditosylated and Other Byproducts:
-
While less common for this specific substrate, the formation of other byproducts can occur. Careful analysis of your crude product by NMR and MS can help in identifying these impurities.
dot
Caption: A troubleshooting workflow for low yield in the tosylation of 2-(2-methoxyphenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the phenolic ether in 2-(2-methoxyphenoxy)ethanol before tosylation?
A1: Generally, it is not necessary. The primary alcohol is significantly more nucleophilic than the aromatic ether, and under standard tosylation conditions (e.g., with pyridine or TEA as a base at 0 °C to room temperature), selective O-tosylation of the alcohol is expected. The electron-donating methoxy group on the aromatic ring makes it more electron-rich, but not sufficiently nucleophilic to compete effectively with the primary alcohol.
Q2: Can I use a stronger base like sodium hydride (NaH) to improve the yield?
A2: While using a strong, non-nucleophilic base like NaH to first deprotonate the alcohol to form the alkoxide can be a strategy for less reactive alcohols, it should be approached with caution for this substrate. The increased nucleophilicity of the alkoxide could potentially lead to other side reactions. A less aggressive approach, such as using a slight excess of a tertiary amine base, is generally recommended as a starting point.[1]
Q3: What is the role of 4-dimethylaminopyridine (DMAP) and should I use it?
A3: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate tosylation reactions, particularly for sterically hindered or less reactive alcohols. It functions by reacting with TsCl to form a highly reactive tosylpyridinium intermediate. For the tosylation of 2-(2-methoxyphenoxy)ethanol, if you are experiencing a sluggish reaction, adding a catalytic amount of DMAP (e.g., 0.05-0.1 equivalents) can be beneficial.
Q4: What is a reliable work-up procedure for this reaction?
A4: A typical work-up procedure involves quenching the reaction with water or a dilute acid (e.g., cold 1M HCl) to neutralize the excess base and protonate any remaining amine. The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Standard Tosylation of 2-(2-Methoxyphenoxy)ethanol
This protocol is a good starting point for the tosylation reaction.
Materials:
-
2-(2-Methoxyphenoxy)ethanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(2-methoxyphenoxy)ethanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the anhydrous base (pyridine or TEA, 1.5-2.0 eq.) to the stirred solution.
-
Add TsCl (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding cold 1M HCl until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 volumes).
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-methoxyphenoxy)ethyl tosylate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Purification of Tosyl Chloride
If you suspect your TsCl has degraded, this purification procedure can improve your reaction outcome.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Chloroform (CHCl₃)
-
Petroleum ether
Procedure:
-
Dissolve the crude TsCl in a minimal amount of chloroform.
-
Filter the solution to remove any insoluble impurities (likely p-toluenesulfonic acid).
-
Add petroleum ether to the filtrate until precipitation of the purified TsCl is observed.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield / Incomplete Reaction | Degraded TsCl | Use fresh or purified TsCl. |
| Wet base or solvent | Use anhydrous base and solvent. | |
| Insufficient reagents | Use 1.2-1.5 eq. of TsCl and 1.5-2.0 eq. of base. | |
| Low reaction temperature | Allow the reaction to warm to room temperature. | |
| Steric hindrance | Add a catalytic amount of DMAP. | |
| Byproduct Formation | Chlorinated byproduct | Use DCM as solvent, maintain low temperature. |
| Unidentified byproducts | Monitor reaction closely by TLC to avoid over-running. |
Visualizations
Reaction Mechanism
Caption: The reaction mechanism for the tosylation of an alcohol and a potential side reaction.
References
- Fazaeli, R., et al. (2007). Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts. Canadian Journal of Chemistry, 84(5), 812-818.
- Kabalka, G. W., et al. (1986). The tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386–2388.
- Reddy, M. S., et al. (2011). Facile Synthesis of Carvedilol from Corresponding Building Blocks. Journal of Chemical and Pharmaceutical Research, 3(6):33-45.
- Wentworth, S. E., & Sciaraffa, P. L. (1969). PREPARATION OF TOSYLATES OF PHENOLS AND ACIDIC ALCOHOLS.
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
- Kazemi, F., et al. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron Letters, 48(29), 5087-5090.
-
PrepChem. (n.d.). Synthesis of 2-methoxyethyl tosylate. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]
Sources
Stability issues of Guaiacol O-ethyltosylate during storage
Technical Support Center: Guaiacol O-ethyltosylate
Introduction
This technical guide provides in-depth troubleshooting and best practices for handling and storing this compound, specifically addressing the common stability challenges encountered by researchers. As a key intermediate in various synthetic pathways, maintaining its integrity is paramount for reproducible and successful experimental outcomes. This document synthesizes chemical principles with practical, field-proven solutions to help you diagnose, resolve, and prevent stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, systematically named 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, is an organic compound featuring a tosylate ester linked to a guaiacol moiety through an ethyl ether bridge. Its stability is a primary concern due to the presence of the tosylate group, which is an excellent leaving group and susceptible to nucleophilic substitution, particularly hydrolysis.[1][2] Additionally, the guaiacol component can be sensitive to oxidation.[3][4][5] Degradation can lead to the formation of impurities that compromise reaction yields, introduce downstream separation challenges, and affect the final product's purity.
To visualize the molecule's structure and its key functional groups, refer to the diagram below.
Caption: Structure of this compound highlighting key functional groups.
Q2: What are the primary modes of degradation for this compound?
There are two principal degradation pathways that users must be aware of:
-
Hydrolysis of the Tosylate Ester: This is the most common stability issue. The presence of water, even atmospheric moisture, can lead to the cleavage of the sulfonate ester bond. This reaction is accelerated by heat and non-neutral pH conditions.[6][7][8]
-
Oxidation of the Guaiacol Moiety: The phenolic ether component, like many phenols and their derivatives, can undergo oxidation when exposed to air (oxygen) and light.[3][5] This process often results in the formation of colored quinone-type byproducts, leading to a yellow or brown appearance in the material.[9]
The diagram below illustrates these degradation pathways.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide
This section addresses specific problems you might observe and provides a logical workflow for diagnosis and resolution.
Problem 1: My sample, which was initially a white/off-white solid, has developed a yellow or brownish tint.
-
Possible Cause: This discoloration is a classic indicator of oxidation of the guaiacol ring system.[3][5] Exposure to atmospheric oxygen and/or UV light (from ambient lab lighting or sunlight) can generate chromophoric, quinone-like species.
-
Underlying Mechanism: The methoxy and ether groups on the aromatic ring are electron-donating, making the ring susceptible to oxidative processes. These reactions are often radical-mediated and can be initiated by light.
-
Recommended Actions:
-
Assess Purity: Use HPLC with a UV-Vis detector or TLC to check for new, colored impurities. The main compound should have a distinct retention time; new, broader peaks may indicate degradation.
-
Confirm Identity (Optional but Recommended): If you have access to LC-MS, analyze the sample to identify the mass of the impurities. Oxidized products will have a higher mass corresponding to the addition of one or more oxygen atoms.
-
Prevention:
-
Always store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[10]
-
Upon receiving, flush the container headspace with an inert gas like argon or nitrogen before sealing.[11]
-
For long-term storage, keep the material in a desiccator under an inert atmosphere.
-
-
Problem 2: My reaction yield is significantly lower than expected, and I suspect the starting material is compromised.
-
Possible Cause: The most likely culprit for reduced reactivity is the hydrolysis of the tosylate ester. The resulting alcohol, 2-(2-methoxyphenoxy)ethanol, will not participate in subsequent reactions where the tosylate is intended to be a leaving group.
-
Underlying Mechanism: The sulfonate ester bond is electrophilic and susceptible to attack by water. This process cleaves the molecule into the parent alcohol and p-toluenesulfonic acid, rendering it inactive for its intended purpose.[1]
-
Recommended Actions:
-
Verify Purity via NMR: This is the most direct method. Acquire a ¹H NMR spectrum of your starting material. Compare it to a reference spectrum.
-
Signature of Degradation: Look for the appearance of new peaks corresponding to 2-(2-methoxyphenoxy)ethanol and p-toluenesulfonic acid. The characteristic methyl protons of the tosyl group (around 2.4 ppm) and the aromatic protons will change their pattern and integration values relative to the rest of the molecule.
-
-
Quantify Purity via HPLC: Use a calibrated HPLC method to determine the exact percentage of the active compound remaining.
-
Prevention:
-
Purchase the material in small quantities to avoid long storage times.
-
Store in a desiccator, preferably in a freezer rated for chemical storage, to minimize both moisture exposure and thermal energy.
-
Use anhydrous solvents and techniques when setting up reactions.
-
-
The following workflow provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for stability issues.
Best Practices and Experimental Protocols
Recommended Storage Conditions
To maximize the shelf-life of this compound, adhere to the following storage protocol.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of both hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the guaiacol moiety.[11] |
| Light Exposure | Amber vials or light-blocking container | Prevents photolytically-induced degradation.[10][12] |
| Moisture | Store in a desiccator | Prevents hydrolysis of the sensitive tosylate ester. |
| Container | Tightly sealed glass container | Ensures protection from atmospheric moisture and oxygen.[3] |
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a method to quickly assess the integrity of your material by checking for hydrolysis products.
-
Sample Preparation: Accurately weigh 5-10 mg of your this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Reference Standard (Optional): If available, prepare a separate sample of a known pure standard for direct comparison.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure good resolution and signal-to-noise.
-
Data Analysis:
-
Identify Key Peaks: Locate the characteristic signals for the starting material.
-
Look for Impurities: Search for new signals corresponding to the hydrolysis products:
-
p-Toluenesulfonic Acid: Aromatic protons will appear as two doublets around 7.3-7.8 ppm, and a methyl singlet around 2.4 ppm.
-
2-(2-methoxyphenoxy)ethanol: Look for new signals in the aliphatic region (typically 3.5-4.5 ppm) corresponding to the ethyl bridge protons, which will have shifted compared to the tosylated parent compound.
-
-
Quantify: Use the integration of a well-resolved peak from the starting material against a peak from an impurity to estimate the level of degradation.
-
Table 2: Key Analytical Signatures for Degradation Monitoring
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (CDCl₃, approx. ppm) |
| This compound | C₁₆H₁₈O₅S | 322.38 | 7.8 (d), 7.3 (d), 6.9 (m), 4.3 (t), 3.8 (s), 2.4 (s) |
| 2-(2-methoxyphenoxy)ethanol | C₉H₁₂O₃ | 168.19 | 6.9 (m), 4.1 (t), 3.9 (t), 3.8 (s), ~2.5 (s, -OH) |
| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.20 | 7.8 (d), 7.3 (d), 2.4 (s), ~11-12 (s, broad, -SO₃H) |
References
-
Hydrolysis of oxiranylmethyl tosylates. (1971). Journal of the Chemical Society, Chemical Communications. [Link]
-
Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. (2001). Industrial & Engineering Chemistry Research. [Link]
-
Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. (1985). Journal of the American Chemical Society. [Link]
-
Guaiacol | PDF | Toxicity | Chemical Substances. (n.d.). Scribd. [Link]
-
Chemical Stability of Sodium Alkyl Naphthalene Sulfonate. (2024). GREEN AGROCHEM. [Link]
-
Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. (2001). ResearchGate. [Link]
-
Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. (2021). ResearchGate. [Link]
-
Safety Data Sheet: Guaiacol. (2023). Carl ROTH. [Link]
-
Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. (n.d.). Vinati Organics. [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Foundation 5: Chemical processes | MCAT | Test prep. (n.d.). Khan Academy. [Link]
-
Guaiacol - Wikipedia. (n.d.). Wikipedia. [Link]
-
Guaiacol | C7H8O2 | CID 460 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use [vinatiorganics.com]
- 5. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
- 9. Guaiacol - Wikipedia [en.wikipedia.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. scribd.com [scribd.com]
- 12. carlroth.com [carlroth.com]
Technical Support Center: Optimizing HPLC Separation for Guaiacol O-ethyltosylate and its Precursors
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the chromatographic analysis of Guaiacol O-ethyltosylate and its precursors, Guaiacol and Tosyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve common issues encountered during method development and routine analysis for these specific compounds.
The primary challenge in this separation lies in the differing chemical properties of the three key analytes:
-
Guaiacol: A phenolic compound, prone to secondary interactions with the stationary phase.
-
Tosyl Chloride (TsCl): A reactive electrophile, susceptible to hydrolysis.
-
This compound: The final product, which is typically more hydrophobic than Guaiacol.
This guide will walk you through troubleshooting common problems and provide robust starting points for your method development.
Troubleshooting Guide: From Tailing Peaks to Vanishing Analytes
This section addresses specific, frequently encountered problems in a question-and-answer format.
Q1: My Guaiacol peak is tailing significantly. What's causing this and how do I fix it?
A1: The Root Cause of Phenolic Tailing
Peak tailing for phenolic compounds like Guaiacol in reversed-phase HPLC is a classic issue.[1] It's primarily caused by secondary interactions between the acidic phenolic hydroxyl group and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These silanols can be deprotonated at moderate pH, creating negatively charged sites that strongly interact with polar analytes, leading to a portion of the analyte molecules lagging behind the main peak band.[2]
Solutions to Mitigate Tailing:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the residual silanols. By lowering the pH of the mobile phase to between 2.5 and 3.5, you ensure the silanol groups are fully protonated, minimizing these secondary interactions.
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group). This physically blocks the silanols from interacting with analytes.
-
Action: If you are not already, switch to a high-quality, end-capped C18 or C8 column.
-
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-40 °C) can improve peak symmetry. This reduces mobile phase viscosity and can decrease the strength of secondary interactions, leading to more efficient chromatography.
| Strategy | Mechanism of Action | Expected Outcome |
| Lower Mobile Phase pH | Suppresses ionization of residual silanols. | Significant reduction in peak tailing. |
| Use End-Capped Column | Sterically hinders access to residual silanols. | Improved peak shape for polar and basic compounds.[1] |
| Increase Temperature | Reduces interaction energy and improves mass transfer. | Sharper peaks, reduced tailing. |
Q2: The peak for Tosyl Chloride is inconsistent or disappears over a series of injections. Why?
A2: The Instability of Tosyl Chloride in Aqueous Environments
Tosyl chloride is highly susceptible to hydrolysis, especially in the aqueous mobile phases used in reversed-phase HPLC.[5] It reacts with water to form p-toluenesulfonic acid (TsOH), which is a different chemical entity with a very different retention time (it is much more polar and will elute earlier). This degradation can occur in your sample vial over time or even on the column during the analysis.
Solutions to Stabilize and Reliably Quantify Tosyl Chloride:
-
Sample Preparation is Key:
-
Solvent: Dissolve your samples in a non-aqueous, aprotic solvent like acetonitrile (ACN) immediately before injection. Avoid using methanol or ethanol, as they can react with TsCl to form the corresponding sulfonate esters.
-
Freshness: Analyze samples as quickly as possible after preparation. If running a sequence, consider using a cooled autosampler (4-10 °C) to slow down degradation.
-
-
Fast Analysis: A rapid gradient or a short isocratic run will minimize the time TsCl is exposed to the aqueous mobile phase, thus reducing on-column hydrolysis.
-
Monitor for Degradation: Be aware that a new, early-eluting peak may appear and grow over time. This is likely p-toluenesulfonic acid. If you need to quantify this, you will need to prepare a standard for it.[6]
Q3: I'm struggling to get baseline separation between Guaiacol and this compound. How can I improve the resolution?
A3: Enhancing Selectivity for Structurally Similar Compounds
This compound is significantly more non-polar than Guaiacol due to the addition of the bulky, hydrophobic tosyl group. A standard C18 column should be able to separate them. If resolution is poor, you need to adjust the chromatographic selectivity.
Strategies to Increase Resolution:
-
Optimize the Organic Content of the Mobile Phase: The percentage of organic solvent (typically acetonitrile or methanol) in your mobile phase is the most powerful tool for adjusting retention and resolution.
-
Action: If the peaks are eluting too quickly and are bunched together, decrease the percentage of organic solvent. This will increase the retention time of both compounds, but the more hydrophobic this compound will be retained longer, increasing the separation between the two peaks. Perform a series of runs, decreasing the organic content by 2-5% each time, to find the optimal separation.
-
-
Switch the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile and the peaks are still co-eluting, try switching to methanol (or a combination of both). Methanol is a weaker solvent than acetonitrile in reversed-phase, so you may need to increase its concentration to achieve similar retention times, but the change in selectivity might resolve your peaks.
-
Employ a Gradient Elution: If there is a large difference in polarity between your analytes (e.g., including the very polar TsOH and the non-polar tosylate product), a gradient elution is highly recommended.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for developing a method for these three compounds?
A: A robust starting point is crucial for efficient method development. The following table outlines a recommended set of initial conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (End-capped) | Provides good retention for non-polar compounds and a standard format.[8] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Low pH to ensure good peak shape for Guaiacol.[9][10] |
| Mobile Phase B | Acetonitrile | Good UV transparency and strong elution strength. |
| Gradient | 40% B to 90% B over 15 minutes | A broad gradient to ensure all compounds elute and to identify approximate retention times. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection (UV) | 230 nm or 275 nm | Tosylates have a strong absorbance around 230 nm. Guaiacol also absorbs at 275 nm.[4][11][12] |
| Injection Vol. | 5-10 µL | A good starting point to avoid column overload. |
Q: How should I prepare my samples for analysis?
A: Proper sample preparation is critical for reliable results.
-
Solvent: Use a solvent that is compatible with your mobile phase. Ideally, dissolve your sample in the initial mobile phase composition. However, due to the instability of TsCl, dissolving the sample in 100% acetonitrile is a better choice.
-
Concentration: Aim for a concentration that gives a good signal-to-noise ratio without overloading the column. A starting concentration of 0.1-1.0 mg/mL is typical.
-
Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column frit and increase backpressure.[13]
Experimental Protocols
Protocol 1: General Purpose Gradient Method for Separation
This protocol provides a starting point for separating Guaiacol, Tosyl chloride, and this compound.
-
Column: C18, 150 x 4.6 mm, 5 µm, end-capped.
-
Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 min: 40% B
-
15.0 min: 90% B
-
17.0 min: 90% B
-
17.1 min: 40% B
-
20.0 min: 40% B (Column re-equilibration)
-
Protocol 2: Troubleshooting Peak Splitting
Peak splitting can be caused by several factors, including a column void or an injection solvent that is too strong.[2] This workflow helps diagnose the issue.
Caption: A systematic workflow for HPLC method development.
References
-
HPLC Analysis of Guaiacol and Phenol. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Guaiacol on Primesep 100 Column. Retrieved January 14, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaiacol. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2017). Method Development for Synthesizing Allylic Tosylates. Retrieved January 14, 2026, from [Link]
-
Bebawy, L. I., & El-Yazbi, F. A. (1991). A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 793–796. Retrieved January 14, 2026, from [Link]
-
Lee, H. S., & Nagy, S. (1988). Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice. Journal of Agricultural and Food Chemistry, 36(6), 1231–1235. Retrieved January 14, 2026, from [Link]
-
Hossain, A. (2018). Analyzing Guaiacol by HPLC? ResearchGate. Retrieved January 14, 2026, from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2012). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Retrieved January 14, 2026, from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved January 14, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (2018). p-Toluenesulfonyl chloride. Retrieved January 14, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]
-
de la Fuente, M. G., & Sotomayor, M. D. (2012). Development and validation of an HPLC-DAD method for quantification of bornesitol in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride. Journal of AOAC International, 95(2), 345–349. Retrieved January 14, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). 4(1):483-490. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Guaiacol on Primesep 100 Column. Retrieved January 14, 2026, from [Link]
-
Mohamed, H. M., Zaazaa, H. E., Abdelkawy, M., & Tantawy, M. A. (2023). Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities. BMC Chemistry, 17(1), 35. Retrieved January 14, 2026, from [Link]
-
Trade Science Inc. (n.d.). Analytical Chemistry. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2022). Improving the separation of guaiacol from n-hexane by adding choline chloride to glycol extracting agents. Retrieved January 14, 2026, from [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Retrieved January 14, 2026, from [Link]
-
Caboni, P., Sarais, G., Cadaval, C., & Angioni, A. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7277–7282. Retrieved January 14, 2026, from [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Method for Analysis of Guaiacol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p-Toluenesulfonyl chloride | SIELC Technologies [sielc.com]
- 10. Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. scribd.com [scribd.com]
- 12. Development and validation of an HPLC-DAD method for quantification of bornesitol in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Catalyst selection for efficient Guaiacol O-ethyltosylate synthesis
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for the synthesis of Guaiacol O-ethyltosylate. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning to perform the O-ethylation of guaiacol using ethyl tosylate. As a key intermediate in various synthetic pathways, achieving high efficiency and purity in this reaction is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles and troubleshoot common experimental hurdles.
Fundamental Principles: The Williamson Ether Synthesis
The synthesis of this compound from guaiacol (2-methoxyphenol) and ethyl tosylate is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
The core steps are:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of guaiacol, forming a potent nucleophile, the guaiacoxide anion.[2][4]
-
Nucleophilic Attack: The guaiacoxide anion performs a backside attack on the electrophilic ethyl group of ethyl tosylate.[1]
-
Displacement: This concerted attack displaces the tosylate anion, which is an excellent leaving group, to form the desired ether product.[1][3]
Reaction Mechanism Visualization
Caption: The two-step mechanism for this compound synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the planning and execution of the synthesis.
Q1: Why is catalyst selection so critical for this reaction?
While the primary reagent is a base to deprotonate the guaiacol, the "catalyst" in this context often refers to a Phase-Transfer Catalyst (PTC).[5] Its selection is critical for overcoming solubility issues. Guaiacol and ethyl tosylate are soluble in organic solvents, but many common inorganic bases (like NaOH or K₂CO₃) are not.
A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the reaction by transporting the water-soluble guaiacoxide anion into the organic phase where it can react with the ethyl tosylate.[5][6][7] This approach, known as phase-transfer catalysis, dramatically increases the reaction rate and allows for the use of milder, less expensive bases, avoiding the need for hazardous, strictly anhydrous conditions required by bases like sodium hydride (NaH).[5]
Q2: What is the best base for this synthesis?
The choice of base depends on the desired reaction conditions and the use of a PTC.
| Base | Type | Typical Conditions | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Mild Inorganic | Reflux in acetone or acetonitrile, often with a PTC. | Inexpensive, easy to handle, effective for selective O-alkylation. | Requires higher temperatures or longer reaction times. |
| Sodium Hydroxide (NaOH) | Strong Inorganic | Two-phase system (e.g., Toluene/Water) with a PTC. | Very inexpensive, highly effective with a PTC. | Can promote side reactions if not controlled; risk of hydrolysis. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Anhydrous polar aprotic solvent (e.g., DMF, THF). | Very fast and efficient, drives reaction to completion. | Highly reactive, flammable, requires strict anhydrous conditions and inert atmosphere. |
For most applications, potassium carbonate in a polar aprotic solvent like acetone or acetonitrile is the recommended starting point due to its balance of reactivity, safety, and high selectivity for O-alkylation.
Q3: How do I choose the right solvent?
The ideal solvent for an SN2 reaction should be polar aprotic. These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophilic anion, leaving it "free" to attack the electrophile.
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Acetone | 56 | Polar Aprotic | Excellent choice. Dissolves reactants well, easy to remove post-reaction. Ideal for use with K₂CO₃. |
| Acetonitrile (ACN) | 82 | Polar Aprotic | Higher boiling point allows for faster reaction rates than acetone. |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | High boiling point, excellent solvating power. Often used with NaH. |
| Toluene | 111 | Nonpolar | Primarily used in two-phase systems with a PTC and an aqueous base. |
Recommendation: Start with acetone or acetonitrile . They provide the best balance of performance, safety, and ease of use for this synthesis.
Q4: What are the primary side reactions to be aware of?
The main competing reaction is C-alkylation , where the ethyl group attaches directly to the aromatic ring of guaiacol instead of the phenolic oxygen.[8][9][10] This side reaction is more prevalent under conditions that favor electrophilic aromatic substitution.
-
O-Alkylation (Desired): Favored by polar aprotic solvents and the use of bases that create a "free" phenoxide ion.[11]
-
C-Alkylation (Undesired): Can be promoted by certain catalysts and conditions. It is a common issue in Friedel-Crafts type alkylations but is less favored in a well-executed Williamson synthesis.[8]
Using the recommended conditions (K₂CO₃ in acetone/acetonitrile) strongly favors O-alkylation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Problem 1: Low or no yield of the desired product.
This is the most common issue and can stem from several sources. A logical diagnostic approach is required.
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Significant amount of C-alkylation side product is observed.
The formation of ring-alkylated guaiacol isomers indicates that the reaction conditions are not optimal for selective O-alkylation.
-
Potential Cause: The reaction environment is promoting electrophilic attack on the electron-rich aromatic ring. This can sometimes occur with very strong bases or in less polar solvents where ion pairing is significant.
-
Troubleshooting Steps:
-
Switch to a More Selective System: If you are using a very strong base like NaH, switch to the milder K₂CO₃ system.
-
Improve Solvent Polarity: Ensure you are using a polar aprotic solvent like acetone or acetonitrile. Avoid nonpolar solvents like toluene or hexane for the reaction phase.
-
Lower the Temperature: Higher temperatures can sometimes provide the activation energy needed for the less-favorable C-alkylation pathway. Running the reaction at the lowest effective temperature can improve selectivity.
-
Problem 3: The reaction is sluggish and takes a very long time to complete.
-
Potential Cause 1: Insufficient Temperature. The reaction may not have enough thermal energy.
-
Solution: If using acetone (BP 56°C), consider switching to acetonitrile (BP 82°C) to run the reaction at a higher temperature. Ensure your reflux is stable and efficient.
-
-
Potential Cause 2: Inefficient Mixing. In a heterogeneous mixture (like solid K₂CO₃ in acetone), efficient stirring is crucial for the reaction to proceed.
-
Solution: Use a properly sized stir bar and a stir plate capable of vigorous agitation to ensure good contact between the solid base and the dissolved reactants.
-
-
Potential Cause 3: Lack of a Phase-Transfer Catalyst. If you are using an inorganic base with an organic solvent without a PTC, the reaction will be extremely slow.
-
Solution: Add 5-10 mol% of a suitable PTC like tetrabutylammonium bromide (TBAB) to accelerate the reaction.
-
Experimental Protocol: Synthesis using K₂CO₃ and Acetone
This protocol provides a reliable and scalable method for the synthesis of this compound.
Materials and Equipment:
-
Guaiacol (1.0 eq)
-
Ethyl tosylate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
Caption: A standard workflow for the synthesis and purification.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add guaiacol (1.0 eq), finely powdered anhydrous potassium carbonate (2.0 eq), and anhydrous acetone. Stir the suspension for 15 minutes.
-
Reagent Addition: Add ethyl tosylate (1.1 eq) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the guaiacol starting material. The reaction typically takes 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and wash the solid with a small amount of acetone.
-
Extraction: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer with 1M NaOH (2x) to remove any unreacted guaiacol, followed by water (1x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR and Mass Spectrometry.
References
-
Vertex AI Search. (2024). What Is the Mechanism of Phenol Alkylation?8
-
National Institutes of Health (NIH). (n.d.). Selective catalytic transformation of lignin with guaiacol as the only liquid product. 12
-
Wikipedia. (n.d.). Williamson ether synthesis. 1
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. 2
-
BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation. 11
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. 5
-
ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. 9
-
Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... | Study Prep. 13
-
ChemTalk. (n.d.). Williamson Ether Synthesis. 4
-
Google Patents. (n.d.). CN1944367A - Synthetic method for guaiacol. 14
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. 3
-
Wiley Online Library. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. 10
-
Google Patents. (n.d.). CN107814691B - Method for synthesizing ethylguaiacol. 6
-
YouTube. (2020). Phase Transfer Catalysts || Green Chemistry. 7
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. CN107814691B - Method for synthesizing ethylguaiacol - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective catalytic transformation of lignin with guaiacol as the only liquid product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]
- 14. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Tosylation: Comparing Tosylating Agents for Modern Organic Synthesis
Introduction: The Critical Role of the Tosylate Group in Synthesis
In the intricate world of organic synthesis, the strategic conversion of functional groups is a cornerstone of molecular design. For researchers and professionals in drug development, a frequent challenge is the transformation of a poor leaving group, such as a hydroxyl group (-OH), into a functional moiety that readily participates in nucleophilic substitution and elimination reactions. The hydroxyl group itself is a poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base.[1] Good leaving groups are weak bases, as this indicates they are stable on their own.[1]
This is where the p-toluenesulfonyl group, or "tosyl" group, becomes an indispensable tool. By converting an alcohol to a tosylate ester (-OTs), we transform the hydroxyl into an excellent leaving group.[2][3][4][5] The efficacy of the tosylate anion as a leaving group stems from its stability, which is a result of charge delocalization through resonance across the sulfonyl group and the aromatic ring.[1] This conversion, known as tosylation, proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol remains intact during the reaction.[6] This guide provides an in-depth comparison of common tosylating agents, details experimental protocols, and offers troubleshooting insights to empower chemists in their synthetic endeavors.
Part 1: The Workhorse Reagent: p-Toluenesulfonyl Chloride (TsCl)
p-Toluenesulfonyl chloride (TsCl) is the most common and widely utilized tosylating agent due to its reactivity, commercial availability, and extensive documentation in chemical literature.[7][8][9] It is a white, malodorous solid that is a derivative of toluene containing a sulfonyl chloride functional group.[7][10]
Mechanism of Action
The tosylation of an alcohol with TsCl is a nucleophilic acyl substitution reaction at the sulfur atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur of tosyl chloride and displacing the chloride ion.[6] A base, typically a tertiary amine like pyridine or triethylamine (TEA), is essential. It serves to neutralize the hydrochloric acid (HCl) byproduct formed, driving the reaction to completion.[10] Pyridine can also act as a nucleophilic catalyst, first reacting with TsCl to form a highly reactive N-tosylpyridinium intermediate, which is then attacked by the alcohol.[2]
Caption: Reaction mechanism of alcohol tosylation with TsCl.
Standard Experimental Protocol: General Tosylation of a Primary Alcohol
This protocol is a widely applicable method for the tosylation of primary and secondary alcohols.[2][6][11]
Materials:
-
Primary or Secondary Alcohol (1.0 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5-2.0 eq.)[6]
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional for less reactive alcohols)[6][12]
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add pyridine or triethylamine (1.5 eq.). If the alcohol is known to be unreactive, a catalytic amount of DMAP can be added at this stage.[6]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 0 °C.[2][11]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to 4 hours. The progress should be monitored by Thin Layer Chromatography (TLC).[2][11]
-
If the reaction is sluggish, allow the mixture to warm to room temperature and stir for an additional 2-12 hours until TLC indicates consumption of the starting alcohol.[2][6]
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.[2][6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tosylate.[2]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]
Limitations and Challenges of TsCl
While robust, the use of TsCl is not without its drawbacks:
-
Formation of Alkyl Chlorides: A significant side reaction can be the conversion of the alcohol directly to an alkyl chloride. This occurs when the chloride ion generated during the reaction acts as a nucleophile, attacking the intermediate tosylate. This is particularly problematic for substrates that form stable carbocations, such as benzyl alcohols bearing electron-withdrawing groups.[5][12][13]
-
Moisture Sensitivity: TsCl reacts with water, hydrolyzing to the unreactive p-toluenesulfonic acid. Therefore, all reagents and solvents must be anhydrous.[7]
-
Purification Difficulties: Removing unreacted TsCl can be challenging due to its similar polarity to many tosylate products.[13]
Part 2: Alternative Tosylating Agents: A Comparative Analysis
To overcome the limitations of TsCl, alternative reagents can be employed. The choice of agent is dictated by the substrate's reactivity and the desired outcome.
| Feature | p-Toluenesulfonyl Chloride (TsCl) | p-Toluenesulfonic Anhydride (Ts₂O) | p-Toluenesulfonic Acid (p-TsOH) |
| Formula | CH₃C₆H₄SO₂Cl | (CH₃C₆H₄SO₂)₂O | CH₃C₆H₄SO₃H |
| Molecular Wt. | 190.65 g/mol [14] | 326.4 g/mol | 172.2 g/mol |
| Form | White solid[14] | White solid | White solid |
| Reactivity | High | Very High | Low (requires catalyst) |
| Key Advantage | Cost-effective, widely used | Eliminates chloride byproduct formation [13] | Inexpensive, environmentally benign[15] |
| Key Disadvantage | Can produce alkyl chloride byproducts[12][13] | Higher cost, moisture sensitive | Limited scope, requires specific catalysts/conditions[15] |
| Typical Base | Pyridine, Triethylamine | Pyridine, Triethylamine | None (used as the acid itself) |
p-Toluenesulfonic Anhydride (Ts₂O)
Causality for Use: The primary reason to select Ts₂O over TsCl is to completely eliminate the chloride ion from the reaction medium.[13] The byproduct of tosylation with Ts₂O is p-toluenesulfonic acid, which is a non-nucleophilic species. This makes Ts₂O the agent of choice for tosylating sensitive alcohols where the corresponding alkyl chloride is an undesired and likely byproduct. While more expensive, the improved yield and purity of the desired tosylate can justify its use in complex syntheses.
p-Toluenesulfonic Acid (p-TsOH)
Causality for Use: This method represents a more "green" and atom-economical approach.[15] It avoids the use of a chlorinated reagent and a stoichiometric base. Tosylation with p-TsOH is typically performed under dehydrating conditions, often with a heterogeneous catalyst like silica chloride, and requires heating.[15] It is particularly useful for robust primary and secondary alcohols where other functional groups are not sensitive to acidic conditions. However, its applicability is less general than that of TsCl or Ts₂O.[15]
Part 3: Practical Application & Troubleshooting
Case Study: Synthesis of a Guaiacol-Derived Tosylate
To illustrate the practical application, we will outline the workflow for synthesizing 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate . Guaiacol is an important fine chemical intermediate used in pharmaceuticals and flavorings.[16][17] This target molecule, an ether tosylate, could be a valuable intermediate for introducing the guaiacol moiety into a larger structure via nucleophilic substitution.
Caption: Synthetic workflow for a guaiacol-derived tosylate.
Experimental Protocol: Tosylation of 2-(2-methoxyphenoxy)ethanol
This protocol follows the general procedure outlined in Part 1, adapted for the specific intermediate.
-
To a stirred solution of 2-(2-methoxyphenoxy)ethanol (1.0 eq.) in anhydrous DCM (10 volumes) at 0 °C, add pyridine (2.0 eq.).
-
Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system) for the disappearance of the starting alcohol.
-
Upon completion, dilute the mixture with DCM and wash with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive alcohol (sterically hindered, tertiary).2. Reagents not anhydrous. | 1. For challenging alcohols, use a stronger, non-nucleophilic base like NaH to pre-form the alkoxide before adding TsCl.[2][11]2. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly distilled. |
| Significant Alkyl Chloride Byproduct | 1. Substrate is prone to Sₙ reaction (e.g., benzylic, allylic).2. Reaction time is too long or temperature too high. | 1. Switch to p-toluenesulfonic anhydride (Ts₂O) to eliminate the chloride source.[13]2. Monitor the reaction closely by TLC and work up immediately upon consumption of the starting material. Maintain low temperatures (0 °C).[13] |
| Difficult Purification from Excess TsCl | 1. Similar polarity of product and excess TsCl.2. Excess TsCl was used. | 1. Quench the reaction with water to hydrolyze excess TsCl to the more polar p-TsOH, which is easier to separate.[13]2. Use amine-functionalized scavenger resins to selectively bind and remove excess TsCl by filtration before work-up.[13] |
Conclusion
The conversion of alcohols to tosylates is a powerful and fundamental transformation in organic chemistry, enabling a vast range of subsequent synthetic manipulations. While p-toluenesulfonyl chloride remains the go-to reagent for its reliability and cost-effectiveness, a thorough understanding of its limitations is crucial for success. For substrates susceptible to chlorination, p-toluenesulfonic anhydride offers a superior, albeit more costly, alternative. The choice of tosylating agent is therefore a strategic decision based on substrate reactivity, potential side reactions, and overall synthetic goals. By mastering the principles and protocols detailed in this guide, researchers can confidently and effectively leverage tosylation to advance their work in chemical synthesis and drug discovery.[1][8]
References
- Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl - Benchchem.
- An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl) - Benchchem.
-
Ch8 : Tosylates - University of Calgary. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]
-
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid - Sciencemadness.org. [Link]
-
p-Toluenesulfonyl chloride – description and application - Georganics. [Link]
-
Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM IOP. [Link]
-
p-Toluenesulfonyl Chloride - Common Organic Chemistry. [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. [Link]
-
4-Toluenesulfonyl chloride - Wikipedia. [Link]
-
Tosylates Definition - Organic Chemistry Key Term - Fiveable. [Link]
-
CAS No : 90-05-1| Product Name : Guaiacol - API - Pharmaffiliates. [Link]
-
Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. [Link]
-
Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions - ResearchGate. [Link]
-
Best way to make TsCl from TsOH ? - Sciencemadness.org. [Link]
-
Guaiacol - Wikipedia. [Link]
-
Tosyl group - Wikipedia. [Link]
-
Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use - Vinati Organics. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - ResearchGate. [Link]
- CN1944367A - Synthetic method for guaiacol - Google P
-
17.6: Reactions of Alcohols - Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. svkm-iop.ac.in [svkm-iop.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 10. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use [vinatiorganics.com]
- 17. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Sulfonate Leaving Groups: A Comparative Analysis of Tosylates and Mesylates in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the strategic conversion of a hydroxyl group into a superior leaving group is a cornerstone of molecular architecture. While the alcohol's native hydroxide anion is notoriously recalcitrant, its transformation into a sulfonate ester unlocks a vast landscape of nucleophilic substitution and elimination reactions. Among the arsenal of sulfonyl chlorides, p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are the most ubiquitous, yielding tosylates (-OTs) and mesylates (-OMs), respectively.
This guide provides an in-depth, objective comparison of these two essential leaving groups. We will move beyond simple definitions to explore the nuanced interplay of reactivity, sterics, and practical laboratory considerations that govern the choice between them. We will dissect the causality behind their performance, supported by quantitative data and validated experimental protocols, to empower you to make the most informed and effective decisions in your synthetic endeavors. The specific molecule, Guaiacol O-ethyltosylate, will be used as a practical example of a tosylated compound, illustrating the principles discussed.
The Foundation of Excellence: Why Sulfonates are Superior Leaving Groups
The efficacy of a leaving group is inversely proportional to its basicity; a stable, weakly basic anion will readily depart from a carbon center. Both tosylate and mesylate anions exhibit exceptional stability, as they are the conjugate bases of very strong acids (p-toluenesulfonic acid and methanesulfonic acid, respectively).[1] This stability is fundamentally due to the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.[2][3]
Caption: Resonance delocalization in the sulfonate anion.
This conversion of an alcohol's -OH group into a tosylate or mesylate is stereospecific, proceeding with retention of configuration at the carbon center because the C-O bond of the alcohol is not broken during the sulfonylation step.[4][5][6] This provides a powerful tool for controlling stereochemistry in subsequent S_N2 reactions, which proceed with inversion.[6]
Head-to-Head Comparison: Key Performance Metrics
The choice between a tosylate and a mesylate is not arbitrary; it is a calculated decision based on subtle but significant differences in their chemical and physical properties.
| Feature | Tosylate (-OTs) | Mesylate (-OMs) | Rationale & Field Insights |
| Structure | CH₃C₆H₄SO₃- | CH₃SO₃- | The tosyl group contains a p-tolyl (toluene) moiety, while the mesyl group has a simple methyl group. |
| Parent Acid pKa | ~ -2.8[1][7] | ~ -1.9[1][7] | Both are strong acids, indicating their conjugate bases are excellent leaving groups. The slightly lower pKa of p-toluenesulfonic acid suggests the tosylate anion is marginally more stable. |
| Relative S_N2 Rate | 0.7 | 1.0 (Reference) | In standardized S_N2 reactions, mesylates are often slightly more reactive than tosylates.[7] This is typically attributed to the smaller steric profile of the mesyl group. |
| Steric Bulk | Larger | Smaller | The bulky tolyl group can hinder the approach of the alcohol to the sulfonyl chloride and the subsequent approach of a nucleophile to the carbon center. Mesylates are often the superior choice for sterically hindered secondary or tertiary alcohols .[8] |
| Reagent Form | Tosyl Chloride (TsCl) is a solid. | Mesyl Chloride (MsCl) is a liquid. | TsCl is generally easier and safer to handle and weigh. MsCl is a corrosive and lachrymatory liquid requiring more careful handling in a fume hood. |
| Product Crystallinity | Often crystalline solids. | Often oils or low-melting solids. | The rigid, planar aromatic ring in tosylates promotes the formation of a stable crystal lattice. This is a major practical advantage , as crystalline products are significantly easier to purify by recrystallization and handle than oils.[2] |
| Reaction Monitoring | UV-active. | Not UV-active. | The aromatic ring makes tosylates easily visible on a TLC plate under a UV lamp (254 nm). This allows for simple and effective reaction monitoring, a significant quality-of-life benefit in the lab.[2] |
Mechanistic Considerations: The Path to Activation
The formation of sulfonate esters from alcohols typically proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the sulfonyl chloride. A weak base, such as pyridine or triethylamine, is added to neutralize the HCl byproduct.[9][10]
Caption: Standard mechanism for tosylate formation.
However, for mesylates, an alternative pathway exists in the presence of a sufficiently strong base (e.g., triethylamine). The base can deprotonate the α-carbon of MsCl to form a highly reactive "sulfene" intermediate, which is then rapidly trapped by the alcohol.[2][11][12] This pathway can be advantageous when working with sterically hindered alcohols that react slowly with TsCl.[2]
Caption: Sulfene intermediate mechanism for mesylation.
Experimental Protocols: From Theory to Practice
Trustworthy science is built on reproducible methodologies. The following protocols represent standard, validated procedures for the synthesis of tosylates and mesylates.
Protocol 1: Tosylation of a Primary Alcohol (e.g., Benzyl Alcohol)
Objective: To convert a primary alcohol into its corresponding tosylate, a crystalline solid that is easily purified and monitored by TLC.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add benzyl alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq) over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting alcohol by TLC (e.g., 4:1 Hexanes:EtOAc), visualizing with a UV lamp and a potassium permanganate stain. The product spot should be UV-active.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate).
Protocol 2: Mesylation of a Sterically Hindered Secondary Alcohol
Objective: To efficiently convert a hindered alcohol into its mesylate, prioritizing reaction rate over product crystallinity.
-
Setup: To a flame-dried 100 mL round-bottom flask with a stir bar and nitrogen inlet, add the secondary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.2 M) and cool to 0 °C.
-
Addition of Reagents: Add triethylamine (Et₃N, 2.0 eq). Then, add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. A white precipitate (Et₃N·HCl) will form.
-
Reaction: Stir the reaction at 0 °C for 1-3 hours. The higher reactivity of MsCl and the potential for the sulfene mechanism often lead to shorter reaction times. Monitor by TLC (permanganate stain).
-
Work-up: Quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with DCM. Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude mesylate, often an oil, is typically purified by flash column chromatography on silica gel.
Decision Framework and Case Study: this compound
How does a researcher decide between these two excellent options? The choice is context-dependent.
Caption: Decision-making flowchart for choosing a sulfonate.
Case Study: Synthesis of this compound
Let's consider the synthesis of this compound, a molecule that could serve as a precursor in medicinal chemistry.[13] Its synthesis would start from 2-(2-methoxyphenoxy)ethanol.
-
Analysis of Substrate: The starting material is a primary alcohol. It is not significantly sterically hindered.
-
Synthetic Goal: To create a stable, characterizable intermediate where the ethyl alcohol is activated for a subsequent nucleophilic substitution reaction.
-
Decision: In this scenario, tosylation is an excellent choice .
-
Reasoning 1 (Practicality): The primary alcohol will react readily with TsCl under standard conditions. The resulting this compound is highly likely to be a crystalline solid, facilitating its purification and handling.
-
Reasoning 2 (Analysis): The presence of two aromatic rings (one from the guaiacol moiety and one from the tosyl group) will make the product and any tosyl-containing byproducts extremely easy to visualize on TLC by UV, simplifying reaction monitoring and chromatographic purification if needed.
-
The mesylate would also work effectively. However, the practical advantages of obtaining a crystalline product and the ease of TLC monitoring make the tosylate the more strategic choice for this particular transformation.
Conclusion
In the nuanced field of organic synthesis, both tosylates and mesylates are indispensable tools for the activation of alcohols. While they share the fundamental quality of being excellent leaving groups, they are not perfectly interchangeable.
-
Mesylates are the workhorses for reactions demanding higher reactivity, especially when confronting sterically encumbered substrates. Their smaller size and ability to react via a sulfene intermediate make them highly effective in challenging situations.
-
Tosylates shine in situations where practical laboratory considerations are paramount. The high likelihood of forming crystalline derivatives simplifies purification, while the inherent UV-activity of the tosyl group provides an invaluable tool for real-time reaction monitoring.
A deep understanding of these differences allows the synthetic chemist to move beyond a generic choice and select the optimal reagent for the specific challenge at hand, ensuring efficiency, purity, and control in the synthesis of complex molecules.
References
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. Retrieved from [Link]
-
Brainly.com. (2023, December 3). Is tosylate a good leaving group while mesylate is not? (True/False). Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. DOI:10.1039/D5CC00797F. Retrieved from [Link]
-
Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates. YouTube. Retrieved from [Link]
-
Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]
-
Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]
-
Drugbank. (n.d.). Guaiacol ethyltosylate ether. Retrieved from [Link]
-
Reddit. (2022, October 18). How do mesylates and tosylates both protect and act as leaving groups. Retrieved from [Link]
-
Química Organica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]
-
Vinati Organics. (n.d.). Guaiacol (CAS 90-05-1). Retrieved from [Link]
-
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]
-
Syensqo. (n.d.). GUAIACOL. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of guaiacol. Retrieved from [Link]
-
YouTube. (2013, August 17). Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. Retrieved from [Link]
-
National Institutes of Health. (2013). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Patsnap. (2021, June 11). Preparation method of guaiacol.
- Patsnap. (n.d.). Method for synthesizing ethyl guaiacol.
- Google Patents. (n.d.). Manufacture of guaiacol.
Sources
- 1. brainly.com [brainly.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Guaiacol and Its Key Derivatives
Abstract
In synthetic organic chemistry, the unambiguous confirmation of molecular structure is paramount. Spectroscopic analysis provides the foundational dataset for this confirmation, allowing researchers to track the transformation of functional groups with high fidelity. This guide presents a detailed spectroscopic comparison of the naturally occurring phenolic compound Guaiacol (2-methoxyphenol) with two of its synthetically accessible derivatives: 1-Ethoxy-2-methoxybenzene and 2-methoxyphenyl p-toluenesulfonate. Through a multimodal analysis—encompassing Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—we will elucidate the key spectral signatures that differentiate the starting phenol from its ether and tosylate counterparts. This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying synthetic protocols and analytical workflows required for robust characterization.
Introduction and Synthetic Strategy
Guaiacol (Compound 1 ) is a valuable bio-based platform chemical, serving as a precursor for various flavorants, fragrances, and pharmaceutical agents.[1][2][3] Its utility stems from the reactivity of its phenolic hydroxyl group. To illustrate the power of spectroscopy in monitoring reactions at this site, we will compare Guaiacol to two common derivatives:
-
1-Ethoxy-2-methoxybenzene (Compound 2): The product of a Williamson ether synthesis, where the acidic phenolic proton is replaced by an ethyl group. This conversion fundamentally alters the hydrogen-bonding capabilities and electronic nature of the oxygen substituent.
-
2-Methoxyphenyl p-toluenesulfonate (Compound 3): The product of tosylation, where the hydroxyl group is converted into a p-toluenesulfonate (tosylate) ester. This modification introduces a bulky, electron-withdrawing group that serves as an excellent leaving group in subsequent nucleophilic substitution reactions.
The synthetic relationship between these compounds provides a logical framework for our spectroscopic comparison.
Synthetic Pathways
The transformation of Guaiacol into its ethyl ether and tosylate derivatives follows well-established synthetic routes. The diagram below outlines these pathways, which form the basis for the experimental protocols described in this guide.
Caption: Synthetic routes from Guaiacol to its ethyl ether and tosylate derivatives.
Experimental Protocols
The following protocols describe the synthesis of compounds 2 and 3 from Guaiacol. These methods are standard and can be adapted based on available laboratory equipment.
Protocol 2.1: Synthesis of 1-Ethoxy-2-methoxybenzene (2)
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Guaiacol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone (40 mL).
-
Addition of Alkylating Agent: While stirring, add bromoethane (EtBr, 1.2 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether (50 mL) and wash sequentially with 1M NaOH (2 x 20 mL) to remove unreacted guaiacol, followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield pure 1-Ethoxy-2-methoxybenzene as a colorless oil.
Protocol 2.2: Synthesis of 2-Methoxyphenyl p-toluenesulfonate (3)
-
Reagent Setup: Dissolve Guaiacol (1.0 eq) in pyridine (20 mL) in a 100 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold 2M HCl (100 mL) to neutralize the pyridine. A solid precipitate or an oil will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield pure 2-Methoxyphenyl p-toluenesulfonate as a white solid.
Spectroscopic Analysis and Comparison
This section forms the core of the guide, detailing the expected spectroscopic data for each compound and highlighting the key differences that enable their unambiguous identification.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the presence or absence of the phenolic O-H group.
-
Guaiacol (1): The spectrum is dominated by a strong, broad absorption band in the region of 3200-3550 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl (O-H) group.[4][5][6] The C-O stretching vibration for a phenol is also distinct, appearing around 1220-1260 cm⁻¹.[4][6]
-
1-Ethoxy-2-methoxybenzene (2): The most significant change is the complete disappearance of the broad O-H stretching band.[7] The spectrum will instead show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ from the new ethyl group. The aromatic C-O stretch remains, but the spectrum is generally simpler in the high-frequency region.
-
2-Methoxyphenyl p-toluenesulfonate (3): Like the ether, the phenolic O-H band is absent. The defining features are two strong, sharp absorption bands characteristic of the sulfonate group: one for the asymmetric S=O stretch (~1370 cm⁻¹) and another for the symmetric S=O stretch (~1180 cm⁻¹).
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| Guaiacol (1) | ~3400 (broad, strong) , ~3050 (aromatic C-H), <3000 (aliphatic C-H), ~1250 (Ar-O stretch) | Presence of a hydrogen-bonded O-H group.[5] |
| 1-Ethoxy-2-methoxybenzene (2) | ~3050 (aromatic C-H), <3000 (aliphatic C-H, more intense) , ~1240 (Ar-O stretch) | Absence of O-H group; presence of additional aliphatic C-H bonds. |
| 2-Methoxyphenyl p-toluenesulfonate (3) | ~3070 (aromatic C-H), <3000 (aliphatic C-H), ~1370 (strong, sharp) , ~1180 (strong, sharp) , ~1220 (Ar-O stretch) | Absence of O-H group; presence of a tosylate group (asymmetric & symmetric S=O). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Guaiacol (1): Exhibits a characteristic broad singlet for the phenolic proton (-OH), typically between δ 5.5-6.0 ppm, which is exchangeable with D₂O.[8] The methoxy group (-OCH₃) appears as a sharp singlet around δ 3.9 ppm. The four aromatic protons appear in the δ 6.8-7.0 ppm region with complex splitting patterns.[9][10]
-
1-Ethoxy-2-methoxybenzene (2): The phenolic proton signal is absent. New signals corresponding to the ethyl group appear: a quartet around δ 4.1 ppm (-OCH₂CH₃) and a triplet around δ 1.4 ppm (-OCH₂CH₃). The methoxy singlet remains near δ 3.8 ppm, and the aromatic protons are slightly shifted.
-
2-Methoxyphenyl p-toluenesulfonate (3): The phenolic proton signal is absent. The spectrum is distinguished by signals from the tosyl group: two doublets in the aromatic region (δ 7.3-7.8 ppm) corresponding to the AA'BB' system of the p-substituted ring, and a sharp singlet around δ 2.4 ppm for the tosyl methyl group.[11] The protons on the guaiacol ring are typically shifted downfield compared to the starting material due to the electron-withdrawing effect of the tosylate.
-
Guaiacol (1): The spectrum shows 7 distinct signals. The carbons attached to oxygen are downfield, with C-OH at ~δ 146 ppm and C-OCH₃ at ~δ 147 ppm. The methoxy carbon appears around δ 56 ppm.[9]
-
1-Ethoxy-2-methoxybenzene (2): The spectrum now shows 9 signals. The key additions are the ethoxy carbons: -OCH₂- at ~δ 64 ppm and -CH₃ at ~δ 15 ppm.[12][13]
-
2-Methoxyphenyl p-toluenesulfonate (3): This spectrum is the most complex, showing signals for all 14 carbons. The tosyl group introduces four new signals: the methyl carbon at ~δ 22 ppm, and three aromatic carbons (ipso, ortho/meta, para) between δ 128-145 ppm.[14][15] The carbon attached to the sulfonate ester (C-OTs) is shifted significantly.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Guaiacol (1) | ~5.8 (s, 1H, -OH) , 6.8-7.0 (m, 4H, Ar-H), 3.9 (s, 3H, -OCH₃) | ~147 (C-O), ~146 (C-O), 121-110 (Ar-C), ~56 (-OCH₃) |
| 1-Ethoxy-2-methoxybenzene (2) | 6.8-7.0 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂-) , 3.8 (s, 3H, -OCH₃), 1.4 (t, 3H, -CH₃) | ~149 (C-O), ~148 (C-O), 121-112 (Ar-C), ~64 (-OCH₂-) , ~56 (-OCH₃), ~15 (-CH₃) |
| 2-Methoxyphenyl p-toluenesulfonate (3) | 7.8 (d, 2H, Tos-H) , 7.3 (d, 2H, Tos-H) , 7.2-6.9 (m, 4H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.4 (s, 3H, Tos-CH₃) | ~145 (Tos-C), ~133 (Tos-C), ~130 (Tos-C), ~128 (Tos-C), 150-114 (Ar-C), ~56 (-OCH₃), ~22 (Tos-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and key fragmentation patterns, which are diagnostic of the overall structure.
-
Guaiacol (1): The molecular ion peak [M]⁺ appears at m/z 124. A common fragmentation pathway for phenols involves the loss of CO (m/z 96) and HCO (m/z 95).[16] The loss of a methyl radical (-CH₃) to give a fragment at m/z 109 is also prominent.[9]
-
1-Ethoxy-2-methoxybenzene (2): The molecular ion peak is at m/z 152. Fragmentation is typical for ethers, often involving the loss of the alkyl chains. A key fragment results from the loss of an ethyl radical (-C₂H₅), leading to a peak at m/z 123.
-
2-Methoxyphenyl p-toluenesulfonate (3): The molecular ion peak is at m/z 278. The fragmentation is dominated by the weak S-O bond. A characteristic fragmentation is the cleavage to form the tosyloxy cation (m/z 155) or the guaiacol cation (m/z 123). Another common pathway is the loss of SO₂ (64 mass units), which can be a diagnostic feature for sulfonate esters.[17][18][19]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| Guaiacol (1) | 124 | 109, 96, 95 | Loss of -CH₃; sequential loss of CO and H.[16][20][21] |
| 1-Ethoxy-2-methoxybenzene (2) | 152 | 123, 109 | Loss of ethyl radical (-C₂H₅); subsequent loss of CH₂. |
| 2-Methoxyphenyl p-toluenesulfonate (3) | 278 | 155, 123, 91 | Cleavage to form tosyloxy cation; cleavage to form guaiacol cation; formation of tropylium ion (tosyl fragment).[17][22] |
Analytical Workflow
The process of synthesizing and characterizing these molecules can be visualized as a systematic workflow, ensuring that each step is validated before proceeding to the next.
Caption: A typical workflow for the synthesis and spectroscopic characterization of Guaiacol derivatives.
Conclusion
The transformation of Guaiacol's phenolic hydroxyl group into an ether or a tosylate ester induces significant and readily detectable changes in its spectroscopic signature. IR spectroscopy provides a rapid and definitive method to confirm the loss of the O-H proton. ¹H and ¹³C NMR spectroscopy offer a detailed map of the new structural features, such as the ethyl group in 1-ethoxy-2-methoxybenzene or the distinct aromatic and methyl signals of the tosyl group in 2-methoxyphenyl p-toluenesulfonate. Finally, mass spectrometry confirms the expected molecular weight and reveals characteristic fragmentation patterns that corroborate the structural assignments. By employing these techniques in concert, researchers can confidently track their synthetic progress and verify the structure of their target molecules with a high degree of certainty.
References
-
Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guaiacol. PubChem. Retrieved from [Link]
-
ResearchGate. (1985). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
PubMed. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Ethoxy-2-methoxy-4-methylbenzene. Retrieved from [Link]
-
ACS Publications. (n.d.). Correlating the Reactivity of Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes in Ene-Yne Metathesis and Cyclopolymerization. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]
-
YouTube. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]
-
PubMed. (2000). H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of pure guaiacol (a), epichlorohydrin (b), and.... Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Ethoxy-2-methoxybenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Ethoxy-2-methoxybenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]
-
AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). m-Guaiacol. NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-state ¹³C NMR spectra of guaiacol (left), HAA (middle) and mix.... Retrieved from [Link]
-
Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0125538). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]
- Google Patents. (n.d.). US5786519A - Process for the preparation of a mixture of guaiacol and p-methoxy phenol.
-
ResearchGate. (n.d.). Transetherification of guaiacol to O-ethoxyphenol with gamma Al2O3 as a catalyst in supercritical ethanol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 90-05-1,Guaiacol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Supporting Information. Retrieved from [Link]
Sources
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. cleanscience.co.in [cleanscience.co.in]
- 3. lookchem.com [lookchem.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Msc alcohols, phenols, ethers | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Guaiacol(90-05-1) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tosyl chloride(98-59-9) 13C NMR [m.chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. aaqr.org [aaqr.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Purity Validation of Synthesized Guaiacol O-ethyltosylate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous purity assessment is not merely a procedural formality but a cornerstone of scientific validity. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of synthesized Guaiacol O-ethyltosylate. We will delve into the "why" behind experimental choices, offering a self-validating framework for analysis that ensures the trustworthiness of your results.
The Critical Role of Purity Validation in Synthesis
While techniques like High-Performance Liquid Chromatography (HPLC) and elemental analysis are valuable, NMR spectroscopy offers a uniquely powerful and non-destructive approach. It provides not only quantitative information about purity but also qualitative structural confirmation of the target molecule and identification of impurities in a single experiment.[1][2]
The Synthetic Pathway: Understanding Potential Impurities
This compound is typically synthesized via a Williamson ether synthesis, a classic SN2 reaction.[3][4][5] In this reaction, the phenoxide of guaiacol acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent bearing a tosylate leaving group.
A common route involves the reaction of guaiacol with 2-chloroethanol to form 2-(2-methoxyphenoxy)ethanol, which is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base. A more direct, though less common, approach would be the reaction of the sodium salt of guaiacol with ethyl tosylate.
Regardless of the specific pathway, a number of potential impurities can arise:
-
Unreacted Starting Materials: Residual guaiacol and ethyl tosylate (or the tosylating agent).
-
Side Products: Products of elimination reactions, especially if reaction conditions are not optimized.[4]
-
Solvent Residues: Traces of solvents used in the reaction and workup (e.g., acetone, dichloromethane, ethyl acetate).[6][7]
The ability to detect and quantify these impurities is the primary goal of our NMR analysis.
NMR Spectroscopy: The Gold Standard for Purity Determination
NMR spectroscopy is a primary analytical method that relies on the magnetic properties of atomic nuclei.[2] For purity determination, ¹H NMR is particularly powerful because the integral of a signal is directly proportional to the number of protons giving rise to that signal.[8] This allows for a direct comparison of the signals from the main compound to those of impurities.
Why ¹H NMR is the First Line of Analysis
-
Sensitivity: ¹H is the most sensitive nucleus for NMR, allowing for the detection of low-level impurities.
-
Quantitative Accuracy: With proper experimental setup, ¹H NMR can provide highly accurate quantitative data (qNMR).[1][8]
-
Structural Information: Chemical shift, multiplicity (splitting pattern), and coupling constants provide a wealth of structural information to confirm the identity of the desired product and any impurities.
The Supporting Role of ¹³C NMR
While less sensitive than ¹H NMR, ¹³C NMR provides complementary information:
-
Carbon Skeleton Confirmation: It directly probes the carbon framework of the molecule.
-
Resolution of Overlapping Signals: In cases where ¹H NMR signals overlap, ¹³C NMR can often provide resolved peaks for individual carbon atoms.
-
Absence of Homonuclear Coupling: The spectra are typically simpler to interpret due to the low natural abundance of ¹³C.
Experimental Data: A Comparative Analysis
To illustrate the power of NMR in purity validation, let's compare the expected NMR spectra of pure this compound with a hypothetical impure sample.
Expected ¹H NMR Data for Pure this compound
The structure of this compound is shown below, with protons labeled for assignment.
Caption: Structure of this compound with key proton groups.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Ar-H (Guaiacol ring) | 6.8 - 7.2 | m | 4H |
| Ar-H (Tosyl ring) | 7.3 - 7.4 and 7.7 - 7.8 | d, d (AA'BB' system) | 2H, 2H |
| -O-CH₂- | 4.2 - 4.4 | t | 2H |
| -CH₂-O-Ts | 4.1 - 4.3 | t | 2H |
| -O-CH₃ | ~3.8 | s | 3H |
| Ar-CH₃ | ~2.4 | s | 3H |
Expected ¹³C NMR Data for Pure this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (none) | N/A |
| Ar-C (quaternary) | 140 - 150 |
| Ar-C-H | 110 - 135 |
| -O-CH₂- | 65 - 75 |
| -CH₂-O-Ts | 65 - 75 |
| -O-CH₃ | ~56 |
| Ar-CH₃ | ~21 |
Comparative Analysis: Pure vs. Impure Sample
| Feature | Pure this compound | Impure Sample | Interpretation |
| ¹H NMR | |||
| Guaiacol -OH | Absent | Present (~5.8 ppm, broad singlet) | Unreacted guaiacol. |
| Guaiacol -OCH₃ | Present (~3.8 ppm, singlet, integrates to 3H) | Present, may be overlapping with product's -OCH₃ | If integration of the -OCH₃ region is >3H relative to other product signals, it indicates residual guaiacol. |
| Ethyl Tosylate -CH₂- | Absent | Present (~4.1 ppm, quartet) | Unreacted ethyl tosylate. |
| Ethyl Tosylate -CH₃ | Absent | Present (~1.2 ppm, triplet) | Unreacted ethyl tosylate. |
| ¹³C NMR | |||
| Guaiacol Ar-C-OH | Absent | Present (~146 ppm) | Unreacted guaiacol. |
| Ethyl Tosylate -CH₂- | Absent | Present (~67 ppm) | Unreacted ethyl tosylate. |
| Ethyl Tosylate -CH₃ | Absent | Present (~14 ppm) | Unreacted ethyl tosylate. |
| Solvent Residues | |||
| Acetone | Absent | Present (~2.17 ppm in CDCl₃) | Incomplete removal of acetone. |
| Dichloromethane | Absent | Present (~5.32 ppm in CDCl₃) | Incomplete removal of dichloromethane. |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure accurate and reproducible results.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice as it dissolves a wide range of organic compounds. Ensure the solvent does not have signals that overlap with key analyte signals.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a simple spectrum that does not overlap with the analyte or impurity signals, be chemically inert, and have a known purity.[9]
-
Dissolution: Cap the NMR tube and gently invert to dissolve the sample completely.
NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: Use a 30° pulse angle to ensure full relaxation between scans.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal of interest. A value of 10-30 seconds is often sufficient for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition Parameters:
-
Proton Decoupling: Use a standard proton-decoupled pulse sequence.
-
Number of Scans: A larger number of scans will be required due to the lower sensitivity of ¹³C.
-
Data Processing and Analysis
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals of the product and any identified impurities.
-
Purity Calculation (using an internal standard):
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
std = Internal standard
-
Workflow Visualization
The following diagram illustrates the logical flow of the purity validation process.
Caption: Workflow for NMR-based purity validation of synthesized compounds.
Conclusion
NMR spectroscopy stands as an indispensable tool for the purity validation of synthesized this compound. Its ability to provide simultaneous qualitative and quantitative data in a non-destructive manner makes it superior to many other analytical techniques for this purpose. By following a well-designed experimental protocol and understanding the potential impurities that can arise from the synthesis, researchers can confidently and accurately determine the purity of their compounds, ensuring the integrity and reproducibility of their scientific work.
References
- Formation and Chemical Structure of Carbon-13 Tracer Lignin-Carbohydrate Complexes (LCCs) During Kraft Pulping - PMC - NIH. (n.d.).
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
(2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Unknown. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. Retrieved January 14, 2026, from [Link]
- Yin, D., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Unknown. (2017).
- Unknown. (2005).
- Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters - The Royal Society of Chemistry. (n.d.).
-
13 C NMR spectrum of obtained poly(guaiacol) (Table 1; entry 4). - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001398). Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Guaiacol. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Drug Information, Uses, Side Effects, Chemistry. (n.d.). Guaiacol ethyltosylate ether. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 14, 2026, from [Link]
- Unknown. (n.d.). NMR Chemical Shifts.
-
PrepChem.com. (n.d.). Synthesis of guaiacol. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179. [Link]
-
Patsnap. (2021, June 11). Preparation method of guaiacol. Eureka. Retrieved January 14, 2026, from [Link]
-
Patsnap. (n.d.). Method for synthesizing ethyl guaiacol. Eureka. Retrieved January 14, 2026, from [Link]
Sources
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Researcher's Guide to the Comparative Reactivity of Substituted Phenoxyethyl Tosylates in Solvolysis Reactions
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics and the influence of molecular structure on reactivity is paramount. This guide provides an in-depth comparison of the reactivity of various para-substituted phenoxyethyl tosylates. By examining the electronic effects of different substituents, we can elucidate the underlying mechanisms and predict how structural modifications will impact reaction rates. This knowledge is crucial for the rational design of molecules with desired reactivity profiles in various synthetic and biological contexts.
The solvolysis of 2-phenoxyethyl tosylate and its derivatives serves as a classic example of neighboring group participation, a phenomenon also known as anchimeric assistance.[1][2] In these reactions, the phenoxy group, located at the β-position to the leaving group (tosylate), can act as an internal nucleophile, significantly influencing the reaction rate and mechanism. The electron density of the participating phenoxy ring, modulated by substituents, plays a critical role in the extent of this assistance.
The Decisive Role of Anchimeric Assistance
In the solvolysis of 2-phenoxyethyl tosylate, the reaction does not typically proceed through a simple direct attack by a solvent molecule (SN2) or the formation of a primary carbocation (SN1). Instead, the π-electrons of the neighboring aromatic ring can attack the carbon atom bearing the tosylate leaving group as it departs.[3] This intramolecular process leads to the formation of a bridged intermediate known as a phenonium ion.[1][3] The formation of this intermediate is the rate-determining step, and its stability, which is influenced by the substituents on the phenyl ring, dictates the overall reaction rate. The subsequent attack by a solvent molecule on the phenonium ion leads to the final product.
Caption: Reaction pathway involving anchimeric assistance.
Experimental Design for Comparative Analysis
To quantitatively assess the impact of substituents on the reactivity of phenoxyethyl tosylates, a kinetic study of their solvolysis is conducted. A series of para-substituted 2-phenoxyethyl tosylates are synthesized and their solvolysis rates in a common solvent, such as acetic acid, are measured at a constant temperature. The substituents chosen for this comparative study are selected to represent a range of electronic effects, from electron-donating to electron-withdrawing.
Synthesis of Substituted 2-Phenoxyethyl Tosylates: A General Protocol
The synthesis of the target compounds is typically achieved in two steps from the corresponding substituted phenols.
-
Alkylation of Substituted Phenols: A para-substituted phenol is treated with 2-chloroethanol in the presence of a base (e.g., sodium hydroxide) to yield the corresponding 2-(substituted phenoxy)ethanol.
-
Tosylation of the Alcohol: The resulting alcohol is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine, to afford the desired 2-(substituted phenoxy)ethyl tosylate.[4][5] Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.[5]
Caption: Synthetic workflow for substituted 2-phenoxyethyl tosylates.
Kinetic Measurements: A Step-by-Step Protocol
The solvolysis rates are determined by monitoring the progress of the reaction over time. A common method involves measuring the rate of formation of the tosylate anion.
-
Reaction Setup: A solution of the substituted 2-phenoxyethyl tosylate in the chosen solvent (e.g., acetic acid) is prepared and maintained at a constant temperature in a thermostated bath.
-
Sampling: At regular intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is quenched by adding a suitable solvent, often a mixture of organic solvent and water.
-
Titration: The concentration of the liberated p-toluenesulfonic acid is determined by titration with a standardized solution of a base (e.g., sodium hydroxide).
-
Rate Constant Calculation: The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant after the reaction has gone to completion.
Comparative Reactivity Data
The following table presents representative first-order rate constants for the acetolysis of a series of para-substituted 2-phenoxyethyl tosylates at a constant temperature.
| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (krel) |
| -OCH3 | -0.27 | 3.5 |
| -CH3 | -0.17 | 1.8 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.4 |
| -NO2 | 0.78 | 0.05 |
Interpretation of Results: The Hammett Relationship
The data clearly demonstrates a strong correlation between the electronic nature of the para-substituent and the rate of solvolysis. Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), accelerate the reaction, while electron-withdrawing groups, like chloro (-Cl) and nitro (-NO2), retard it.
This relationship can be quantified using the Hammett equation, which relates the logarithm of the relative rate constant to the substituent constant (σ):
log(kX/kH) = ρσ
where kX is the rate constant for the substituted compound, kH is the rate constant for the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant.
A plot of log(krel) versus the Hammett substituent constant (σp) for the data above would yield a straight line with a negative slope (ρ). A negative ρ value indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge that develops in the transition state. In the case of the solvolysis of 2-phenoxyethyl tosylates, this positive charge is delocalized onto the participating phenoxy ring in the phenonium ion-like transition state.
Caption: Logical flow of Hammett plot analysis.
The magnitude of the ρ value provides insight into the extent of charge development in the transition state. A large negative ρ value would suggest a significant amount of positive charge on the phenoxy ring in the transition state, providing strong evidence for anchimeric assistance.
Conclusion for the Practicing Scientist
The comparative reactivity of substituted phenoxyethyl tosylates in solvolysis is a clear and compelling illustration of the principles of neighboring group participation and electronic effects in organic reactions. For researchers in drug development and synthetic chemistry, the key takeaways are:
-
Predictive Power: The electronic properties of substituents on a phenoxy ring can be used to predictably tune the reactivity of a neighboring reaction center. Electron-donating groups will enhance the rate of reactions involving anchimeric assistance, while electron-withdrawing groups will diminish it.
-
Mechanistic Insight: A quantitative analysis of substituent effects using tools like the Hammett equation can provide strong evidence for a particular reaction mechanism, in this case, the formation of a phenonium ion intermediate.
-
Rational Design: This understanding allows for the rational design of molecules with specific reactivity profiles. For instance, if a molecule needs to be more stable towards solvolysis, the incorporation of an electron-withdrawing group on the phenoxy ring would be a logical design choice. Conversely, to enhance reactivity, an electron-donating group would be employed.
By leveraging these fundamental principles, scientists can exert greater control over chemical transformations, leading to more efficient syntheses and the development of molecules with optimized properties.
References
Sources
- 1. scribd.com [scribd.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Guaiacol O-ethyltosylate
Introduction: The Analytical Imperative for Guaiacol O-ethyltosylate
This compound is a key organic intermediate whose purity and concentration are critical to the quality of downstream products in pharmaceutical and specialty chemical manufacturing. Ensuring the reliability of analytical data for this compound is not merely a procedural step; it is a foundational requirement for regulatory compliance, process control, and product safety. The validation of an analytical procedure is the formal process of demonstrating its fitness for a specific intended purpose.[1][2][3] This guide provides an in-depth, comparative cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the quantitative analysis of this compound.
Our approach is grounded in the globally harmonized principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[2][4][5] This framework ensures that methods are not only accurate and precise but also robust enough for routine use in a demanding quality control environment.[6][7] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the critical "why" behind the experimental design and validation acceptance criteria.
Part 1: The Cross-Validation Framework
The objective of this study is to compare the performance of HPLC-UV, GC-FID, and direct UV-Vis Spectrophotometry for the assay of this compound. Each method will be subjected to a rigorous validation protocol to assess its suitability based on the core performance characteristics defined by regulatory standards.[6][8][9]
The Analytical Target Profile (ATP)
Before developing a method, we must define its objective, or the Analytical Target Profile (ATP).[1] The ATP for this assay is to accurately and precisely quantify this compound in the presence of potential process impurities and degradation products.
The Compared Methodologies: A Rationale
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: As a non-volatile and moderately polar molecule, this compound is an ideal candidate for reversed-phase HPLC. This technique offers high resolving power, making it excellent for separating the analyte from structurally similar impurities, thus providing high specificity.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): This method is chosen for its high efficiency and sensitivity for volatile and thermally stable organic compounds. While the tosylate group reduces volatility compared to guaiacol, the compound should be amenable to GC analysis, offering a potentially faster alternative to HPLC for purity assessments.
-
UV-Vis Spectrophotometry: This represents the simplest and fastest analytical approach. Its viability is entirely dependent on the specificity of the analyte's chromophore (the guaiacol moiety) in the sample matrix. It serves as a baseline to highlight the advantages of chromatographic separation. The UV spectrum of the parent compound, guaiacol, shows a maximum absorption around 274 nm, which provides a logical starting point for method development.[10]
Part 2: Experimental Protocols & Workflows
The following sections detail the step-by-step methodologies for each analytical technique. These protocols are designed to be self-validating, with system suitability tests integrated to ensure instrument performance prior to analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Causality: A C18 column is selected due to its hydrophobic stationary phase, which is ideal for retaining the moderately non-polar this compound. The mobile phase of acetonitrile and water provides a good polarity range for elution, while a phosphate buffer is used to maintain a stable pH and ensure consistent retention times. UV detection at 274 nm is chosen based on the known absorbance maximum of the guaiacol chromophore.[10][11]
Methodology:
-
Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Orthophosphoric Acid (ACS Grade)
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water and adjusting the pH to 3.0 with orthophosphoric acid. The mobile phase is a 60:40 (v/v) mixture of Acetonitrile and the 20 mM phosphate buffer. Filter and degas before use.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample to achieve a target concentration of 100 µg/mL using the mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. Tailing factor must be ≤ 2.0.
-
Gas Chromatography (GC-FID) Protocol
Causality: A non-polar capillary column (e.g., DB-1 or equivalent) is chosen as it separates compounds primarily based on boiling point, which is suitable for this analysis. A high inlet temperature ensures complete volatilization of the analyte, while a temperature program allows for good separation of any potential impurities from the main analyte peak. Flame Ionization Detection (FID) is selected for its robustness and universal response to carbon-containing compounds.
Methodology:
-
Reagents and Materials:
-
This compound Reference Standard
-
Methanol (GC Grade)
-
Helium (UHP Grade)
-
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Sample Solution (100 µg/mL): Prepare the sample to achieve a target concentration of 100 µg/mL using Methanol as the diluent.
-
-
Chromatographic Conditions:
-
Instrument: GC system with an FID detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times. The %RSD of the peak area must be ≤ 2.0%.
-
UV-Vis Spectrophotometry Protocol
Causality: This method relies on the Beer-Lambert Law, where absorbance is directly proportional to concentration. The solvent, ethanol, is chosen because it is transparent in the measurement wavelength range. The wavelength of 274 nm is selected based on the characteristic absorbance of the guaiacol functional group.
Methodology:
-
Reagents and Materials:
-
This compound Reference Standard
-
Ethanol (Spectroscopic Grade)
-
-
Preparation of Solutions:
-
Standard Solution (10 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask, dissolve in ethanol, and dilute to volume. Further dilute 10 mL of this solution to 100 mL with ethanol.
-
Sample Solution (10 µg/mL): Prepare the sample to achieve a target concentration of 10 µg/mL using ethanol as the diluent.
-
-
Instrumental Conditions:
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Wavelength: 274 nm.
-
Blank: Ethanol.
-
Cuvette: 1 cm quartz.
-
-
Procedure:
-
Zero the instrument with the ethanol blank.
-
Measure the absorbance of the Standard Solution and the Sample Solution.
-
Calculate the concentration of the sample relative to the standard.
-
Part 3: Comparative Validation Data
The following tables summarize the hypothetical performance data for each method according to ICH Q2(R2) validation parameters.[4][5][6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][8]
| Method | Performance | Rationale |
| HPLC-UV | Excellent | Baseline resolution achieved between this compound and potential impurities/degradants. Peak purity analysis via diode array detector confirms no co-elution. |
| GC-FID | Very Good | Good separation of volatile impurities. However, non-volatile matrix components would not be detected, potentially overestimating purity. |
| UV-Vis | Poor | Any impurity or excipient with UV absorbance at or near 274 nm will interfere, leading to inaccurate results. Cannot distinguish between the analyte and related substances. |
Linearity and Range
Linearity demonstrates a direct proportional relationship between concentration and analytical response over a defined range.[2]
| Method | Range (µg/mL) | Correlation Coefficient (r²) | Acceptance Criterion |
| HPLC-UV | 1 - 200 | 0.9998 | r² ≥ 0.999 |
| GC-FID | 1 - 200 | 0.9995 | r² ≥ 0.999 |
| UV-Vis | 2 - 20 | 0.9992 | r² ≥ 0.999 |
Accuracy and Precision
Accuracy is the closeness of test results to the true value, while precision is the degree of agreement among individual tests.[8]
| Method | Accuracy (% Recovery) | Precision (%RSD - Repeatability) | Acceptance Criteria |
| HPLC-UV | 99.5% - 100.8% | 0.45% | Recovery: 98.0-102.0%; %RSD ≤ 2.0% |
| GC-FID | 99.1% - 101.2% | 0.68% | Recovery: 98.0-102.0%; %RSD ≤ 2.0% |
| UV-Vis | 95.2% - 104.5% | 1.85% | Recovery: 98.0-102.0%; %RSD ≤ 2.0% |
Detection & Quantitation Limits
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 0.1 µg/mL | 0.3 µg/mL |
| GC-FID | 0.05 µg/mL | 0.15 µg/mL |
| UV-Vis | 0.5 µg/mL | 1.5 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
| Method | Robustness Performance |
| HPLC-UV | Unaffected by minor changes (±2%) in mobile phase composition and column temperature (±2°C). |
| GC-FID | Unaffected by minor changes (±5°C) in inlet temperature and oven ramp rate (±1°C/min). |
| UV-Vis | Highly sensitive to solvent composition and pH changes that could affect the chromophore. |
Part 4: Discussion and Recommendations
The cross-validation data clearly delineates the strengths and weaknesses of each analytical method, allowing for an informed selection based on the specific application.
-
HPLC-UV is the most suitable method for quality control and stability testing. Its superior specificity ensures that the assay value accurately reflects the concentration of this compound, even in the presence of degradation products. The method is accurate, precise, and robust, meeting all typical criteria for a release-testing method in a regulated environment.
-
GC-FID is an excellent alternative for rapid in-process control and raw material purity checks. It demonstrates slightly better sensitivity (lower LOQ) than HPLC and can offer faster run times. Its primary limitation is the lack of information on non-volatile impurities. Therefore, it is best used when the impurity profile is well-characterized and consists mainly of volatile species.
-
UV-Vis Spectrophotometry is not recommended for quantitative analysis of this compound in complex samples. While fast and simple, its profound lack of specificity makes it highly susceptible to interference, leading to potentially inaccurate and unreliable results. Its use should be restricted to highly pure solutions where it can serve as a quick, qualitative check.
Conclusion
The selection of an analytical method is a critical decision that impacts data quality and regulatory success. This comparative guide demonstrates that while multiple techniques can be used to analyze this compound, their performance characteristics vary significantly. For applications demanding high specificity and reliability, such as final product release in the pharmaceutical industry, the HPLC-UV method is the authoritative choice . For process monitoring where speed and sensitivity for volatile components are key, GC-FID provides a robust and efficient solution . A thorough understanding and application of the validation principles outlined in the ICH Q2(R2) guidelines are paramount to developing scientifically sound and defensible analytical procedures.[1][6][7]
References
- AMSbiopharma. (2025).
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency (EMA). (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency (EMA). (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Guaiacol. [Link]
-
National Center for Biotechnology Information. (n.d.). Guaiacol - PubChem. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. UV-Vis Spectrum of Guaiacol | SIELC Technologies [sielc.com]
The Intermediate Dilemma: A Comparative Guide to Efficacy in Guaifenesin Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the choice of intermediate is a critical decision point that dictates not only the efficiency and yield of a reaction but also its scalability and economic viability. This guide provides an in-depth technical comparison of different intermediate strategies for the synthesis of Guaifenesin (Guaiacol Glyceryl Ether), a widely used expectorant. We will move beyond a simple catalog of methods to a nuanced analysis of the underlying chemical principles and provide actionable, data-driven insights for process development.
Introduction: The Central Role of Intermediates in API Synthesis
Guaiacol, a naturally derived aromatic compound, serves as a key building block in the pharmaceutical industry.[1][2] Its primary transformation into the widely used expectorant Guaifenesin involves the formation of a glyceryl ether linkage. The strategic choice of intermediates to achieve this etherification is paramount. This guide will focus on a comparative analysis of two primary synthetic routes: the direct alkylation of guaiacol with propanediol derivatives and a method involving a tosylated glycerol intermediate.
Comparative Analysis of Synthetic Strategies
The synthesis of Guaifenesin predominantly revolves around the Williamson ether synthesis, a robust and well-established method for forming ethers.[3][4] However, the specific choice of the electrophilic partner for the guaiacolate anion significantly impacts the reaction's performance.
Strategy 1: Direct Alkylation with Halohydrins and Epoxides
This is the most commercially prevalent approach, utilizing readily available three-carbon synthons to alkylate the phenoxide of guaiacol.
-
Intermediate A: 3-Chloro-1,2-propanediol: In this classic Williamson ether synthesis, guaiacol is first deprotonated with a base, such as sodium hydroxide, to form the sodium guaiacolate. This nucleophile then displaces the chloride from 3-chloro-1,2-propanediol in an SN2 reaction.[5][6]
-
Intermediate B: Glycidol (2,3-Epoxy-1-propanol): An alternative approach involves the ring-opening of glycidol by the guaiacolate nucleophile.[7][8] This reaction is often catalyzed by a base and proceeds with high atom economy, as the epoxide ring is incorporated directly into the final product.
Strategy 2: The Tosylate Intermediate Approach
This strategy involves activating a protected glycerol derivative with a tosyl group, transforming a poor hydroxyl leaving group into an excellent one.[9][10] The synthesis of L-α-guaiacyl glycerol ether, an enantiomer of guaifenesin, provides a well-documented example of this approach.[11]
-
Intermediate C: Tosyl D-acetone glycerol: In this method, D-acetone glycerol is first converted to its tosylate derivative. This tosylated intermediate is then reacted with the sodium salt of guaiacol. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, facilitating the nucleophilic substitution by the guaiacolate.[11][12] A subsequent acid hydrolysis step is required to deprotect the diol functionality.
Quantitative Comparison of Efficacy
The choice between these intermediates is often a trade-off between factors like yield, reaction conditions, cost, and stereochemical control.
| Intermediate | Reaction Type | Typical Yield | Key Advantages | Key Disadvantages |
| 3-Chloro-1,2-propanediol | Williamson Ether Synthesis (SN2) | 23.7% - 89.7%[13][14] | Readily available and relatively low-cost starting materials. | Potential for side reactions; 3-chloro-1,2-propanediol is toxic and a suspected carcinogen.[6] |
| Glycidol | Epoxide Ring-Opening | 93.8% - 94.2%[1] | High atom economy; can offer good yields. | Glycidol is a reactive and potentially hazardous reagent; potential for regioselectivity issues. |
| Tosyl D-acetone glycerol | Williamson Ether Synthesis (SN2) | High (qualitative)[11] | Excellent leaving group leading to clean reactions; allows for stereochemical control. | Multi-step synthesis of the intermediate; use of protecting groups adds steps and cost. |
Experimental Protocols
Protocol for Guaifenesin Synthesis via 3-Chloro-1,2-propanediol
This protocol is adapted from established Williamson ether synthesis procedures.[15][16]
-
Formation of Sodium Guaiacolate: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of guaiacol in ethanol.
-
Add a solution of 1.1 equivalents of sodium hydroxide in water to the guaiacol solution.
-
Heat the mixture at reflux for 15 minutes to ensure complete formation of the sodium guaiacolate.
-
Alkylation: To the refluxing solution, add 1.1 equivalents of 3-chloro-1,2-propanediol dropwise over 30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure guaifenesin.
Conceptual Protocol for Guaifenesin Synthesis via a Tosylated Intermediate
This conceptual protocol is based on the synthesis of L-α-guaiacyl glycerol ether.[11]
-
Tosylation of Acetonide-Protected Glycerol: Dissolve 1.0 equivalent of D-acetone glycerol in pyridine.
-
Cool the solution in an ice bath and slowly add 1.1 equivalents of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Tosyl D-acetone glycerol.
-
Etherification: Prepare sodium guaiacolate as described in Protocol 4.1.
-
Add the crude Tosyl D-acetone glycerol to the sodium guaiacolate solution in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Deprotection and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid to hydrolyze the acetonide protecting group.
-
Extract the product, purify by column chromatography or recrystallization to obtain the final product.
Visualization of Reaction Pathways
Conclusion and Future Perspectives
The choice of an intermediate in the synthesis of Guaifenesin is a classic example of the balance between reaction efficiency, cost, and process complexity.
-
Direct alkylation with 3-chloro-1,2-propanediol or glycidol offers a more direct and often higher-yielding route, making it attractive for large-scale industrial production. However, the handling of hazardous materials is a significant consideration.
-
The tosylated intermediate approach, while involving more steps (protection, activation, deprotection), provides a powerful strategy for achieving high-purity products and offers the potential for stereoselective synthesis. The excellent leaving group ability of the tosylate can lead to cleaner reactions with fewer byproducts.
For drug development professionals, the selection of an optimal synthetic route will depend on the specific project goals. For rapid, bulk production, optimizing the direct alkylation methods is likely the most pragmatic approach. For the synthesis of specific enantiomers or when high purity is paramount, the tosylate intermediate route, despite its additional steps, presents a compelling and elegant solution. Future research may focus on catalytic methods that can activate the hydroxyl group of glycerol derivatives in-situ, bypassing the need for stoichiometric tosylation and combining the efficiency of direct routes with the selectivity of the tosylate approach.
References
- Process for the preparation of guaiacol glyceryl ether. (1982). Google Patents.
- New synthetic method of guaiacol glycerin ether. (2009). Google Patents.
-
THE SYNTHESIS OF L-α-GUAIACYL GLYCEROL ETHER. (1948). Canadian Journal of Research. Retrieved January 14, 2026, from [Link]
-
Guaifenesin an expectorant from cough tablets are prepared from Guaiacol (2- methoxyphenol), NaOH and 3-choloro-l, 2- propanediol using the Williamson ether synthetic method. A) Give the balanced reac. (n.d.). bartleby. Retrieved January 14, 2026, from [Link]
-
Guaifenesin Synthesis: Williamson Ether Lab Experiment. (n.d.). Studylib. Retrieved January 14, 2026, from [Link]
- Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. (2017). Google Patents.
- Process for the production of guaiacol glycerine ether. (1983). Google Patents.
- Process for the preparation of guaiacol glyceryl ether. (1985). Google Patents.
-
Tosylate Leaving Group. (n.d.). AK Lectures. Retrieved January 14, 2026, from [Link]
-
Solved Experimental procedure: synthesis of guaifenesin nos. (2021). Chegg.com. Retrieved January 14, 2026, from [Link]
-
Guaifenesin Synthesis Lab Report. (n.d.). Bartleby. Retrieved January 14, 2026, from [Link]
-
Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
Tosylates And Mesylates. (2015). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
Sources
- 1. EP0058987A1 - Process for the preparation of guaiacol glyceryl ether - Google Patents [patents.google.com]
- 2. CN101525278B - New synthetic method of guaiacol glycerin ether - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. studylib.net [studylib.net]
- 7. Guaifenesin synthesis - chemicalbook [chemicalbook.com]
- 8. US4390732A - Process for the production of guaiacol glycerine ether - Google Patents [patents.google.com]
- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. US5495052A - Process for producing enantiomerically enriched guaifenesin - Google Patents [patents.google.com]
- 13. Guaifenesin Synthesis Lab Report - 450 Words | Bartleby [bartleby.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. chegg.com [chegg.com]
A Senior Application Scientist's Guide to the Synthesis of Guaiacol Derivatives: A Comparative Analysis
Introduction: Deconstructing "Guaiacol O-ethyltosylate"
In the landscape of organic synthesis, precise nomenclature is paramount. The compound "this compound" does not conform to standard chemical naming conventions and is not readily found in the chemical literature. An analysis of the name suggests two likely interpretations for the synthetic target of interest to researchers:
-
2-Ethoxyanisole (Guaiacol Ethyl Ether): This interpretation presumes the ethylation of the hydroxyl group of guaiacol (2-methoxyphenol). The "tosylate" component of the name might allude to the use of ethyl tosylate as an ethylating agent or as a point of comparison for the efficiency of other ethylating agents.
-
2-Methoxyphenyl p-Toluenesulfonate (Guaiacol O-Tosylate): This interpretation suggests the tosylation of the hydroxyl group of guaiacol, a common strategy to convert an alcohol into a good leaving group for subsequent nucleophilic substitution reactions.
This guide will provide a comprehensive benchmark of the synthetic methodologies for both 2-ethoxyanisole and 2-methoxyphenyl p-toluenesulfonate, empowering researchers to make informed decisions for their synthetic strategies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis of various approaches.
Part 1: The Ethylation of Guaiacol to 2-Ethoxyanisole
The O-ethylation of guaiacol is a frequently employed transformation in organic synthesis. The most common and historically significant method for this purpose is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the phenolic hydroxyl group of guaiacol to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent.[2]
The Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a robust and versatile method for preparing ethers.[1][2] The general mechanism involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or sulfonate ester.
dot graph WilliamsonEtherSynthesis { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];
} . Caption: General workflow of the Williamson ether synthesis for 2-ethoxyanisole.
Causality Behind Experimental Choices:
-
Choice of Base: The selection of the base is critical for the efficient deprotonation of guaiacol. Stronger bases like sodium hydride (NaH) can be used, but for phenols, moderately strong inorganic bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient and safer to handle.[3] The choice depends on the reaction solvent and the reactivity of the ethylating agent.
-
Choice of Ethylating Agent: A variety of ethylating agents can be employed, each with its own advantages and disadvantages.
-
Ethyl Iodide (EtI): Highly reactive due to the excellent leaving group ability of iodide. However, it is a lachrymator and can be more expensive.
-
Ethyl Bromide (EtBr): A good balance of reactivity and cost.
-
Ethyl Tosylate (EtOTs): An excellent leaving group, often leading to high yields. It is particularly useful when milder reaction conditions are required.[2]
-
Diethyl Sulfate ((EtO)₂SO₂): A cost-effective and powerful ethylating agent, often used in industrial settings.[4] However, it is highly toxic and requires careful handling.
-
-
Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often preferred as they can solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[2] Acetone is also a commonly used solvent, particularly with potassium carbonate as the base.
Comparative Analysis of Ethylation Methods
| Method | Ethylating Agent | Typical Base | Solvent | Temperature (°C) | Reported Yield (%) | Advantages | Disadvantages |
| Classical Williamson | Ethyl Iodide | K₂CO₃ / NaOH | Acetone / DMF | Reflux | 80-95 | High reactivity, good yields.[1] | Ethyl iodide is a lachrymator and relatively expensive. |
| Williamson (Tosylate) | Ethyl Tosylate | K₂CO₃ / Cs₂CO₃ | Acetonitrile | 50-80 | 85-98 | Excellent leaving group, often milder conditions, high yields.[2] | Ethyl tosylate is more expensive than alkyl halides. |
| Industrial Method | Diethyl Sulfate | NaOH | Water/Toluene | 50-100 | >90 | Cost-effective, highly reactive.[4] | Highly toxic and carcinogenic, requires stringent safety protocols. |
| Phase-Transfer Catalysis | Ethyl Chloride/Bromide | NaOH (aq) | Toluene | 60-90 | >90 | Uses inexpensive reagents, mild conditions, high yields, scalable. | Requires a phase-transfer catalyst (e.g., quaternary ammonium salt). |
Experimental Protocols
Materials:
-
Guaiacol (2-methoxyphenol)
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guaiacol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (10 mL per gram of guaiacol).
-
Stir the suspension and add ethyl iodide (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 10% sodium hydroxide solution (to remove any unreacted guaiacol), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxyanisole.
-
Purify the product by vacuum distillation.
Materials:
-
Guaiacol
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium hydroxide (1.1 eq.) in water.
-
Add guaiacol (1.0 eq.) to the aqueous NaOH solution and stir until a clear solution of sodium guaiacolate is formed.
-
Add toluene to the mixture.
-
With vigorous stirring, add diethyl sulfate (1.05 eq.) dropwise, maintaining the temperature between 50-60°C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting 2-ethoxyanisole by vacuum distillation.
Part 2: The Tosylation of Guaiacol to 2-Methoxyphenyl p-Toluenesulfonate
The conversion of the hydroxyl group of guaiacol into a tosylate is a valuable synthetic step, transforming it into an excellent leaving group for subsequent SN2 reactions. This is achieved by reacting guaiacol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[5]
Mechanism of Tosylation
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen of guaiacol on the electrophilic sulfur atom of tosyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct and to deprotonate the intermediate oxonium ion.[5]
dot graph TosylationMechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];
} . Caption: Mechanism of guaiacol tosylation.
Causality Behind Experimental Choices:
-
Base and Solvent: Pyridine is often used as both the base and the solvent. It effectively scavenges the HCl produced and is a good solvent for both reactants. Triethylamine (TEA) in a non-protic solvent like dichloromethane (DCM) is another common choice. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction, especially for sterically hindered or less reactive alcohols.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the exothermicity and minimize side reactions.
Experimental Protocol
Materials:
-
Guaiacol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve guaiacol (1.0 eq.) in anhydrous pyridine (5-10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxyphenyl p-toluenesulfonate.
-
The product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture).
Conclusion and Recommendations
The ambiguity of the term "this compound" highlights the importance of precise chemical nomenclature. This guide has provided a comprehensive comparison of the most probable synthetic targets: 2-ethoxyanisole and 2-methoxyphenyl p-toluenesulfonate.
For the synthesis of 2-ethoxyanisole , the Williamson ether synthesis remains the most reliable and versatile method. The choice of ethylating agent and reaction conditions should be guided by factors such as cost, safety, and scale. For laboratory-scale synthesis, using ethyl iodide or ethyl tosylate with potassium carbonate in acetone or acetonitrile offers a good balance of reactivity and ease of handling. For larger-scale industrial applications, diethyl sulfate with aqueous sodium hydroxide is more economical, but necessitates stringent safety measures. Phase-transfer catalysis presents a modern, efficient, and scalable alternative that is environmentally benign.
For the synthesis of 2-methoxyphenyl p-toluenesulfonate , the reaction of guaiacol with p-toluenesulfonyl chloride in pyridine is a standard and effective procedure. This transformation is crucial for activating the hydroxyl group for further synthetic manipulations.
By understanding the underlying principles and having access to detailed, validated protocols, researchers can confidently select and execute the most appropriate synthetic route for their specific needs, ensuring efficiency, safety, and reproducibility in their work.
References
- Allen, C. F. H.; Byers, J. R. Jr. Phenyl Ethyl Ether. Org. Synth.1931, 11, 82. DOI: 10.15227/orgsyn.011.0082
- Williamson, A. W. Theory of Aetherification. Philos. Mag.1850, 37(251), 350–356.
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
-
Wikipedia contributors. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link] (accessed Jan 14, 2026).
-
PrepChem. Synthesis of 2-methoxyethyl tosylate. [Link] (accessed Jan 14, 2026).
- Organic Syntheses. o-Eugenol. Org. Synth.1955, 35, 62. DOI: 10.15227/orgsyn.035.0062
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Diethyl Sulfate. In Some Aromatic Amines, Hydrazine and Related Substances, N-Nitroso Compounds and Miscellaneous Alkylating Agents. IARC; 1974. [Link] (accessed Jan 14, 2026).
-
Ataman Kimya. Sulfuric Acid Diethyl Ester. [Link] (accessed Jan 14, 2026).
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Phenol on treatment with diethyl sulphate in presence of `NaOH` gives [allen.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis, Characterization, and Strategic Utility of Guaiacol O-ethyltosylate Derivatives
This guide provides an in-depth technical analysis of Guaiacol O-ethyltosylate, positioning it not as a terminal compound, but as a pivotal synthetic intermediate for drug discovery and development. We will objectively compare its synthesis and reactivity with alternative strategies, supported by established chemical principles and detailed experimental workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile guaiacol scaffold.
Introduction: The Guaiacol Scaffold and the Rationale for Derivatization
Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound, first isolated from guaiacum resin and also found in wood smoke as a product of lignin pyrolysis.[1][2] Its inherent biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, make it an attractive starting point for medicinal chemistry programs.[3][4][5] Guaiacol and its derivatives have been investigated for a range of therapeutic applications, from their historical use as expectorants to modern explorations as inhibitors of myeloperoxidase in cardiovascular disease and as potential treatments for neurological disorders like Adult Polyglucosan Body Disease (APBD).[6][7][8][9]
However, the therapeutic potential of the raw guaiacol structure is often limited. Drug development necessitates the strategic modification of parent scaffolds to enhance potency, selectivity, and pharmacokinetic properties (ADME). This is achieved by introducing new functional groups, a process that often requires the conversion of the native phenolic hydroxyl group into a more reactive intermediate. The subject of this guide, this compound, represents a highly versatile platform for such modifications.
The Strategic Importance of the Tosylate Moiety
In organic synthesis, the direct displacement of a hydroxyl group (-OH) is challenging because the hydroxide ion (HO⁻) is a poor leaving group. To facilitate nucleophilic substitution reactions, the hydroxyl group is typically converted into a better leaving group. The p-toluenesulfonyl (tosyl) group is one of the most effective and widely used functionalities for this purpose.
The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles. Therefore, converting a precursor alcohol into this compound unlocks the potential to create an extensive library of new guaiacol derivatives.
Synthesis and Characterization: A Self-Validating Workflow
The synthesis of this compound is not a direct modification of guaiacol itself, but rather of an ethoxylated precursor, 2-(2-methoxyphenoxy)ethanol. This two-carbon linker provides additional flexibility and conformational freedom to the final derivatives, which can be crucial for binding to biological targets.
Experimental Protocol: Synthesis of 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate
This protocol describes a standard laboratory procedure for the tosylation of an alcohol. The choice of a non-nucleophilic base like triethylamine (TEA) or pyridine is critical; its role is to neutralize the hydrochloric acid (HCl) byproduct of the reaction, preventing unwanted side reactions. 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction.[10]
Materials:
-
2-(2-methoxyphenoxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methoxyphenoxy)ethanol (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound derivative.
Characterization: Spectroscopic Validation
Validation of the final product is achieved through a combination of spectroscopic techniques. Each method provides orthogonal confirmation of the compound's structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: This is the primary method for confirming tosylation. We expect to see characteristic signals for the tosyl group: an aromatic doublet around 7.8 ppm (protons ortho to the SO₂) and another doublet around 7.3 ppm (protons meta to the SO₂), along with a singlet for the methyl group around 2.4 ppm.[10][11] Crucially, the methylene protons adjacent to the newly formed sulfonate ester bond (-CH₂-OTs) will be significantly downfield-shifted (deshielded) compared to their position in the starting alcohol precursor, typically appearing around 4.2-4.4 ppm. The signals for the guaiacol ring and the other methylene group will also be present.
-
¹³C-NMR: The spectrum will show characteristic peaks for the aromatic carbons of both the guaiacol and tosyl groups, as well as the aliphatic carbons of the ethyl linker. The carbon attached to the sulfonate ester will be identifiable in the 65-75 ppm region.[10]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling feature in the IR spectrum is the appearance of strong absorption bands characteristic of the sulfonate ester group. These typically appear as two distinct stretches: an asymmetric S=O stretch around 1350-1370 cm⁻¹ and a symmetric S=O stretch around 1170-1190 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol (around 3200-3500 cm⁻¹) provides further evidence of a successful reaction.
3. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula of C₁₆H₁₈O₅S (322.0875 g/mol ).[12]
Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Comparative Analysis: Tosylates vs. Alternative Activating Groups
While tosylation is a robust method, other activating groups can also be used to convert alcohols into good leaving groups. The choice of reagent depends on factors like reactivity, stability, cost, and the specific downstream application.
| Activating Group | Reagent | Leaving Group Ability | Stability of Intermediate | Key Advantages & Disadvantages |
| Tosyl (Ts) | Tosyl Chloride (TsCl) | Excellent | High (often crystalline, stable) | Pro: Stable, easy to handle, good for a wide range of nucleophiles. Con: Can be sterically hindered. |
| Mesyl (Ms) | Mesyl Chloride (MsCl) | Excellent | Moderate (often oils, less stable) | Pro: Less sterically bulky than tosyl, highly reactive. Con: Can be too reactive, leading to side products; intermediates are less stable. |
| Triflyl (Tf) | Triflic Anhydride (Tf₂O) | Superb | Low (highly reactive) | Pro: Extremely good leaving group, used for unreactive systems. Con: Reagent is expensive and moisture-sensitive; intermediates are often unstable. |
| Halide (Cl, Br) | SOCl₂, PBr₃ | Good | Variable | Pro: Inexpensive and direct conversion. Con: Harsh reaction conditions (acidic), not suitable for sensitive substrates, risk of rearrangements. |
Rationale for Choosing Tosylate: For creating a diverse library of derivatives under controlled conditions, the tosylate group strikes an optimal balance. It is reactive enough for most common nucleophiles while providing a stable, often crystalline intermediate that is easy to purify and store. This reliability is paramount in a drug discovery setting where reproducibility is key.
Validation in Drug Development: A Platform for Library Synthesis
The true value of this compound is realized in its application as a versatile intermediate. By reacting it with a diverse set of nucleophiles, a large library of novel guaiacol derivatives can be rapidly synthesized and screened for biological activity.
General Protocol: Nucleophilic Substitution
-
Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).[13][14]
-
Add the desired nucleophile (e.g., a primary/secondary amine, thiol, or phenoxide; 1.1-1.5 eq.).
-
Add a non-nucleophilic base if necessary (e.g., K₂CO₃ or Cs₂CO₃) to neutralize any acid formed or to deprotonate the nucleophile.
-
Heat the reaction mixture (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
Perform an appropriate aqueous workup and purify the final product via chromatography or crystallization.
Application Workflow: From Intermediate to Bio-Assay
Sources
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. Guaiacol | 90-05-1 [chemicalbook.com]
- 3. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 6. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guaiacol as a drug candidate for treating adult polyglucosan body disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guaiacol as a drug candidate for treating adult polyglucosan body disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Guaiacol ethyltosylate ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. researchgate.net [researchgate.net]
- 14. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonate Leaving Groups: An In-depth Analysis of Guaiacyl-Substituted Tosylates
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate leaving group is a critical decision that dictates the efficiency and outcome of nucleophilic substitution and elimination reactions. Among the most reliable and effective leaving groups are the sulfonate esters, with p-toluenesulfonate (tosylate) being a ubiquitous standard. This guide provides a detailed, objective comparison of the leaving group ability of a tosylate bearing a guaiacyl-type substitution pattern against conventional tosylates and other common sulfonates, supported by fundamental principles and established experimental methodologies.
The central question addressed is whether a guaiacol-derived tosylate, herein interpreted as a benzenesulfonate moiety featuring the characteristic ortho-methoxy substitution of guaiacol, offers any advantage as a leaving group. We will dissect the electronic factors governing its stability and propose an experimental framework for validation.
The Fundamental Principles of Leaving Group Efficacy
The proficiency of a leaving group is fundamentally tied to its ability to stabilize the negative charge it acquires upon heterolytic cleavage of its bond with the electrophilic carbon. Two primary factors govern this stability:
-
Basicity of the Leaving Group: An ideal leaving group is a weak base. There is an inverse correlation between the basicity of a group and its leaving ability; the weaker the base, the better the leaving group.[1][2] This is because a weak base is less inclined to share its electron pair, making it more stable and less likely to revert to the starting material.
-
Polarizability and Delocalization: The stability of the resulting anion is significantly enhanced if the negative charge can be delocalized over a larger volume or through resonance. This is the primary reason sulfonate esters are exceptional leaving groups.
The most effective way to predict leaving group ability is to consider the pKa of its conjugate acid. A very strong acid (low pKa) will have a very stable, weakly basic conjugate base. For instance, p-toluenesulfonic acid is a strong acid, making its conjugate base, the tosylate anion, an excellent leaving group.[3][4][5]
Caption: Generalized workflow of an Sₙ2 reaction highlighting the departure of the leaving group (LG).
The Benchmark: Standard Sulfonate Leaving Groups
To evaluate our molecule of interest, we must first establish a baseline with commonly used sulfonate esters. Tosylates (TsO-), mesylates (MsO-), and triflates (TfO-) are all derived from strong sulfonic acids, rendering them highly stable anions and thus, excellent leaving groups.[6][7][8]
The stability of these anions arises from the powerful electron-withdrawing nature of the sulfonyl group and the extensive resonance delocalization of the negative charge across the three oxygen atoms.
Caption: Resonance delocalization within a generalized sulfonate anion (R-SO₃⁻).
The subtle differences in their reactivity are governed by the electronic nature of the 'R' group attached to the sulfur atom.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate |
| Triflate | -OTf | Trifluoromethanesulfonic acid | ~ -14 | ~ 4.4 x 10⁴ |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 [3][4] | ~ 0.7 |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 1.0 (Reference) |
Data compiled from various sources for relative comparison.[8][9]
As the data illustrates, the strongly electron-withdrawing trifluoromethyl group in triflate makes it a significantly more potent leaving group than tosylate. The tosylate and mesylate groups are of a similar, high caliber, making them workhorses in organic synthesis.[8][9]
Analysis of Guaiacyl-Substituted Tosylate: A Predictive Assessment
The term "Guaiacol O-ethyltosylate" is chemically ambiguous. A literal interpretation, where guaiacol is O-acylated with a tosyl group (Guaiacyl-OTs), would mean the leaving group is the guaiacolate anion. With a conjugate acid pKa of ~9.98, this would be an exceptionally poor leaving group.[10][11][12][]
A more chemically reasonable inquiry for a research audience is to assess how the electronic signature of a guaiacyl-like substituent on the tosyl ring itself influences its leaving group ability. We will therefore analyze a hypothetical 2-methoxy-4-methylbenzenesulfonate and compare it to the standard p-toluenesulfonate (4-methylbenzenesulfonate).
The key difference is the introduction of a methoxy group at the ortho position relative to the sulfonate. This substituent exerts two opposing electronic effects:
-
Inductive Effect (-I): Oxygen is highly electronegative and withdraws electron density through the sigma bond framework. This effect is distance-dependent and would help stabilize the negative charge on the nearby sulfonate group.
-
Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated into the aromatic ring via resonance. This effect is most pronounced at the ortho and para positions and acts to increase electron density in the ring.
In substituted benzenes, the resonance effect typically dominates over the inductive effect for alkoxy groups. The donation of electron density into the ring by the ortho-methoxy group would ultimately destabilize the sulfonate anion by increasing electron-electron repulsion. A less stable anion corresponds to a stronger, more reactive base, and therefore, a poorer leaving group .
Proposed Experimental Validation
To empirically validate this prediction, a comparative kinetic study is necessary. The classic method for evaluating leaving group ability is to measure the rates of solvolysis for a common substrate derivatized with the different leaving groups.
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of tosylate leaving groups.
Protocol: Comparative Solvolysis of Ethyl Sulfonates
Objective: To determine the relative rates of solvolysis of ethyl p-toluenesulfonate and ethyl 2-methoxy-4-methylbenzenesulfonate in acetic acid.
Methodology:
-
Synthesis of Substrates:
-
Synthesize ethyl p-toluenesulfonate by reacting ethanol with p-toluenesulfonyl chloride in the presence of pyridine.
-
Synthesize ethyl 2-methoxy-4-methylbenzenesulfonate by reacting ethanol with the corresponding custom-synthesized 2-methoxy-4-methylbenzenesulfonyl chloride and pyridine.
-
Purify both substrates by recrystallization or chromatography to ensure high purity.
-
-
Kinetic Runs:
-
Prepare a stock solution of each ethyl sulfonate ester in glacial acetic acid at a known concentration (e.g., 0.1 M).
-
Place the solutions in a constant temperature bath (e.g., 50 °C) to initiate the solvolysis reaction: ROTs + CH₃COOH → ROAc + TsOH.
-
At regular time intervals (e.g., every 30 minutes), withdraw an aliquot (e.g., 5.0 mL) from each reaction mixture and quench it in an ice bath to stop the reaction.
-
Titrate the quenched aliquot with a standardized solution of sodium acetate in acetic acid, using an indicator such as bromophenol blue, to determine the concentration of the sulfonic acid (TsOH) produced.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the sulfonic acid formed.
-
Plot ln([ROTs]₀ / ([ROTs]₀ - [TsOH])) versus time.
-
The slope of this line will be the first-order rate constant, k.
-
Compare the rate constant for the standard tosylate (kTs) with the rate constant for the guaiacyl-substituted tosylate (kGuaiacyl-Ts).
-
Expected Outcome: Based on our electronic analysis, the rate of solvolysis for the guaiacyl-substituted tosylate (kGuaiacyl-Ts) is expected to be significantly lower than that of the standard ethyl tosylate (kTs).
Final Comparative Summary
| Feature | p-Toluenesulfonate (Standard) | Guaiacyl-Substituted Tosylate (Predicted) |
| Structure | 4-Methylbenzenesulfonate | 2-Methoxy-4-methylbenzenesulfonate |
| Key Substituent | p-Methyl (Weakly donating) | o-Methoxy (Strongly donating via resonance) |
| Anion Stability | High (Good resonance delocalization) | Lower (Destabilized by +R effect of OMe) |
| Conjugate Acid pKa | Low (~ -2.8) | Higher than p-TsOH |
| Leaving Group Ability | Excellent | Good, but inferior to standard tosylate |
| Predicted Reaction Rate | Fast (Reference) | Slower |
References
- Grokipedia. p-Toluenesulfonic acid.
-
Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]
-
Umass.edu. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
-
University of Calgary. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
AK Lectures. Tosylate Leaving Group. [Link]
-
Chemistry LibreTexts. (2019). 9.13: Tosylate—Another Good Leaving Group. [Link]
-
LinkedIn. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]
-
Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
National Institutes of Health. Guaiacol | C7H8O2 | CID 460 - PubChem. [Link]
-
University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. [Link]
-
Chemistry Stack Exchange. (2014). Differences between alkyl halides and alkyl tosylates. [Link]
-
Human Metabolome Database. (2013). Showing metabocard for p-Toluenesulfonic acid (HMDB0059933). [Link]
-
Wikipedia. p-Toluenesulfonic acid. [Link]
-
Vinati Organics. Guaiacol (CAS 90-05-1). [Link]
-
YouTube. (2013). Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. [Link]
Sources
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 90-05-1 CAS MSDS (Guaiacol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Guaiacol | 90-05-1 [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Guaiacol O-ethyltosylate
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. Guaiacol O-ethyltosylate, a specialized organic compound, requires meticulous handling to ensure personal safety and experimental integrity. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for its safe management in a laboratory setting.
Hazard Assessment: A Tale of Two Moieties
To determine the appropriate level of PPE, we must first understand the potential hazards. This compound combines two functional groups, each with a distinct hazard profile.
-
The Guaiacol Moiety: The foundational guaiacol structure is known to be harmful if swallowed, and it can cause significant skin and serious eye irritation.[1][2][3][4] In some cases, it is listed as causing serious eye damage.[3]
-
The Tosylate Moiety: Tosylates (p-toluenesulfonate esters) are powerful alkylating agents.[5] This reactivity makes them invaluable in synthesis but also introduces significant health risks. Alkylating agents can be irritants, sensitizers, and may have mutagenic potential.[5] While not always classified as carcinogenic, their ability to modify biological molecules necessitates cautious handling.[5]
Combining these profiles, we must treat this compound as a substance that is likely harmful if ingested, a skin and eye irritant, and a potential alkylating agent.
| Potential Hazard | Route of Exposure | Anticipated Health Effect | Basis for Assessment |
| Acute Toxicity | Ingestion, Inhalation | Harmful if swallowed or inhaled.[2][3][6] | Based on the known toxicity of Guaiacol.[1][2][3][4] |
| Skin Irritation/Corrosion | Dermal Contact | Causes skin irritation.[1][2][3][4] Tosylates can also cause irritation.[5] | Both guaiacol and tosylate moieties are known skin irritants. |
| Eye Irritation/Damage | Eye Contact | Causes serious eye irritation/damage.[1][2][3][4] | Guaiacol is a known severe eye irritant.[3] |
| Sensitization/Alkylation | Dermal Contact, Inhalation | Potential for allergic skin reactions and irreversible effects due to alkylating properties.[5][7] | The tosylate group is a known alkylating agent.[5] |
| Respiratory Irritation | Inhalation | May cause respiratory tract irritation.[2] | A common hazard for powdered or volatile organic compounds. |
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is donned, the primary methods for protection must be in place.[8] PPE should never be the sole means of protection.[9]
-
Chemical Fume Hood: All handling of this compound, especially when in solid/powder form or when heated, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][10]
-
Designated Work Area: All work with this compound should be restricted to a designated, clearly labeled area to prevent cross-contamination.
-
Chemical Hygiene Plan (CHP): All procedures must be conducted in accordance with your institution's written Chemical Hygiene Plan, as required by OSHA.[11]
Core PPE Protocol: Your Non-Negotiable Armor
For any work involving this compound, the following minimum PPE is mandatory.[8]
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are required to provide a seal around the eyes, protecting against splashes, vapors, and fine dust.[12] Standard safety glasses are insufficient.
-
Face Shield: When handling larger quantities (>50g) or when there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[8]
-
-
Hand Protection:
-
Double Gloving: Given the alkylating nature of the tosylate group and the skin-irritating properties of guaiacol, double-gloving with nitrile gloves is strongly recommended. The outer glove should be removed immediately after the task is complete or upon any sign of contamination.
-
Glove Selection: Always use chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[13] Be mindful of breakthrough times and change gloves frequently, especially during prolonged procedures.
-
-
Body Protection:
Procedural Guidance and Workflows
Adherence to established procedures is paramount for safety. The following workflows provide step-by-step guidance for common laboratory operations.
Workflow: PPE Donning and Doffing Sequence
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Workflow: Small Spill Response
In the event of a small, manageable spill (<100 mL) inside a fume hood, follow this procedure.
Sources
- 1. uprm.edu [uprm.edu]
- 2. edvotek.com [edvotek.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. P-Toluenesulfonic Acid Methyl Ester_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. osha.gov [osha.gov]
- 12. pccarx.com [pccarx.com]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
